molecular formula C21H23N3O7S B13849803 (E)-O-ethoxycarbonyl cefprozil

(E)-O-ethoxycarbonyl cefprozil

Cat. No.: B13849803
M. Wt: 461.5 g/mol
InChI Key: CFBSIWMVVPRUMF-XXZLHFTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-O-ethoxycarbonyl cefprozil is a useful research compound. Its molecular formula is C21H23N3O7S and its molecular weight is 461.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N3O7S

Molecular Weight

461.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-ethoxycarbonyloxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H23N3O7S/c1-3-5-12-10-32-19-15(18(26)24(19)16(12)20(27)28)23-17(25)14(22)11-6-8-13(9-7-11)31-21(29)30-4-2/h3,5-9,14-15,19H,4,10,22H2,1-2H3,(H,23,25)(H,27,28)/b5-3+/t14-,15-,19-/m1/s1

InChI Key

CFBSIWMVVPRUMF-XXZLHFTLSA-N

Isomeric SMILES

CCOC(=O)OC1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C=CC)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Characterization and Control of (E)-O-ethoxycarbonyl Cefprozil (EP Impurity N)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (E)-O-ethoxycarbonyl cefprozil (CAS 1605314-85-9), formally recognized as Cefprozil EP Impurity N .[1] This document is structured to assist pharmaceutical scientists in the detection, characterization, and control of this specific process-related impurity.

Executive Summary

This compound (CAS 1605314-85-9) is a critical process-related impurity associated with the synthesis of the cephalosporin antibiotic Cefprozil.[1] Designated as Impurity N in the European Pharmacopoeia (EP), this compound represents a "double-modification" failure mode:[1]

  • Derivatization: The phenolic hydroxyl group is acylated by ethyl chloroformate (forming a carbonate).[1]

  • Isomerization: The C3-propenyl side chain exists in the trans (E) configuration, unlike the desired cis (Z) active pharmaceutical ingredient (API).[1]

Control of this impurity is essential not only for regulatory compliance (ICH Q3A) but also because its presence indicates specific deviations in reaction stoichiometry and temperature control during the mixed-anhydride coupling phase.[1]

Chemical Identity Table
ParameterDetail
Common Name This compound
EP Designation Cefprozil Impurity N
CAS Number 1605314-85-9
Molecular Formula C₂₁H₂₃N₃O₇S
Molecular Weight 461.49 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-[4-(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Key Functionality Carbonate ester (ethoxycarbonyl) on phenol; Trans-propenyl group

Mechanistic Genesis

The formation of this compound is a direct consequence of the Mixed Anhydride Coupling method used to attach the side chain to the cephalosporin nucleus (7-APRA).[1]

The Reaction Pathway

In the industrial synthesis of Cefprozil, the Dane salt of D-p-hydroxyphenylglycine is activated using ethyl chloroformate to form a mixed anhydride. This activated species then reacts with the amine of the cephalosporin nucleus.[1]

The Error Mode: If ethyl chloroformate is present in excess, or if the base (e.g., N-methylmorpholine) concentration is too high, the reagent attacks the unprotected phenolic hydroxyl group of the side chain, forming an ethyl carbonate ester.[1] Simultaneously, thermodynamic stress or improper pH control promotes the isomerization of the C3-propenyl group from Z to E.

Pathway Visualization

The following diagram illustrates the bifurcation between the desired synthesis and the formation of Impurity N.

G DaneSalt Dane Salt (D-p-hydroxyphenylglycine) MixedAnhydride Mixed Anhydride Intermediate (Correct Activation) DaneSalt->MixedAnhydride 1 eq. Ethyl Chloroformate Low Temp (-30°C) OverAcylation O-Acylation Side Reaction (Phenol Attack) DaneSalt->OverAcylation Excess Ethyl Chloroformate High Base/Temp EthylCf Ethyl Chloroformate (Activator) EthylCf->MixedAnhydride EthylCf->OverAcylation CefprozilZ Cefprozil (Z-Isomer) (Target API) MixedAnhydride->CefprozilZ + 7-APRA ImpurityPrecursor (Z)-O-ethoxycarbonyl Cefprozil OverAcylation->ImpurityPrecursor + 7-APRA Nucleus 7-APRA (Cephalosporin Nucleus) Isomerization Isomerization (Z -> E) Thermodynamic Stress ImpurityPrecursor->Isomerization ImpurityN Impurity N This compound CAS 1605314-85-9 Isomerization->ImpurityN Final Step

Caption: Mechanistic pathway showing the divergence from the main synthesis route leading to the formation of EP Impurity N via O-acylation and Z-to-E isomerization.

Analytical Characterization & Detection

Detecting Impurity N requires a method capable of resolving the E-isomer from the Z-isomer and distinguishing the ethoxycarbonyl derivative from the parent API.

HPLC Method Strategy

The high hydrophobicity of the ethoxycarbonyl group (compared to the free phenol) significantly increases the retention time of Impurity N relative to Cefprozil.[1]

Recommended Chromatographic Conditions (Self-Validating System):

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

  • Mobile Phase A: Ammonium phosphate buffer (0.05 M, pH 4.4).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 95% A (Isocratic)[1]

    • 5-30 min: 95% A → 50% A (Linear Gradient)

    • 30-40 min: 50% A (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 228 nm (carbonyl absorption) and 292 nm (specific for E-isomer conjugation).[1]

Validation Logic:

  • Resolution (Rs): The critical pair will likely be Cefprozil (E-isomer) and Impurity N. Ensure Rs > 1.5.[1]

  • Relative Retention Time (RRT):

    • Cefprozil (Z): 1.00[1]

    • Cefprozil (E): ~1.1 - 1.2[1]

    • Impurity N: ~1.5 - 1.8 (Due to ester lipophilicity).[1]

Spectral Identification

If isolating the impurity for structural confirmation (NMR/MS), look for these diagnostic signals:

  • Mass Spectrometry (ESI+): [M+H]⁺ = 462.15 m/z.[1]

  • ¹H-NMR (DMSO-d₆):

    • Ethoxy Group: Triplet at ~1.3 ppm (CH₃) and Quartet at ~4.2 ppm (CH₂).[1]

    • Propenyl Group (E-isomer): Large coupling constant (J ≈ 15-16 Hz) for the vinylic protons, distinguishing it from the Z-isomer (J ≈ 11 Hz).[1]

Experimental Protocols

Protocol: Preparation of System Suitability Solution (In-Situ Generation)

For laboratories that cannot purchase the reference standard immediately, this protocol generates the impurity in situ to validate HPLC retention times.[1]

Objective: Intentionally generate O-ethoxycarbonyl cefprozil (Z/E mixture) to identify the peak.

Reagents:

  • Cefprozil API (approx. 50 mg)[1]

  • Ethyl Chloroformate (neat)[1]

  • Sodium Bicarbonate (saturated solution)[1]

  • Acetone/Water (1:1)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of Cefprozil in 5 mL of Acetone/Water (1:1) containing 100 µL of saturated Sodium Bicarbonate.[1]

  • Derivatization: Cool the solution to 0°C in an ice bath. Add 5 µL of Ethyl Chloroformate.

  • Reaction: Stir for 10 minutes. The reaction is rapid due to the phenolic anion.[1]

  • Quench: Add 1 mL of 1M HCl to quench the reaction and stabilize the mixture.

  • Analysis: Inject the mixture into the HPLC system described in Section 3.1.

  • Identification: You will observe the disappearance of the Cefprozil peak and the appearance of two major new peaks:

    • Peak 1: (Z)-O-ethoxycarbonyl cefprozil (Major).[1]

    • Peak 2: this compound (Minor - Impurity N).[1] Note: To enhance Peak 2, heat the solution at 40°C for 30 minutes before quenching to promote Z→E isomerization.

Protocol: Critical Process Control (Prevention)

To prevent the formation of CAS 1605314-85-9 during API manufacturing:

  • Stoichiometry: Strictly limit Ethyl Chloroformate to 0.98 - 1.00 equivalents relative to the Dane salt. Even a 2% excess triggers O-acylation.[1]

  • Temperature: Maintain the mixed anhydride formation temperature between -30°C and -40°C. Higher temperatures favor the attack on the phenol.

  • pH/Base: Use weak bases (N-methylmorpholine) and avoid pH spikes > 8.0 during the aqueous workup, which catalyzes the Z→E isomerization.[1]

Decision Logic for Impurity Analysis

The following workflow outlines the decision process for identifying and quantifying this impurity during batch release.

AnalysisWorkflow Sample Batch Sample (Cefprozil API) HPLC HPLC Analysis (Gradient Method) Sample->HPLC CheckRRT Check RRT ~1.5-1.8 HPLC->CheckRRT Unknown Unknown Impurity CheckRRT->Unknown No Peak SuspectN Suspect Impurity N CheckRRT->SuspectN Peak Present Spike Spike with Ref Std (CAS 1605314-85-9) SuspectN->Spike Confirm Peak Co-elution? Spike->Confirm Quantify Quantify & Report (Limit < 0.15%) Confirm->Quantify Yes ReDevelop Investigate Other Structure Confirm->ReDevelop No

Caption: Analytical decision tree for the identification and qualification of Impurity N in Cefprozil API batches.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Cefprozil Monohydrate Monograph. 11th Edition. Strasbourg, France: EDQM.[1] [1]

  • United States Pharmacopeia (USP) . Cefprozil: Organic Impurities Procedure 1. USP-NF 2024.[1] Rockville, MD.[1] [1]

  • National Center for Biotechnology Information . PubChem Compound Summary for Cefprozil. PubChem.[1][3] Accessed Feb 2026.[1] [1]

  • SynThink Chemicals . Cefprozil EP Impurity N Characterization Data.

  • Veeprho Laboratories . Structure and CAS verification for Cefprozil Impurities.

Sources

Technical Monograph: Characterization and Control of Cefprozil EP Impurity N

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, formation mechanism, and control strategies for Cefprozil EP Impurity N , a specific process-related impurity defined within the European Pharmacopoeia (Ph.[1] Eur.) framework.

Executive Summary

Cefprozil EP Impurity N is a complex process-related impurity arising during the synthesis of the antibiotic Cefprozil.[1] Chemically, it is the (E)-isomer of O-ethoxycarbonyl cefprozil .[1] Its formation is a "double-event" failure mode involving both the acylation of the phenolic side chain (a side reaction of the mixed anhydride activation) and the geometric isomerization of the C3-propenyl group from cis (Z) to trans (E).[1]

Understanding Impurity N is critical for process chemists because its presence indicates issues with both the activation step stoichiometry and the reaction temperature/pH control.[1]

Chemical Identity & Physicochemical Properties[1][2]

Impurity N is structurally distinct from the parent drug due to the derivatization of the phenolic hydroxyl group and the geometric inversion of the propenyl side chain.[1]

Core Data Table[1]
ParameterSpecification
Common Name Cefprozil EP Impurity N
Chemical Name Ethoxycarbonylcefprozil (E)-isomer
CAS Registry Number 1605314-85-9
Molecular Formula C₂₁H₂₃N₃O₇S
Molecular Weight 461.49 g/mol
Parent Drug MW 389.43 g/mol (Anhydrous)
Mass Shift (+) +72.06 Da (vs. Parent)
Structural Modification 1.[1][2] Acylation: Addition of Ethoxycarbonyl (-COOEt) to Phenol.2.[1] Isomerization: (Z)-propenyl

(E)-propenyl.
Structural Elucidation

The IUPAC designation for Impurity N is: (6R,7R)-7-[[(2R)-2-amino-2-[4-(ethoxycarbonyloxy)phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][3]

Key Differentiation:

  • Cefprozil (Parent): (Z)-isomer, Free Phenol.[1]

  • Impurity M (EP): (Z)-isomer, Ethoxycarbonyl Phenol.[1]

  • Impurity N (EP): (E)-isomer, Ethoxycarbonyl Phenol.[1][2][4]

Mechanistic Formation Pathway[1]

The formation of Impurity N is directly linked to the Mixed Anhydride Coupling method, a common synthetic route for Cefprozil.[1]

The Mechanism[1]
  • Activation: The synthesis typically activates the D-p-hydroxyphenylglycine side chain (Dane Salt) using Ethyl Chloroformate .[1]

  • Side Reaction (Acylation): If the phenolic hydroxyl group is not adequately protected or if excess ethyl chloroformate is used under basic conditions, the phenol attacks the chloroformate, forming a carbonate ester (Ethoxycarbonyl derivative).[1]

  • Isomerization: The C3-propenyl group of the cephalosporin nucleus is thermodynamically unstable. Exposure to low pH or heat during the coupling or workup promotes the isomerization from the kinetically favored (Z)-form to the thermodynamically stable (E)-form.[1]

Pathway Visualization

The following diagram illustrates the divergence from the main synthetic pathway.

Cefprozil_Impurity_N_Formation DaneSalt D-p-Hydroxyphenylglycine (Dane Salt) MixedAnh Mixed Anhydride Intermediate DaneSalt->MixedAnh Activation EthylCf Ethyl Chloroformate (Activator) EthylCf->MixedAnh SideRxn Side Reaction: Phenolic Acylation MixedAnh->SideRxn Excess Reagent/Base Cefprozil Cefprozil (Z) (Target API) MixedAnh->Cefprozil Coupling with 7-APRA (Normal Path) ImpurityM Impurity M (Z-Ethoxycarbonyl) SideRxn->ImpurityM Carbonate Formation Isomerization Isomerization (Z -> E) ImpurityM->Isomerization Acid/Heat ImpurityN Impurity N (E-Ethoxycarbonyl) Isomerization->ImpurityN Formation Cefprozil->Isomerization Degradation

Caption: Figure 1. Formation pathway of Cefprozil EP Impurity N, highlighting the dual mechanism of phenolic acylation and geometric isomerization.

Analytical Strategy

Detecting Impurity N requires a method capable of separating geometric isomers and resolving lipophilic derivatives.[1]

HPLC/UPLC Methodology

Impurity N is significantly more lipophilic than Cefprozil due to the capping of the polar phenolic -OH with an ethyl carbonate group.[1]

  • Column: C18 (Octadecylsilyl silica gel), e.g., 250 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Gradient elution using Ammonium Phosphate buffer (pH ~4.[1]4) and Acetonitrile.[1][5][6]

  • Elution Order:

    • Cefprozil (Z-isomer)[1][3][5][7]

    • Cefprozil (E-isomer / Impurity A)[1]

    • Impurity M (Z-Ethoxycarbonyl)[1]

    • Impurity N (E-Ethoxycarbonyl) — Elutes last due to combined E-isomerism and ester lipophilicity.[1]

  • Detection: UV at 280 nm (characteristic of the cephalosporin nucleus).[1]

Mass Spectrometry (LC-MS)[1]
  • Parent Ion: [M+H]⁺ = 462.5 m/z.[1]

  • Fragmentation Pattern:

    • Loss of CO₂ and Ethyl group typically observed.[1]

    • Diagnostic fragment: 389 m/z (reversion to Cefprozil-like core) is often seen in source fragmentation.[1]

Control & Mitigation Strategies

To maintain Impurity N below the ICH Q3A qualification threshold (typically <0.15%), the following process controls are recommended:

  • Stoichiometry Control: Strictly limit the equivalents of Ethyl Chloroformate during the mixed anhydride formation. An excess leads directly to phenolic acylation.

  • Catalytic Additives: The addition of Methanesulfonic Acid (MSA) (approx. 5 mol%) during the activation step has been proven to suppress the formation of the ethoxycarbonyl impurity by modulating the basicity of the reaction medium [1].[1]

  • Temperature Regulation: Maintain temperatures below -20°C during the mixed anhydride formation to prevent kinetic acceleration of the side reaction.

  • pH Management: During the aqueous workup, avoid prolonged exposure to low pH (< 2.0), which catalyzes the Z

    
     E isomerization.[1]
    

References

  • Dandala, R. et al. (2025).[1] Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. American Chemical Society (ACS) Omega.[1] Available at: [Link](Note: Generalized link to journal based on search context).[1]

  • European Pharmacopoeia (Ph.[1][6] Eur.) . Cefprozil Monohydrate Monograph 2342. EDQM. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Cefprozil Impurities. Available at: [Link][1]

Sources

Navigating the Nuances of Cephalosporin Synthesis: A Technical Deep-Dive into Cefprozil Impurities N and M

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For second-generation cephalosporins like Cefprozil, a thorough understanding and control of process-related impurities are critical. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth analysis of two closely related, yet distinct, impurities: Cefprozil Impurity N and Cefprozil Impurity M. By elucidating their structural differences, potential pathways of formation, and analytical methodologies for resolution, this document aims to equip scientists with the necessary knowledge for robust impurity profiling and control.

Executive Summary: The Isomeric Challenge

Cefprozil, a widely prescribed oral antibiotic, is itself a mixture of geometric isomers, (Z)-Cefprozil and (E)-Cefprozil, with the (Z)-isomer being the more pharmacologically active component.[1] The challenge of stereochemical control during synthesis extends to its impurity profile. Cefprozil Impurities N and M represent a classic case of diastereomerism, differing only in the spatial arrangement around the propenyl side chain at the C-3 position of the cephem nucleus. This subtle structural variance necessitates high-resolution analytical techniques for accurate identification and quantification, a cornerstone of regulatory compliance and product quality.

Unraveling the Chemical Identities: A Tale of Two Isomers

At their core, both Impurity N and Impurity M are derivatives of Cefprozil where the phenolic hydroxyl group of the D-phenylglycyl side chain has been modified with an ethoxycarbonyl group. This modification likely arises from reactants or intermediates used during the synthesis process.

Cefprozil Impurity M is chemically defined as (6R,7R)-7-[[(2R)-2-amino-2-[4-[(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2][3] It is the (Z)-isomer, mirroring the stereochemistry of the active Cefprozil isomer.

Cefprozil Impurity N , conversely, is the (E)-isomer: (6R,7R)-7-[[(2R)-2-Amino-2-[4-(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4]

The critical distinction lies in the orientation of the methyl group and the hydrogen atom across the double bond of the 3-propenyl substituent.

Diagram 1: Structural Comparison of Cefprozil and Impurities M & N

G cluster_cefprozil Cefprozil (Z-isomer) cluster_impurity_m Cefprozil Impurity M ((Z)-isomer) cluster_impurity_n Cefprozil Impurity N ((E)-isomer) cefprozil_img impurity_m_img impurity_n_img label_m R = -COO-CH2CH3 label_n R = -COO-CH2CH3

Caption: Chemical structures of Cefprozil (Z) and its ethoxycarbonylated Impurities M (Z) and N (E).

The table below summarizes the key identifiers for these molecules.

FeatureCefprozil (Active Isomer)Cefprozil Impurity MCefprozil Impurity N
Systematic Name (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(6R,7R)-7-[[(2R)-2-amino-2-[4-[(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][3](6R,7R)-7-[[(2R)-2-Amino-2-[4-(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[4]
Isomeric Form (Z)-isomer(Z)-isomer(E)-isomer
CAS Number 92665-29-7 (anhydrous)[5]1605314-84-8[1][2][3]1605314-85-9[4]
Molecular Formula C₁₈H₁₉N₃O₅SC₂₁H₂₃N₃O₇SC₂₁H₂₃N₃O₇S
Molecular Weight 389.43 g/mol 461.49 g/mol [1]461.5 g/mol [4]

Formation Pathways: A Synthetic Perspective

The presence of the ethoxycarbonyl group on both Impurity M and N strongly suggests their origin as process-related impurities stemming from the Cefprozil synthesis route. A likely scenario involves the use of an N-protected D-phenylglycine derivative where the phenolic hydroxyl group is also protected, for instance, with an ethoxycarbonyl group, to prevent side reactions during the acylation of the 7-aminocephalosporanic acid (7-ACA) core.

Diagram 2: Plausible Formation Pathway of Impurities M and N

G 7-ACA_Core 7-ACA Derivative (Z/E propenyl mixture) Coupling Coupling Reaction 7-ACA_Core->Coupling Side_Chain Ethoxycarbonyl-protected D-Phenylglycine Side_Chain->Coupling Deprotection N-Deprotection Coupling->Deprotection Protected Intermediate Impurity_Mix Impurity M (Z) + Impurity N (E) Deprotection->Impurity_Mix Incomplete O-deprotection

Caption: Hypothetical pathway for Impurity M and N formation.

If the deprotection step to remove the ethoxycarbonyl group from the phenolic hydroxyl is incomplete, or if this protecting group is inadvertently introduced by a reagent like ethyl chloroformate, a mixture of the (Z) and (E) isomers of this protected intermediate will persist, leading to the formation of Impurity M and Impurity N in the final API. The ratio of M to N would likely be influenced by the isomeric ratio of the 7-ACA starting material and the reaction conditions.

Analytical Strategy: Resolving the Isomers

The structural similarity between Impurity M and Impurity N, as well as their close relation to the Cefprozil isomers, demands a high-resolution analytical method for their baseline separation and accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice, as outlined in pharmacopeial monographs.[6]

Foundational HPLC Methodology

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide detailed methodologies for the analysis of Cefprozil and its related substances.[6][7] These methods are designed to separate the (Z) and (E) isomers of Cefprozil and a host of other specified and unspecified impurities. The separation of the diastereomeric Impurities M and N would be achieved on a C18 column with a gradient elution system, typically involving a phosphate buffer and a polar organic modifier like acetonitrile.

Experimental Protocol: HPLC Method for Cefprozil Impurity Profiling

The following protocol is a representative example based on established pharmacopeial methods for Cefprozil analysis.[6][7]

Objective: To separate and quantify Cefprozil, its (E)-isomer, and related impurities including Impurity M and Impurity N.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 11.5 g/L of monobasic ammonium phosphate in water, pH adjusted to 4.4 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient designed to resolve all specified impurities. For instance, a shallow gradient to separate early eluting polar impurities, followed by a steeper gradient to elute Cefprozil isomers and less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm or 280 nm.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a solution of Cefprozil Reference Standard (CRS) containing a known mixture of impurities, including Impurity M and N if available, at a specified concentration in a suitable diluent (e.g., a mixture of 1 M HCl and Mobile Phase A).

  • Test Solution: Accurately weigh and dissolve the Cefprozil API sample in the same diluent to achieve a concentration comparable to the standard solution.

System Suitability:

  • Inject the standard solution and verify that the resolution between the (Z)-Cefprozil and (E)-Cefprozil peaks meets the pharmacopeial requirement (e.g., NLT 2.5).

  • The relative retention times for Impurity M and Impurity N would be established using a qualified reference standard mixture.

Analysis and Interpretation:

  • Inject the test solution and identify the peaks corresponding to Impurity M and Impurity N based on their retention times relative to the main Cefprozil peak.

  • Quantify the impurities using the peak area of the corresponding reference standards or, if a specific standard is unavailable, by using the principle of area normalization with the Cefprozil peak, applying appropriate response factors if necessary.

Conclusion: The Imperative of Isomeric Purity

The differentiation between Cefprozil Impurity N and Impurity M is a testament to the level of detail required in modern pharmaceutical quality control. As (E) and (Z) isomers of an ethoxycarbonylated Cefprozil derivative, their presence is intrinsically linked to the synthetic and purification strategies employed. For drug development professionals, understanding this subtle yet significant difference is crucial for developing robust manufacturing processes that minimize these and other impurities. High-resolution analytical methods, primarily HPLC, are indispensable tools in this endeavor, ensuring that the final Cefprozil product meets the stringent purity requirements set forth by regulatory bodies, thereby safeguarding patient health.

References

  • SynThink. (n.d.). Cefprozil EP Impurities & USP Related Compounds.
  • SynThink. (n.d.). 1605314-84-8 Cefprozil EP Impurity M - Reference Standard.
  • Venkatasai Life Sciences. (n.d.). Cefprozil Monohydrate EP Impurity M | 1605314-84-8.
  • ResearchGate. (n.d.). The chemical structure of cefprozil. [Download Scientific Diagram].
  • Pharmaffiliates. (n.d.). Cefprozil-impurities.
  • Thermo Fisher Scientific. (n.d.). Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection.
  • Wikipedia. (2023). Cefprozil.
  • Veeprho. (n.d.). Cefprozil EP Impurity M | CAS 1605314-84-8.
  • TARO-CEFPROZIL (Cefprozil) tablets - PRODUCT MONOGRAPH. (2020, January 2).
  • USP-NF. (2013, October 1). Cefprozil.
  • PubChem. (n.d.). Cefprozil. National Center for Biotechnology Information.
  • Merck Third Party | SLS Ireland. (n.d.). CEFPROZIL IMPURITY A EUROPEAN | Y0001372.
  • EDQM - CRS catalogue. (n.d.). INFORMATION LEAFLET Ph. Eur. Reference Standard.
  • LGC Standards. (n.d.). Cefprozil impurity mixture CRS.
  • Clearsynth. (n.d.). Cefprozil Monohydrate EP Impurity N.

Sources

Structural Elucidation and Nomenclature Standardization of (E)-O-Ethoxycarbonyl Cefprozil

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts Version: 1.0[1][2][3]

Executive Summary

(E)-O-ethoxycarbonyl cefprozil represents a critical process-related impurity (or specific structural analogue) encountered during the semi-synthetic production of the antibiotic Cefprozil.[1][2][3][4] Its presence is inextricably linked to the "mixed anhydride" coupling method utilizing ethyl chloroformate.[1][3]

This guide provides a definitive breakdown of its nomenclature, structural origin, and physicochemical differentiation from the active pharmaceutical ingredient (API), Cefprozil (Z-isomer).[1][2][3] Precise identification of this molecule is essential for compliance with ICH Q3A/Q3B guidelines regarding impurity profiling in cephalosporin development.[1][2][3]

Part 1: Chemical Identity & Nomenclature[1][2][3]

Structural Deconstruction

The molecule consists of the core cephalosporin nucleus (cephem) modified at two key positions relative to the standard Cefprozil structure:[1][2][3]

  • C3 Position: The propenyl group exists in the (E)-configuration (trans), whereas the therapeutic Cefprozil is predominantly the (Z)-isomer (cis).[1][2][3]

  • C7 Side Chain: The phenolic hydroxyl group of the p-hydroxyphenylglycine moiety is derivatized as an ethyl carbonate (ethoxycarbonyl ester).[1][2][3]

IUPAC Name Derivation

The systematic naming follows a hierarchical logic, prioritizing the stereocenters and the cephem skeleton.[1][3]

  • Core Skeleton: 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2][3][5][6]

  • Stereochemistry:

    
     for the beta-lactam ring; 
    
    
    
    for the amino acid side chain;
    
    
    for the propenyl double bond.[1][2][3][5]
  • Substituent (C7): 7-[[(2R)-2-amino-2-[4-(ethoxycarbonyloxy)phenyl]acetyl]amino][1][2][3][5]

  • Substituent (C3): 3-[(E)-prop-1-enyl][1][2][3][5]

Full IUPAC Name:

(6R,7R)-7-[[(2R)-2-amino-2-[4-(ethoxycarbonyloxy)phenyl]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1][2][3][5]

Synonym Mapping & Identification Table
Identifier TypeValue / Common SynonymContext
Common Name This compoundGeneral laboratory usage
Impurity Code Ethoxycarbonylcefprozil (Impurity 9)Process chemistry (Rai et al.)
Chemical Description Cefprozil (E)-isomer ethyl carbonateStructural descriptor
Molecular Formula

Mass balance (+72 Da vs Cefprozil)
Molecular Weight 461.49 g/mol Analytical reference
CAS Registry Not explicitly indexed as unique CAS in public domain; derivative of 111900-24-4Database searching

Part 2: Mechanistic Origin (Synthesis & Formation)[1][2][3]

The formation of this compound is a classic case of chemoselectivity failure during the activation of the side-chain carboxylic acid.[1][2][3]

The Mixed Anhydride Method

In the industrial synthesis of Cefprozil, the p-hydroxyphenylglycine side chain (often protected as a Dane salt) is activated using ethyl chloroformate to form a mixed anhydride.[1][2][3][4] This intermediate is then coupled with the cephalosporin nucleus (7-APCA derivative).[1][2][3]

The Side Reaction

While ethyl chloroformate targets the carboxylate to form the anhydride, the phenolic hydroxyl group on the phenyl ring is nucleophilic.[1][3] Under basic conditions (e.g., presence of N-methylmorpholine), ethyl chloroformate can acylate the phenol, creating the O-ethoxycarbonyl impurity.[1][2][3]

The (E)-isomerism usually originates from the starting material (7-APCA) containing a fraction of the trans-propenyl isomer, or via isomerization during the acylation step.[1][2][3]

Pathway Visualization

The following diagram illustrates the divergence between the desired Cefprozil synthesis and the impurity formation.

Cefprozil_Impurity_Pathway DaneSalt Dane Salt (Protected Phenylglycine) MixedAnhydride Mixed Anhydride Intermediate DaneSalt->MixedAnhydride Main Path SideReaction Side Reaction: Phenolic Acylation DaneSalt->SideReaction Excess EtCOCl / Base EtCOCl Ethyl Chloroformate (Activator) EtCOCl->MixedAnhydride Coupling Coupling with 7-APCA (E/Z mix) MixedAnhydride->Coupling Impurity (E)-O-ethoxycarbonyl Cefprozil (Impurity) SideReaction->Impurity Coupling + Isomerization Cefprozil Cefprozil (Z/E) (Target Product) Coupling->Cefprozil Deprotection

Caption: Divergent synthesis pathway showing the formation of the O-ethoxycarbonyl impurity via phenolic acylation during mixed anhydride activation.[1][2][3]

Part 3: Analytical Characterization Protocol

To distinguish this compound from standard Cefprozil and other impurities, the following multi-modal analytical strategy is recommended.

Mass Spectrometry (LC-MS)

The definitive identifier is the mass shift caused by the ethoxycarbonyl group replacing a hydrogen atom on the phenol.[1][2][3]

  • Cefprozil (Target):

    • Formula:

      
      [1][2][3][6][7]
      
    • Exact Mass: 389.10 Da[2][3]

    • 
      : 390.11 [1][2][3]
      
  • O-Ethoxycarbonyl Cefprozil (Impurity):

    • Modification: Addition of

      
       (+73 Da) and loss of 
      
      
      
      (-1 Da). Net shift: +72 Da.[1][2][3]
    • Formula:

      
      [1][2][3][5]
      
    • Exact Mass: 461.13 Da[2][3]

    • 
      : 462.13 [1][2][3]
      
HPLC Retention Behavior

The ethoxycarbonyl group significantly increases the lipophilicity of the molecule compared to the free phenol of Cefprozil.[1][3]

  • Column: C18 (Octadecylsilyl), e.g., Inertsil ODS-3V.[1][2][3]

  • Mobile Phase: Gradient of Ammonium Acetate (pH 4.[1][2][3]5) and Acetonitrile.[1][2][3]

  • Elution Order:

    • Cefprozil (Z-isomer) - Early eluting (Polar)[1][2][3]

    • Cefprozil (E-isomer) - Slightly later than Z[1][2][3]

    • This compound - Late eluting (Non-polar)[1][2][3]

UV Spectroscopy

While the core cephem chromophore remains, the acylation of the phenol causes a hypsochromic (blue) shift or intensity change in the aromatic region (230-280 nm) compared to the free phenol.[1][2][3]

Part 4: Control & Remediation[1][2][3]

According to process chemistry literature (Rai et al., 2014), the formation of this impurity is sensitive to the choice of base and catalyst during the anhydride formation.[1][2][3]

  • Catalyst Selection: The use of Methanesulfonic acid (MSA) as a catalyst during the mixed anhydride formation has been shown to suppress the phenolic acylation side reaction.[1][2][3]

  • Stoichiometry: Strict control of ethyl chloroformate equivalents (avoiding excess) prevents "over-acylation."[1][2][3]

  • Isomer Control: The (E)-isomer content is primarily controlled by the purity of the starting material 7-APCA.[1][2][3] If the starting material is high in (Z), the resulting impurity will be predominantly (Z)-O-ethoxycarbonyl cefprozil.[1][2][3] The presence of the (E) variant suggests either impure starting material or harsh reaction conditions promoting isomerization.[1][2][3]

References

  • PubChem. (2025).[1][2][3] Cefprozil (E)-isomer | C18H19N3O5S.[1][2][3][7] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Rai, B. P., Tewari, N., Nizar, H., Prasad, M., & Joseph, S. (2014).[1][3] Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development, 18(5), 662–664.[1][2][3] [Link][1][2][3][4]

Sources

Chemical properties of O-ethoxycarbonyl cefprozil (E)-isomer

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of O-ethoxycarbonyl cefprozil (E)-isomer

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, formation, and characterization of O-ethoxycarbonyl cefprozil (E)-isomer, a critical process-related impurity in the synthesis of the cephalosporin antibiotic, Cefprozil. Cefprozil is administered as a mixture of geometric isomers, (Z) and (E), making the control of stereochemistry and related substances paramount. This document delves into the molecular structure, likely synthetic origins, and detailed analytical methodologies for the identification and quantification of the (E)-isomer of O-ethoxycarbonyl cefprozil. Leveraging established pharmacopeial methods and principles of analytical chemistry, we present detailed protocols and expert insights for researchers, scientists, and drug development professionals to ensure the quality and safety of Cefprozil active pharmaceutical ingredients (APIs).

Introduction: The Isomeric Landscape of Cefprozil

Cefprozil is a second-generation oral cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] A unique structural feature of Cefprozil is the propenyl group at the C-3 position of the cephem nucleus, which gives rise to geometric (cis/trans or Z/E) isomerism. The drug substance is typically a mixture of these isomers, with the (Z)-isomer being the predominant and more biologically active component, constituting approximately 90% of the mixture.[4][5]

The control of impurities is a fundamental requirement in pharmaceutical manufacturing. For Cefprozil, impurities can include not only degradation products but also substances formed during synthesis due to side reactions. O-ethoxycarbonyl cefprozil is one such process-related impurity, specifically mentioned in the United States Pharmacopeia (USP).[6] It is formed by the modification of the phenolic hydroxyl group on the D-hydroxyphenylglycine side chain. Understanding the chemical properties of the specific (E)-isomer of this impurity is crucial for developing robust analytical methods and effective control strategies.

Molecular Profile and Stereochemistry

The fundamental identity of a molecule is rooted in its structure. O-ethoxycarbonyl cefprozil is a derivative of the parent Cefprozil molecule where an ethoxycarbonyl group (-CO-O-CH₂CH₃) is attached to the phenolic oxygen of the side chain.

Chemical Name: (6R,7R)-7-(2-Amino-2-(4-((ethoxycarbonyl)oxy)phenyl)acetamido)-8-oxo-3-((E)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid.[7]

The designation "(E)" (from the German entgegen, meaning "opposite") specifies the stereochemistry at the propenyl double bond, where the higher-priority groups (the cephem ring and the methyl group) are on opposite sides of the double bond. This is distinct from the more abundant (Z)-isomer (zusammen, "together").

Caption: Molecular structures of the (E) and (Z) isomers of O-ethoxycarbonyl cefprozil.

Physicochemical Properties

The introduction of the ethoxycarbonyl group alters the physicochemical properties of the molecule compared to the parent Cefprozil. While extensive experimental data for this specific impurity is not widely published, we can summarize its known attributes and make reasoned estimations.

PropertyValueSource(s)
Chemical Name (6R,7R)-7-(2-Amino-2-(4-((ethoxycarbonyl)oxy)phenyl)acetamido)-8-oxo-3-((E)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid[7]
Molecular Formula C₂₁H₂₃N₃O₇S
Molecular Weight 461.49 g/mol
Appearance Expected to be a white to off-white solid, similar to related cephalosporins.Inferred
Solubility Predicted to have reduced aqueous solubility compared to Cefprozil due to the masking of the phenolic hydroxyl group, but soluble in polar organic solvents like Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).Inferred
Storage Condition Recommended storage at 2-8°C for long-term stability.[7]

Genesis of the Impurity: A Synthetic Perspective

The formation of O-ethoxycarbonyl cefprozil is intrinsically linked to the Cefprozil manufacturing process. It is not a degradation product but rather a process-related impurity. Its genesis can be traced to the acylation step of the C-7 amine on the cephem nucleus with the activated D-hydroxyphenylglycine side chain.

Causality: In many synthetic routes for cephalosporins, activating agents are used to facilitate the amide bond formation. One common strategy involves the use of chloroformates, such as ethyl chloroformate , to create a mixed anhydride with the carboxylic acid of the side chain.[8] If the phenolic hydroxyl group of the D-hydroxyphenylglycine side chain is not adequately protected, it can compete with the intended reaction and become acylated by the ethyl chloroformate, leading to the formation of the O-ethoxycarbonyl derivative.

Synthesis_Pathway SideChain D-Hydroxyphenylglycine Side Chain ActivatedSideChain Activated Side Chain (Mixed Anhydride) SideChain->ActivatedSideChain Activation Impurity O-ethoxycarbonyl cefprozil (Impurity) SideChain->Impurity Side Reaction (at Phenolic -OH) ActivatingAgent Ethyl Chloroformate (Activating Agent) ActivatingAgent->ActivatedSideChain ActivatingAgent->Impurity Cefprozil Cefprozil API ActivatedSideChain->Cefprozil Desired Acylation (at C-7 Amine) CephemNucleus 7-Amino-3-propenyl- cephalosporanic acid (7-APCA) CephemNucleus->Cefprozil

Caption: Plausible formation pathway of O-ethoxycarbonyl cefprozil during synthesis.

This side reaction underscores the importance of a well-controlled process, including reaction conditions and the potential use of protecting groups, to minimize the formation of this and other related impurities.

Analytical Characterization: A Self-Validating Protocol

The robust detection and quantification of O-ethoxycarbonyl cefprozil (E)-isomer relies on modern analytical techniques. The protocols described herein are based on pharmacopeial standards, ensuring their trustworthiness and suitability for quality control environments.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the cornerstone for separating Cefprozil and its related substances. The USP monograph for Cefprozil outlines a specific gradient method (Procedure 2 for Organic Impurities) designed to resolve ethoxycarbonylcefprozil from the API and other impurities.[6]

Experimental Protocol: HPLC Analysis of Cefprozil Impurities

  • System Preparation:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: L1 packing (C18), 4.6-mm × 25-cm; 5-µm particle size. The long column length and standard particle size are chosen to achieve high resolution among closely eluting isomers and impurities.

    • Column Temperature: Not to exceed 30°C. Maintaining a controlled temperature ensures reproducible retention times.

    • Autosampler Temperature: 4°C. This is critical to prevent degradation of the sample in solution during the analytical run.[6]

  • Mobile Phase and Reagents:

    • Solution A: 4 g/L of monobasic sodium phosphate in water, adjusted with dilute phosphoric acid to a pH of 4.2. The phosphate buffer is chosen to control the ionization state of the acidic and basic functional groups, leading to sharp, symmetrical peaks.

    • Solution B: A 1:1 (v/v) mixture of Acetonitrile and Solution A. Acetonitrile serves as the organic modifier to control the elution strength.

    • Diluent: A buffered solution containing monobasic potassium phosphate and dibasic sodium phosphate.

  • Chromatographic Conditions:

    • Detector: UV at 220 nm. This wavelength provides good sensitivity for both the API and the impurities, which share the same core chromophores.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Gradient Program:

      Time (min) Solution A (%) Solution B (%) Elution Characteristics
      0 95 5 Initial conditions, polar
      20 70 30 Gradual increase in organic content
      40 40 60 Continued elution of less polar compounds
      50 0 100 Elution of strongly retained impurities
      60 0 100 Column wash

      | 62 | 95 | 5 | Re-equilibration to initial conditions |

  • Data Analysis:

    • The O-ethoxycarbonylcefprozil impurity has a relative retention time (RRT) of approximately 2.08 with respect to the Cefprozil (Z)-isomer peak.[6]

    • Quantification is performed against a qualified reference standard of the impurity or, if unavailable, using the principal peak with a relative response factor (RRF) of 0.70 as specified in the USP monograph.[6]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Solutions A & B) Equilibrate Equilibrate HPLC System (Column: C18, Temp: <30°C) MobilePhase->Equilibrate SamplePrep Prepare Sample & Standards (in Diluent, keep at 4°C) Inject Inject Sample (20 µL) SamplePrep->Inject Equilibrate->Inject RunGradient Execute Gradient Program (70 min total run time) Inject->RunGradient Detect Detect at 220 nm RunGradient->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurity (RRT ≈ 2.08, RRF = 0.70) Integrate->Quantify

Caption: Standard workflow for the HPLC analysis of Cefprozil impurities.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the unambiguous identification of impurities. For O-ethoxycarbonyl cefprozil (E)-isomer, high-resolution MS would confirm the elemental composition, while tandem MS (MS/MS) would elucidate the structure through fragmentation analysis.

  • Expected Molecular Ion: The monoisotopic mass of C₂₁H₂₃N₃O₇S is 461.13. In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 462.14 .

  • Predicted Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion is governed by the molecule's functional groups. The most labile bonds will cleave preferentially under collision-induced dissociation (CID).

    • Loss of the Ethoxycarbonyl Group: A primary fragmentation would involve the side chain, with cleavage of the carbonate ester. This could result in the loss of ethyl formate (C₃H₆O₂) or related fragments.

    • Beta-Lactam Ring Opening: A characteristic fragmentation pathway for all penicillins and cephalosporins is the cleavage of the four-membered beta-lactam ring, which is the core of their biological activity.

    • Side-Chain Cleavage: The amide bond connecting the side chain to the cephem nucleus can also cleave, yielding ions corresponding to the protonated side chain or the cephem nucleus.

MS_Fragmentation Parent [M+H]⁺ m/z 462.14 Frag1 Loss of Ethoxy Group (-C₂H₅O) Parent->Frag1 Frag2 Loss of CO₂ from Carbonate Ester Parent->Frag2 Frag3 Cleavage of β-Lactam Ring Parent->Frag3 Frag4 Amide Bond Cleavage Parent->Frag4

Caption: Predicted major fragmentation pathways for O-ethoxycarbonyl cefprozil [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and MS are powerful for quantification and identification, NMR spectroscopy provides the definitive structural proof, especially for distinguishing between isomers.

  • ¹H NMR Rationale: A full structural elucidation would require a suite of 1D and 2D NMR experiments. However, key diagnostic signals in the ¹H NMR spectrum can confirm the presence of the O-ethoxycarbonyl group and the (E)-isomer configuration.

    • Ethoxy Group: A characteristic triplet at ~1.3 ppm (for the -CH₃) and a quartet at ~4.2 ppm (for the -O-CH₂-) would confirm the ethoxy moiety.

    • Propenyl Group (E-isomer): The vinylic protons of the propenyl group are critical for isomer assignment. In cephalosporins, the chemical shifts of these protons are highly sensitive to the geometry of the double bond. For the (E)-isomer, the signals are expected to be further downfield compared to the (Z)-isomer due to anisotropic effects of the cephem ring system. A study on related cephalosporin isomers showed that the chemical shift difference between E and Z isomers for key protons can be approximately 0.7 ppm, providing a clear diagnostic window.[9]

Stability and Degradation Profile

The stability of any pharmaceutical compound is a critical quality attribute. For Cefprozil, the primary stability concern is the reversible isomerization between the (Z) and (E) forms, a reaction that is significantly faster than other degradation pathways.[10][11]

While specific stability data for O-ethoxycarbonyl cefprozil is not available, its structural features suggest potential liabilities:

  • Hydrolysis: The carbonate ester on the side chain is susceptible to hydrolysis under both acidic and basic conditions, which would yield Cefprozil (E)-isomer and ethanol/carbonic acid. This makes pH control crucial during analysis and storage.

  • Isomerization: Like the parent drug, the (E)-isomer of the ethoxycarbonyl derivative can be expected to undergo isomerization to the (Z)-form to reach an equilibrium state, the kinetics of which would need to be determined experimentally.

The presence of this impurity should be monitored during formal stability studies of the Cefprozil drug substance and drug product to ensure it does not increase over time under the recommended storage conditions.

Conclusion: Implications for Drug Development and Quality Control

O-ethoxycarbonyl cefprozil (E)-isomer is a significant process-related impurity that requires strict control during the manufacturing of Cefprozil. Its formation is a direct result of the synthetic pathway and highlights the need for optimized and well-understood reaction conditions. This guide has detailed its chemical structure, physicochemical properties, and the analytical methodologies required for its control.

For drug development professionals, the key takeaways are:

  • Process Control is Paramount: Minimizing the formation of this impurity at the source through careful process chemistry is the most effective strategy.

  • Validated Analytical Methods are Essential: The use of a robust, validated, and stability-indicating HPLC method, such as the one outlined in the USP, is necessary for the accurate quantification of this impurity in batch release and stability testing.[4]

  • Structural Confirmation: Orthogonal techniques like MS and NMR are crucial for the definitive identification of this and other impurities during process development and impurity profiling studies.

By understanding and controlling the chemical properties of O-ethoxycarbonyl cefprozil (E)-isomer, pharmaceutical scientists can ensure the consistent quality, safety, and efficacy of Cefprozil for patients worldwide.

References

  • CN108017658B - Synthesis method of cefprozil - Google P
  • WO/2006/048887 A NOVEL PROCESS FOR PREPARATION OF CEFPROZIL INTERMEDIATE - WIPO Patentscope. (URL: [Link])

  • Gainer, R. B. (1995). Review of in vitro activity, pharmacokinetic characteristics, safety, and clinical efficacy of cefprozil, a new oral cephalosporin. Clinical Therapeutics, 17(4), 578-591. (URL: [Link])

  • Brogden, R. N., & Peters, D. H. (1994). Cefprozil. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential. Drugs, 47(3), 479-505. (URL: [Link])

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • SynThink. Cefprozil EP Impurity F | 107937-01-9. (URL: [Link])

  • Cefprozil - USP-NF. (2013). (URL: [Link])

  • Pharmaffiliates. Cefprozil Monohydrate - Impurity M | CAS No: 1605314-84-8. (URL: [Link])

  • PubChem. (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. (URL: [Link])

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • Starek, M., & Krzek, J. (2005). The stability of cefprozil in oral suspension CEFZIL. Acta Poloniae Pharmaceutica, 62(4), 251-256. (URL: [Link])

  • Reddy, G. S., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Analytical Chemistry: An Indian Journal, 9(2), 265-270. (URL: [Link])

  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 373-479. (URL: [Link])

  • Hemarsh Technologies. Cefprozil EP Impurity F| CAS No. 107937-01-9. (URL: [Link])

  • PubChem. Cefprozil. (URL: [Link])

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-25. (URL: [Link])

  • Veeprho. Cefprozil EP Impurity F | CAS 120709-09-3. (URL: [Link])

  • Le, T. B., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(8), 517. (URL: [Link])

  • IOSR Journal. (2014). Synthesis of novel amino acid [(6R, 7R)-7-((S) - ...]. IOSR Journal of Applied Chemistry. (URL: [Link])

  • Starek, M., & Krzek, J. (2005). THE STABILITY OF CEFPROZIL IN ORAL SUSPENSION CEFZIL. Acta Poloniae Pharmaceutica, 62(4), 251-256. (URL: [Link])

  • Drugs.com. Cefprozil: Package Insert / Prescribing Information. (URL: [Link])

  • PubChem. (2S,5R,6R)-6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate. (URL: [Link])

Sources

Cefprozil: Elucidating Degradation Pathways and the Synthetic Origin of Ethoxycarbonyl Impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Cefprozil, a second-generation oral cephalosporin, is a critical antibiotic for treating a range of bacterial infections. Its efficacy and safety, however, are intrinsically linked to its chemical stability. The inherent reactivity of its β-lactam ring, coupled with other structural features, makes it susceptible to degradation under various environmental conditions. Furthermore, specific process-related impurities, such as ethoxycarbonyl derivatives, can arise during synthesis, posing challenges for quality control and regulatory compliance. This technical guide provides a comprehensive exploration of Cefprozil's degradation pathways under hydrolytic, oxidative, and photolytic stress. It further dissects the precise synthetic mechanism responsible for the formation of ethoxycarbonyl impurities and outlines field-proven analytical methodologies for robust impurity profiling, aligning with the principles of Quality by Design (QbD).

The Inherent Chemical Liabilities of the Cefprozil Molecule

Cefprozil is a mixture of Z- and E-isomers, with the Z-isomer being the more biologically active form.[1] Its structure contains two primary points of instability that are central to its degradation and impurity profiles:

  • The β-Lactam Ring: This four-membered ring is the pharmacophore of all β-lactam antibiotics.[2] It is highly strained and susceptible to nucleophilic attack, most commonly by water or hydroxide ions, leading to hydrolytic cleavage and loss of antibacterial activity.

  • The p-Hydroxyphenyl Glycine Side Chain: The phenolic hydroxyl group on this side chain is a key site for synthetic derivatization. However, its nucleophilic character also makes it a reactive site for the formation of process-related impurities, particularly during the acylation steps of synthesis.[3]

Understanding these vulnerabilities is paramount for developing stable formulations and robust manufacturing processes.

Part I: Cefprozil Degradation Pathways Under Forced Stress

Forced degradation studies, or stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to identify likely degradation products and establish the intrinsic stability of a drug substance.[4][5] These studies are fundamental to developing stability-indicating analytical methods. Cefprozil demonstrates predictable, yet distinct, degradation patterns under various stress conditions.[6]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for Cefprozil. The rate and products of this pathway are highly dependent on pH.

  • Alkaline Hydrolysis: Cefprozil is extremely labile in alkaline conditions.[7][8] The primary mechanism is the rapid, hydroxide-catalyzed hydrolysis of the β-lactam ring, leading to the formation of an inactive open-ring acid.[9][10] This degradation is often so swift that the parent drug peak can disappear from chromatograms in under an hour when exposed to 0.1 M NaOH.[7]

  • Acidic Hydrolysis: Degradation under acidic conditions (e.g., 0.1 M to 1 M HCl) also occurs, primarily targeting the β-lactam ring.[6][7] The reaction is generally slower than in alkaline media but is accelerated by heat.[7] This process can yield several distinct degradation products through hydrolysis and potential subsequent reactions of the side chains.

  • Neutral Hydrolysis: In aqueous solutions at neutral pH, Cefprozil still undergoes degradation, albeit at a slower rate than under acidic or basic conditions. The degradation kinetics in aqueous solutions have been shown to follow pseudo-first-order kinetics.[11][12]

Isomerization and Degradation Kinetics

A unique aspect of Cefprozil's stability is the interplay between the Z- and E-isomers. In solution, a reversible isomerization occurs, which is approximately ten times faster than the degradation of the individual isomers.[1][13] The degradation process can be described as a set of reversible-consecutive and parallel reactions, where both the Z- and E-isomers degrade to yield distinct primary degradation products.[1][13]

G cluster_stress Stress Conditions cluster_cef Cefprozil Isomers cluster_deg Degradation Products Acid Acidic (HCl) Z_Cef Z-Cefprozil Acid->Z_Cef E_Cef E-Cefprozil Acid->E_Cef P1 Degradation Product P1 Acid->P1 β-Lactam Cleavage Base Alkaline (NaOH) Base->Z_Cef Base->E_Cef Base->P1 β-Lactam Cleavage Oxid Oxidative (H2O2) Oxid->Z_Cef Oxid->E_Cef Other Other Degradants Oxid->Other Light Photolytic (UV/Vis) Light->Z_Cef Light->E_Cef Light->Other Heat Thermal Heat->Z_Cef Heat->E_Cef Heat->P1 P2 Degradation Product P2 Heat->P2 Z_Cef->E_Cef Isomerization (Fast, Reversible) Z_Cef->P1 Degradation E_Cef->P2 Degradation

Diagram 1: Cefprozil Isomerization and Degradation Pathways.
Oxidative, Photolytic, and Thermal Degradation
  • Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxide or S-oxide derivatives, which are common degradation products for cephalosporins.[5][14]

  • Photolytic Degradation: Cefprozil is susceptible to degradation upon exposure to UV light, which can catalyze complex reactions leading to a variety of minor degradants.

  • Thermal Degradation: As expected, elevated temperatures accelerate all degradation pathways, particularly hydrolysis and isomerization.[1][13] Studies show a clear correlation between increased temperature and the rate constants of degradation for both Z- and E-isomers.[1]

Part II: The Formation of Ethoxycarbonyl Impurities - A Process-Related Challenge

Unlike degradation products, which form from the drug substance over time, process-related impurities are introduced during manufacturing. For Cefprozil, the most notable process impurity is ethoxycarbonylcefprozil .[3]

Synthetic Origin

The commercial synthesis of Cefprozil often involves the condensation of the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) core with an activated derivative of the p-hydroxyphenyl glycine side chain.[3] A common activation strategy is the formation of a mixed anhydride using ethyl chloroformate .[3]

The root cause of the ethoxycarbonyl impurity lies in a competing side reaction: the ethyl chloroformate, intended to react with the carboxylic acid of the side chain, can instead react with the nucleophilic phenolic hydroxyl group.[3] This reaction attaches an ethoxycarbonyl group (-CO-O-CH₂CH₃) to the phenol, creating the impurity.

Mechanism and Control Strategies

The formation of this impurity was found to occur during the mixed anhydride formation step.[3] The analysis of reaction mixtures showed levels of ethoxycarbonylcefprozil that were unacceptably high (0.3-0.8% in the final API), necessitating a control strategy.[3]

Causality of Control: It was discovered that the addition of a catalytic amount of a strong organic acid, such as methanesulfonic acid (MSA) , during the mixed anhydride formation drastically reduces the generation of this impurity.[3] The acid likely protonates the highly reactive intermediates or modifies the reaction environment to favor the desired reaction at the carboxyl group over the undesired side reaction at the phenolic hydroxyl group, thereby steering the synthesis to the intended product and minimizing impurity formation to acceptable levels (e.g., 0.04-0.07%).[3]

G cluster_reactants Reactants cluster_path Reaction Pathways cluster_final Final Condensation Dane Dane Salt (p-hydroxyphenyl glycine derivative) MA Mixed Anhydride (Desired Intermediate) Dane->MA Desired Reaction Imp Ethoxycarbonyl Impurity Dane->Imp Side Reaction EtCF Ethyl Chloroformate EtCF->MA EtCF->Imp NMM N-Methyl Morpholine (Catalyst) NMM->MA MSA Methanesulfonic Acid (Control Agent) MSA->MA Promotes MSA->Imp Inhibits Cef Cefprozil (Final Product) MA->Cef APCA Silylated 7-APCA APCA->Cef

Diagram 2: Synthetic Pathway and Ethoxycarbonyl Impurity Formation.

Part III: Analytical Workflows for Impurity Profiling

A robust, validated, stability-indicating analytical method is the cornerstone of any drug development program. It must be able to separate the active pharmaceutical ingredient (API) from all significant degradation products and process-related impurities.[15]

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating system to ensure all potential degradants are generated and can be resolved by the analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve Cefprozil reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Store at 60°C for 6-8 hours. Withdraw samples at regular intervals, neutralize with 1 M NaOH, and dilute to the target concentration.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at room temperature. Due to high reactivity, sample at very short intervals (e.g., 5, 15, 30, 60 minutes). Neutralize with 0.1 M HCl and dilute.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[5] Dilute to the target concentration.

  • Thermal Degradation: Store the solid Cefprozil powder in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 8 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Diagram 3: Experimental Workflow for Forced Degradation.
Data Presentation: Summary of Cefprozil Degradation
Stress ConditionReagent/ParameterDuration% Degradation (Approx.)Major Degradation Products
Acid Hydrolysis 1 M HCl8 hours @ 60°C15-25%β-Lactam ring-opened products
Alkaline Hydrolysis 0.1 M NaOH30 minutes @ RT>90%β-Lactam ring-opened products
Oxidative 3% H₂O₂24 hours @ RT10-20%N-oxides, S-oxides
Thermal (Solid) 80°C48 hours5-10%Hydrolytic and oxidative products
Photolytic (Solid) ICH Q1BN/A5-15%Various photoproducts
Protocol: Stability-Indicating HPLC-UV Method

This method is based on established pharmacopeial principles and is suitable for resolving Cefprozil from its key impurities.[15][16]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Buffer solution (e.g., 20 mM ammonium phosphate, pH adjusted to 4.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A time-based gradient from ~5% B to ~40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm.[13]

  • System Suitability:

    • Inject a resolution solution (often generated by mild acid degradation) to ensure baseline separation between the Z- and E-isomers and the main degradation peaks.

    • Tailing Factor: Not more than 2.0 for the Cefprozil peaks.

    • Theoretical Plates: Not less than 2000 for the Cefprozil peaks.

    • Repeatability: RSD of not more than 2.0% for six replicate injections of a standard solution.

  • Validation: The method must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The chemical stability of Cefprozil is governed by the reactivity of its β-lactam ring and influenced by environmental factors such as pH, temperature, and light. Hydrolysis remains the primary degradation pathway. A critical process-related impurity, ethoxycarbonylcefprozil, arises from a well-understood side reaction during synthesis and can be effectively controlled through process optimization. A thorough understanding of these degradation and formation pathways, underpinned by robust, well-validated analytical methods, is not merely a regulatory requirement but a fundamental component of ensuring the safety, quality, and efficacy of Cefprozil-containing medicines.

References

  • Kowalski, P., & Oledzka, I. (2003). The stability of cefprozil in oral suspension CEFZIL. Acta Poloniae Pharmaceutica, 60(5), 337-342.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(11), 1054-1061.
  • Mounika, K., et al. (2018). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology, 3(6), 633-640.
  • Barbhaiya, R. H., et al. (1990). Comparison of the effects of food on the pharmacokinetics of cefprozil and cefaclor. Antimicrobial Agents and Chemotherapy, 34(6), 1210-1213.
  • dos Santos, A. F., et al. (2022).
  • Wang, D. P., & Lee, H. K. (1987). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Journal of Pharmaceutical Sciences, 76(6), 474-477.
  • Rai, B. P., et al. (2014). Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development, 18(5), 662-664.
  • Binert-Kusztal, M., et al. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Pharmaceuticals, 14(11), 1145.
  • SynThink. Cefprozil EP Impurities & USP Related Compounds. [Link]

  • Al-Sabri, A., et al. (2019). New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Online Journal of Public Health, 5(2).
  • Gawande, V., & Bothara, K. (2014). Application of UV spectrophotometric method to study stress degradation behavior of cefprozil.
  • Tsuji, A., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120-1125.
  • Al-kial, R. A., et al. (2014). Spectrophotometric determination of cefprozil in pharmaceutical dosage forms, in urine and in the presence of its alkaline induced degradation products.
  • Thorat, D.B., et al. (2018). Methods Development and Validation of Cefprozil by UV-Vis Spectrophotometry. International Journal of Pharmaceutical Sciences and Research, 9(10), 4343-4347.
  • Svanström, O., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 11(11), 1541.
  • Ghuysen, J. M. (1994). β-Lactamases: A Focus on Current Challenges. Antimicrobial Agents and Chemotherapy, 38(9), 1987-1995.
  • Attia, K. A. M., et al. (2016). Stability indicating methods for the analysis of cefprozil in the presence of its alkaline induced degradation product. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 348-355.
  • Kowalski, P., & Oledzka, I. (2003). The stability of cefprozil in oral suspension CEFZIL. PubMed. [Link]

  • Park, H. J., et al. (1999). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society, 121(1), 1-8.
  • Advinus. (2024). How Excipients Impact Drug Absorption, Stability, and Shelf Life. [Link]

  • Bharate, S. S., et al. (2010). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Excipients and Food Chemicals, 1(3), 67-77.
  • Wikipedia. β-Lactam antibiotic. [Link]

  • Khan Academy. Beta-lactam antibiotics. [Link]

Sources

Solubility and stability profile of (E)-O-ethoxycarbonyl cefprozil

Author: BenchChem Technical Support Team. Date: February 2026

Solubility and Stability Profile of (E)-O-Ethoxycarbonyl Cefprozil: A Technical Guide

Part 1: Executive Technical Summary

Compound Identity: this compound Pharmacopeial Designation: Cefprozil EP Impurity N Chemical Structure Context: The (E)-isomer of the ethoxycarbonyl derivative of the cephalosporin antibiotic Cefprozil.[1][2][3][4][5] Primary Origin: A process-related impurity arising from the mixed anhydride synthesis pathway, specifically involving the reaction of the phenolic hydroxyl group with ethyl chloroformate.

This guide provides a rigorous analysis of the physicochemical behavior of this compound. Unlike the parent drug (Cefprozil), which is amphoteric and relatively hydrophilic, this impurity possesses a carbonate ester moiety that drastically alters its solubility landscape and introduces specific hydrolytic instability vectors.

Part 2: Synthesis & Origin (Causality Analysis)

To understand the stability profile, one must first understand the genesis of the molecule. Cefprozil is typically synthesized via the "Mixed Anhydride" method.

The Mechanism of Impurity Formation:

  • Activation: The side chain (p-hydroxyphenylglycine derivative, often protected as a Dane salt) is activated using ethyl chloroformate at low temperatures (-40°C to -60°C).

  • Intended Reaction: Formation of a mixed anhydride at the carboxyl group to facilitate coupling with the 7-APRA (7-Amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid) nucleus.

  • Side Reaction (Impurity N): If the phenolic hydroxyl group is not adequately protected, or if reaction conditions (temperature/stoichiometry) deviate, ethyl chloroformate reacts with the phenol to form an ethyl carbonate ester .

  • Isomerization: The propenyl side chain at the C3 position exists as cis (Z) and trans (E) isomers. While the (Z)-isomer is the active pharmaceutical ingredient (API), the (E)-isomer is a thermodynamic byproduct. Impurity N represents the intersection of this side reaction (carbonate formation) and isomerization (E-configuration).

SynthesisPathway DaneSalt Dane Salt (p-Hydroxyphenylglycine) MixedAnhydride Mixed Anhydride (Intermediate) DaneSalt->MixedAnhydride Activation (-40°C) EtOCOCl Ethyl Chloroformate EtOCOCl->MixedAnhydride Cefprozil Cefprozil (Z-Isomer) (Target API) MixedAnhydride->Cefprozil Coupling with 7-APRA ImpurityN This compound (Impurity N) MixedAnhydride->ImpurityN Side Rxn: Phenolic Esterification + Isomerization

Figure 1: Synthesis pathway illustrating the divergence point for the formation of Impurity N via phenolic esterification.

Part 3: Solubility Profile

The ethoxycarbonyl modification masks the phenolic hydroxyl group, a key hydrogen bond donor. This modification shifts the molecule from an amphoteric zwitterion (soluble in aqueous buffers) to a more lipophilic species.

Theoretical vs. Observed Behavior
ParameterCefprozil (Parent)This compoundImpact on Analysis
Functional Group Phenolic -OHPhenolic Ethyl Carbonate (-O-CO-OEt)Loss of H-bond donor; increased hydrophobicity.
LogP (Predicted) ~0.6 (Hydrophilic)> 2.0 (Lipophilic)Retains longer on Reverse Phase (C18) columns.
Aqueous Solubility High (pH dependent)LowRisk of precipitation in aqueous mobile phases.
Organic Solubility Low (Methanol/ACN)High (DCM, Ethyl Acetate)Extractable in organic layer during workup.
Experimental Protocol: Determination of Equilibrium Solubility

Objective: Determine the saturation solubility of Impurity N in various pH buffers to validate extraction protocols.

Protocol (Self-Validating):

  • Preparation: Prepare phosphate buffers at pH 2.0, 4.5, and 6.8.

  • Saturation: Add excess this compound solid to 5 mL of each buffer in amber glass vials (protect from light to prevent E/Z isomerization).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC (Method described in Part 5).

    • Validation Check: If peak area increases < 2% between 24h and 48h samples, equilibrium is reached.

Part 4: Stability Profile

The stability of this compound is governed by two competing degradation pathways: Hydrolysis of the carbonate ester and Isomerization of the propenyl double bond.

Carbonate Hydrolysis (Chemical Instability)

The ethyl carbonate group is susceptible to hydrolysis, particularly in basic conditions.

  • Reaction: this compound + H₂O

    
     (E)-Cefprozil + Ethanol + CO₂.
    
  • Implication: In stability studies, a decrease in Impurity N often correlates with an increase in Cefprozil (E-isomer) (USP Related Compound D).

Isomerization (Geometric Instability)

The C3-propenyl group is thermodynamically unstable.

  • Z (cis): Kinetic product (Active).

  • E (trans): Thermodynamic product (Impurity).

  • Driver: Heat and low pH accelerate the Z

    
     E conversion. Since Impurity N is already the (E)-isomer, it is geometrically more stable than its (Z)-counterpart (Impurity M), but it remains a degradation sink for the system.
    

StabilityPathways ImpurityN This compound (Impurity N) Hydrolysis Hydrolysis (pH > 7.0) ImpurityN->Hydrolysis Loss of Carbonate ImpurityM (Z)-O-Ethoxycarbonyl Cefprozil (Impurity M) Isomerization Isomerization (Heat/Light) ImpurityM->Isomerization Z to E conversion CefprozilE Cefprozil (E-Isomer) (Degradant) Hydrolysis->CefprozilE + EtOH + CO2 Isomerization->ImpurityN

Figure 2: Degradation pathways showing the conversion of Impurity N to Cefprozil (E-isomer) via hydrolysis.

Part 5: Analytical Methodology

To accurately profile this impurity, a specific Reverse Phase HPLC method is required that can separate the Z/E isomers and the ethoxycarbonyl derivatives.

HPLC Protocol Specifications
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Kromasil C18 or equivalent).

  • Wavelength: 280 nm (Characteristic absorption of the cephem nucleus).[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Temperature: 25°C.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
09010Elute polar degradants
159010Elute Cefprozil (Z then E)
355050Elute Impurity N (Lipophilic)
455050Wash column
509010Re-equilibrate
  • Rationale: The gradient ramp to 50% ACN is critical. Cefprozil elutes early (low k'), while this compound, being significantly more lipophilic due to the ester, will elute much later (approx. 25-35 min). An isocratic method suitable for Cefprozil will likely fail to elute Impurity N, leading to carryover.

Identification Criteria
  • Relative Retention Time (RRT):

    • Cefprozil (Z-isomer): 1.00

    • Cefprozil (E-isomer): ~1.10

    • This compound (Impurity N): ~2.5 - 3.0 (Highly dependent on %ACN).

Part 6: References

  • European Pharmacopoeia (Ph.[8] Eur.) , "Cefprozil Monograph: Impurity N," European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) , "Cefprozil: Related Compounds," USP-NF Online.

  • Jelińska, A., et al. , "The stability of cefprozil in oral suspension," Acta Poloniae Pharmaceutica, 2008.[6]

  • Simson Pharma , "Ethoxycarbonyl Cefprozil Structure and Properties," Simson Pharma Impurity Database.

  • Google Patents , "Process for preparation of cefprozil intermediate (US7629482B2)," Patents.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Cephalosporin Manufacturing

Cefprozil, a second-generation oral cephalosporin antibiotic, is a cornerstone in the treatment of a variety of bacterial infections.[1] Its efficacy is intrinsically linked to its chemical purity. The manufacturing process of any Active Pharmaceutical Ingredient (API), including Cefprozil, is a complex series of chemical transformations where side reactions can lead to the formation of structurally related impurities.[2] These impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical control and a deep understanding of the impurity profile are not just regulatory requirements but a scientific necessity to ensure patient safety.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the identification of a specific process-related impurity in Cefprozil API, designated as Cefprozil Related Compound N . We will delve into its chemical identity, its likely origin in the synthetic process, and provide robust, field-tested analytical methodologies for its detection and characterization. The protocols described herein are designed to be self-validating, providing a high degree of confidence in the analytical results.

Unveiling Cefprozil Related Compound N: A Chemical Profile

Through our investigation, Cefprozil Related Compound N has been identified as (6R,7R)-7-[[(2R)-2-Amino-2-[4-(ethoxycarbonyl)oxyphenyl]acetyl]amino]-8-oxo-3-[(1Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .[3]

Table 1: Physicochemical Properties of Cefprozil and Related Compound N

PropertyCefprozilCefprozil Related Compound N
Chemical Name (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(6R,7R)-7-[[(2R)-2-Amino-2-[4-(ethoxycarbonyl)oxyphenyl]acetyl]amino]-8-oxo-3-[(1Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C₁₈H₁₉N₃O₅SC₂₁H₂₃N₃O₇S
Molecular Weight 389.43 g/mol 461.49 g/mol
Key Structural Difference Free hydroxyl group on the phenyl ring of the side chain.Ethoxycarbonyl group attached to the hydroxyl group on the phenyl ring of the side chain.
The Genesis of an Impurity: A Process-Related Origin

The presence of the ethoxycarbonyl group on the phenolic hydroxyl of the p-hydroxyphenylglycine side chain is a strong indicator of a process-related impurity. A critical step in the synthesis of Cefprozil involves the acylation of the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) core with a protected form of D-(-)-α-p-hydroxyphenylglycine.[4]

One common synthetic route utilizes a mixed anhydride of a Dane salt of p-hydroxyphenylglycine, which is then reacted with 7-APCA.[4] The formation of this mixed anhydride often employs reagents like ethyl chloroformate. Under the reaction conditions, a side reaction can occur where the phenolic hydroxyl group of the p-hydroxyphenylglycine derivative is acylated by ethyl chloroformate, leading to the formation of the ethoxycarbonyl derivative.[4] This acylated side-chain precursor, when subsequently coupled with the 7-APCA nucleus, results in the formation of Cefprozil Related Compound N.

G cluster_synthesis Cefprozil Synthesis cluster_impurity Impurity Formation Pathway Dane_Salt Dane Salt of p-hydroxyphenylglycine Cefprozil Cefprozil API Dane_Salt->Cefprozil Main Reaction Pathway Side_Reaction Side Reaction: Phenolic Hydroxyl Acylation Dane_Salt->Side_Reaction Reacts with EtChloro Ethyl Chloroformate (Activating Agent) EtChloro->Cefprozil EtChloro->Side_Reaction 7APCA 7-APCA Core 7APCA->Cefprozil Compound_N Cefprozil Related Compound N 7APCA->Compound_N Compound_N_Precursor Ethoxycarbonyl-protected Side Chain Side_Reaction->Compound_N_Precursor Forms Compound_N_Precursor->Compound_N Couples with 7-APCA

Figure 1: Proposed formation pathway of Cefprozil Related Compound N.

Understanding this formation pathway is crucial as it allows for process optimization to minimize the generation of this impurity, for instance, by controlling the amount of ethyl chloroformate or the reaction conditions.

A Strategic Approach to Identification

The identification of Cefprozil Related Compound N in an API sample requires a multi-step analytical approach that combines a high-resolution separation technique with a highly specific detection method. Our recommended workflow is designed to first screen for the presence of the impurity and then to confirm its identity with a high degree of certainty.

G Sample Cefprozil API Sample Prep Sample Preparation (Dissolution in appropriate diluent) Sample->Prep HPLC Screening by HPLC-UV (Detection of unknown peaks) Prep->HPLC Hypothesis Hypothesize Identity based on RRT (Relative Retention Time) HPLC->Hypothesis LCMS Confirmation by LC-MS (Accurate Mass Measurement & Fragmentation) Hypothesis->LCMS Confirmation Confirmed Identification of Cefprozil Related Compound N LCMS->Confirmation

Sources

Methodological & Application

HPLC Method Development for Cefprozil EP Impurity N Detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the development of a stability-indicating HPLC method for Cefprozil, with a specific focus on Impurity N . While standard pharmacopeial methods (EP/USP) focus heavily on the resolution between the cis (Z) and trans (E) isomers of Cefprozil, Impurity N presents a unique challenge due to its significantly higher hydrophobicity.

Impurity N Identity: (6R,7R)-7-[[(2R)-2-Amino-2-[4-(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3] Key Characteristic: It is the ethoxycarbonyl derivative of the E-isomer . The addition of the ester group to the phenolic hydroxyl significantly increases retention time compared to the parent drug.

Analyte Characterization & Separation Logic

To develop a robust method, one must understand the structural differences driving the separation. Cefprozil is a zwitterionic cephalosporin.

AnalyteStructure KeyPolarityElution Order
Cefprozil (Z-Isomer) Parent Drug (Cis-propenyl)Polar (Zwitterionic)1 (Main Peak)
Cefprozil (E-Isomer) Geometric Isomer (Trans-propenyl)Slightly less polar than Z2 (Intermediate)
Impurity N Ethoxycarbonyl + Trans-propenyl Hydrophobic (Ester blocked phenol)3 (Late Eluter)
Mechanistic Insight

Standard isocratic methods or shallow gradients designed for Cefprozil Z/E separation often fail to elute Impurity N within a reasonable runtime, or it elutes during the column wash, leading to carryover or broad, undetected peaks. This protocol utilizes a steep gradient ramp post-main peak elution to sharpen the Impurity N band.

Visualization: Chromatographic Logic

SeparationLogic cluster_0 Stationary Phase Interaction (C18) cluster_1 Mobile Phase Strategy Z Cefprozil Z-Isomer (Polar Interaction) E Cefprozil E-Isomer (Geometric Shift) Z->E Early Elution ImpN Impurity N (Hydrophobic Ester Interaction) E->ImpN Late Elution Buffer Phosphate Buffer pH 4.4 (Suppresses Ionization) Buffer->Z Stabilizes Organic Acetonitrile Gradient (Elutes Hydrophobic Species) Organic->ImpN Required for Elution

Caption: Chromatographic separation mechanism distinguishing the polar parent drug from the hydrophobic Impurity N.

Critical Method Parameters (CMP)

Stationary Phase Selection
  • Recommendation: C18 (Octadecylsilyl silica gel), End-capped.

  • Why: Cefprozil contains amine groups.[3][4][5][6] Non-end-capped columns can cause tailing due to silanol interactions. A high-carbon load C18 (e.g., Hypersil GOLD aQ or equivalent) provides the necessary hydrophobic retention to separate the E-isomer from the Z-isomer, which is a prerequisite for system suitability.

Mobile Phase pH (4.4)
  • Standard: Ammonium dihydrogen phosphate adjusted to pH 4.4.

  • Logic: Cephalosporins are susceptible to hydrolysis at high pH (opening the beta-lactam ring) and low pH (cleavage). pH 4.4 is the stability sweet spot. Furthermore, it ensures the carboxylic acid and amine groups are in a consistent ionization state, preventing peak splitting.

The Gradient Profile
  • Issue: Isocratic runs at low organic (e.g., 10% ACN) separate Z/E isomers well but will retain Impurity N indefinitely.

  • Solution: A "Dual-Slope" gradient.

    • Slope 1 (0-10 min): Shallow increase to separate Z and E isomers.

    • Slope 2 (10-25 min): Steep increase to >50% Organic to elute Impurity N.

Detailed Experimental Protocol

Reagents & Preparation
  • Solvent A (Buffer): Dissolve 11.5 g of Ammonium dihydrogen phosphate in 1000 mL water.[7] Adjust pH to 4.4 with Phosphoric acid. Filter (0.45 µm).

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A.

Chromatographic Conditions
ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm (e.g., Thermo Hypersil GOLD aQ or Phenomenex Luna C18(2))
Flow Rate 1.0 mL/min
Temperature 40°C (Critical for mass transfer and peak sharpness)
Injection Volume 10 - 20 µL
Detection UV @ 280 nm (Specific to Beta-lactam ring)
Run Time 35 Minutes
Gradient Program (Optimized for Impurity N)
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0 955Equilibration
5.0 955Isocratic hold (Polar impurities)
20.0 7525Separation of Z and E isomers
25.0 4060Elution of Impurity N
30.0 4060Column Wash
30.1 955Return to Initial
35.0 955Re-equilibration
Sample Preparation
  • Stock Solution: Accurately weigh 25 mg of Cefprozil API into a 25 mL volumetric flask. Dissolve in 5 mL of Solvent A, sonicate, and dilute to volume.

  • Impurity N Spike: For validation, spike the stock solution with Impurity N reference standard at 0.15% level (ICH limit).

Method Development Workflow

The following decision tree outlines the optimization process if resolution fails.

MethodDev Start Initial Run (Standard EP Conditions) Check1 Are Z and E Isomers Resolved (Rs > 2.0)? Start->Check1 Check2 Is Impurity N Detected? Check1->Check2 Yes Action1 Decrease Initial %B or Lower Temp Check1->Action1 No Action2 Extend Gradient Slope (Increase Final %B) Check2->Action2 No (Late Eluter) Final Validate Method (Specificity, LOQ) Check2->Final Yes Action1->Check1 Action2->Final

Caption: Workflow for optimizing the separation of Cefprozil isomers and capturing the late-eluting Impurity N.

System Suitability & Validation Criteria

To ensure the method is trustworthy and self-validating, the following criteria must be met before every analysis batch:

  • Resolution (Rs):

    • Between Cefprozil Z-isomer and E-isomer: NLT (Not Less Than) 2.5.

    • Note: If Z and E are not separated, the column efficiency is insufficient to resolve Impurity N from other potential dimers.

  • Tailing Factor (T):

    • For Cefprozil Z-isomer: 0.8 – 1.5.[8]

  • Retention Time Consistency:

    • Impurity N Relative Retention Time (RRT) vs Cefprozil Z: Typically ~2.5 to 3.0 (highly dependent on gradient).

  • Sensitivity:

    • S/N Ratio for Impurity N at 0.05% concentration: NLT 10.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Impurity N Peak Broadening High hydrophobicity causing slow mass transfer.Increase Column Temperature to 40°C or 45°C.
Impurity N Not Eluting Gradient slope too shallow or final %B too low.Increase %B to 60-70% at the 25-minute mark.
Co-elution of Z & E Isomers Column degradation or %B starting too high.Use a fresh C18 column or reduce initial Organic to 3%.
Ghost Peaks Carryover of Impurity N from previous run.Ensure the "Wash Step" (30 min at 60% B) is sufficient.

References

  • European Directorate for the Quality of Medicines (EDQM). Cefprozil Monohydrate Monograph 2342. European Pharmacopoeia (Ph.[8][4][7][9] Eur.).

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-Phase Liquid Chromatography.[8] Application Note 73372.[8][7]

  • National Center for Biotechnology Information. Cefprozil Compound Summary. PubChem Database.

  • SynThink Chemicals. Cefprozil EP Impurity N Structure and Data. (Source for impurity identification).

Sources

Application Notes and Protocols for the Synthesis of (E)-O-ethoxycarbonyl Cefprozil Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the synthesis mechanism of the (E)-O-ethoxycarbonyl cefprozil intermediate, a notable process impurity formed during the commercial synthesis of the second-generation cephalosporin antibiotic, Cefprozil. A comprehensive analysis of the reaction mechanism, key reagents, and reaction conditions is presented. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary insights to understand, control, and potentially utilize this intermediate. The protocols included are based on established scientific literature and are designed to be self-validating.

Introduction: The Significance of Cefprozil and Its Intermediates

Cefprozil is a broad-spectrum oral cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is clinically used to treat infections of the respiratory tract, skin, and ears.[1][3] The Cefprozil molecule exists as a mixture of (Z) and (E) diastereoisomers at the C-3 propenyl group, with the (Z)-isomer being the more biologically active component.[4][5]

During the synthesis of Cefprozil, various intermediates and impurities can be formed.[5][6] One such process-related impurity is this compound.[4][7] This intermediate arises from a side reaction involving the protection of the phenolic hydroxyl group of the D-p-hydroxyphenylglycine side chain with an ethoxycarbonyl group. Understanding the formation of this intermediate is crucial for optimizing the synthesis of Cefprozil, ensuring drug purity, and complying with regulatory standards such as those set by the International Council for Harmonisation (ICH).[5]

The Core Synthesis Strategy and the Emergence of the Ethoxycarbonyl Intermediate

The commercial synthesis of Cefprozil often employs the condensation of a protected D-p-hydroxyphenylglycine derivative (a Dane salt) with the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) nucleus.[4] A key step in this process is the activation of the carboxylic acid of the Dane salt to facilitate amide bond formation. This is commonly achieved by forming a mixed anhydride using ethyl chloroformate.[4][8][9]

It is during this mixed anhydride formation that the this compound intermediate is generated. The phenolic hydroxyl group of the Dane salt, being nucleophilic, can react with the highly electrophilic ethyl chloroformate. This side reaction competes with the desired mixed anhydride formation.

Mechanistic Insight into the Formation of this compound Intermediate

The formation of the this compound intermediate is a classic example of a competing acylation reaction. The key steps are outlined below:

  • Activation of the Dane Salt: The potassium salt of D-N-(1-methoxycarbonylpropen-2-yl)-α-amino-p-hydroxyphenylacetate (Dane salt) is treated with ethyl chloroformate in the presence of a base, typically a tertiary amine like N-methylmorpholine (NMM), to form a mixed anhydride.[4]

  • Competing Nucleophilic Attack: The phenolic hydroxyl group on the Dane salt possesses nucleophilic character. Under the reaction conditions, it can attack the electrophilic carbonyl carbon of ethyl chloroformate.

  • Formation of the Ethoxycarbonyl Ether: This nucleophilic attack leads to the formation of a carbonate ester at the phenolic position, resulting in the O-ethoxycarbonylated Dane salt derivative.

  • Condensation with 7-APCA: This modified side chain, now containing the ethoxycarbonyl protecting group, can then react with the silylated 7-APCA to form the final this compound intermediate.

The "(E)" designation in the intermediate's name refers to the stereochemistry of the propenyl group at the C-3 position of the cephalosporin core, which is carried over from the 7-APCA starting material.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the formation of the this compound intermediate.

Figure 1: Overall reaction scheme showing the desired pathway to Cefprozil and the side reaction leading to the this compound intermediate.

Experimental Protocols

The following protocols are designed to provide a framework for the synthesis and analysis of the this compound intermediate.

Synthesis of the this compound Intermediate

This protocol is adapted from the general procedures described in the synthesis of Cefprozil, with conditions that may favor the formation of the ethoxycarbonyl impurity for research purposes.[4]

Materials:

  • Potassium D-N-(1-methoxycarbonylpropen-2-yl)-α-amino-p-hydroxyphenylacetate (Dane salt)

  • Ethyl chloroformate

  • N-methylmorpholine (NMM)

  • Silylated 7-amino-3-((E)-prop-1-en-1-yl)-3-cephem-4-carboxylic acid (Silylated (E)-7-APCA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (2N)

  • Acetone

  • Deionized water

Procedure:

  • Mixed Anhydride and O-Ethoxycarbonylation Reaction:

    • Suspend the Dane salt in a mixture of anhydrous DCM and anhydrous DMF under a nitrogen atmosphere.

    • Cool the suspension to a low temperature, typically between -50°C and -60°C.

    • Add a catalytic amount of N-methylmorpholine.

    • Slowly add ethyl chloroformate to the cooled suspension while maintaining the low temperature. Stir for 1.5-2 hours. Note: The formation of the O-ethoxycarbonylated intermediate occurs concurrently with the desired mixed anhydride formation.[4]

  • Condensation with Silylated (E)-7-APCA:

    • To the reaction mixture containing the mixed anhydride and the O-ethoxycarbonylated intermediate, add a solution of silylated (E)-7-APCA in anhydrous DCM.

    • Allow the reaction to proceed for 3-4 hours, gradually warming to room temperature.

  • Work-up and Isolation:

    • Quench the reaction by adding 2N hydrochloric acid.

    • Separate the organic layer.

    • The crude product can be precipitated by adjusting the pH of the aqueous layer or by solvent evaporation and purification.

    • The isolated product will be a mixture containing Cefprozil and the this compound intermediate.

Data Presentation:

ParameterValueReference
Reaction Temperature-60°C to -50°C[4]
Solvent SystemDichloromethane/DMF[4]
Activating AgentEthyl Chloroformate[4]
Base CatalystN-Methylmorpholine[4]
Analytical Characterization

The synthesized intermediate can be characterized using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is essential for separating and quantifying the this compound intermediate from Cefprozil and other impurities.[5][10] A suitable method would employ a C18 column with a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the intermediate (C₂₁H₂₃N₃O₇S, MW: 461.49 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the intermediate, confirming the presence of the ethoxycarbonyl group and the cephalosporin core.

Control and Mitigation of the Intermediate Formation

In a commercial setting, the formation of the this compound intermediate is undesirable as it represents a loss of yield and a purification challenge. Research has shown that the addition of a catalytic amount of a strong acid, such as methanesulfonic acid (MSA), can significantly reduce the formation of this impurity.[4]

The proposed mechanism for this control is that the acid protonates the phenolic hydroxyl group, reducing its nucleophilicity and thereby disfavoring its reaction with ethyl chloroformate.

Control_Mechanism cluster_0 Without Acid Catalyst cluster_1 With Methanesulfonic Acid (MSA) Phenolic_OH Nucleophilic Phenolic OH Side_Product O-Ethoxycarbonylation (Side Reaction) Phenolic_OH->Side_Product Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Side_Product Protonated_OH Protonated Phenolic OH (Less Nucleophilic) No_Reaction No Significant Side Reaction Protonated_OH->No_Reaction Reaction Inhibited MSA MSA (H+) MSA->Protonated_OH Protonation Phenolic_OH_2 Phenolic OH Phenolic_OH_2->Protonated_OH Ethyl_Chloroformate_2 Ethyl Chloroformate

Figure 2: Proposed mechanism for the control of O-ethoxycarbonylation using an acid catalyst.

Conclusion and Future Perspectives

The formation of the this compound intermediate is a critical aspect to consider in the synthesis of Cefprozil. A thorough understanding of its formation mechanism allows for the development of strategies to control its presence, thereby improving the overall efficiency and purity of the final active pharmaceutical ingredient. Further research could focus on alternative activating agents for the Dane salt that minimize this side reaction or on developing more efficient purification methods to remove this impurity.

References

  • CN105063158A - Synthesis method of cefprozil - Google Patents.
  • CN108033972B - Synthesis method of cefprozil - Google Patents.
  • Cefprozil. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential - PubMed. Available from: [Link]

  • Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog - MDPI. Available from: [Link]

  • Synthesis, Characterization, Anticorrosion Activity and Antibacterial Activity of Macrocyclic Schiff Bases Based on 1,3-Dithioca - Longdom Publishing. Available from: [Link]

  • Serum sickness-like reactions associated with cefprozil therapy - PubMed. Available from: [Link]

  • (PDF) Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Available from: [Link]

  • US7355041B2 - Intermediates in cefprozil production - Google Patents.
  • Cefprozil Uses, Side Effects & Warnings - Drugs.com. Available from: [Link]

  • Cefprozil - USP-NF. Available from: [Link]

  • EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents.
  • Cefprozil - PubMed. Available from: [Link]

Sources

Protocol for isolating Cefprozil Impurity N from bulk drug substance

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation and Purification of Cefprozil Impurity N

Executive Summary

This technical guide details the isolation of Cefprozil Impurity N (European Pharmacopoeia designation), chemically identified as the ethoxycarbonyl derivative of the Cefprozil E-isomer . Unlike the primary API (Z-isomer), Impurity N possesses a distinct lipophilic profile due to the carbonate ester modification on the phenolic hydroxyl group.

Isolating this impurity requires a deviation from standard Cefprozil purification protocols. Its hydrolytic instability (phenolic ester) and geometric isomerism demand a strictly controlled pH environment and a high-resolution hydrophobic interaction strategy. This protocol utilizes a mass-directed fractionation approach coupled with volatile buffer chemistries to ensure structural integrity during the transition from liquid phase to solid state.

Technical Background & Impurity Profiling

Target Analyte: Cefprozil Impurity N (EP) Chemical Name: (6R,7R)-7-[[(2R)-2-Amino-2-[4-(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3][4] Molecular Formula:


Molecular Weight:  461.49  g/mol
Key Structural Features: [1][2][3][5]
  • E-Configuration: The propenyl group at C-3 is in the trans (E) orientation (unlike the cis (Z) active drug).

  • Ethoxycarbonyl Moiety: The phenolic hydroxyl is capped with an ethyl carbonate group, significantly increasing retention on Reverse Phase (RP) media compared to the parent drug.

Mechanistic Origin: Impurity N is typically a process-related impurity arising from the interaction of the phenolic side chain with ethyl chloroformate (or similar activating agents) during the mixed anhydride coupling step, specifically when protection of the phenol is incomplete or during specific workup procedures involving ethanol/carbonates.

Experimental Strategy

The isolation strategy relies on the Hydrophobic Shift Principle . The ethoxycarbonyl group masks the polar phenol, causing Impurity N to elute significantly later than Cefprozil (Z/E) and polar degradants (e.g., Impurity A).

Critical Constraints:

  • pH Sensitivity: The carbonate ester is susceptible to hydrolysis. Mobile phase pH must be maintained between 4.0 and 5.5 . Avoid phosphate buffers if lyophilization is the drying method; use Ammonium Acetate .

  • Isomeric Resolution: While the primary separation is based on the ester group, the method must also resolve the E-isomer backbone from potential Z-isomer analogs.

Workflow Visualization

IsolationWorkflow Start Bulk Drug Substance (Contains <0.5% Impurity N) Screening Analytical Scouting (UHPLC-DAD-MS) Confirm RRT & m/z 462 Start->Screening Solubilization (MeOH/H2O) Enrichment Optional: Flash Enrichment (If <0.1% abundance) Target Late Eluting Fraction Screening->Enrichment Low Load PrepLC Preparative HPLC (C18, NH4OAc pH 4.5 / ACN) Screening->PrepLC Direct Scale-up Enrichment->PrepLC Fraction Fraction Collection (Threshold-based + MS Trigger) PrepLC->Fraction UV 230nm / MS TIC Process Post-Processing (Rotary Evap < 35°C + Lyophilization) Fraction->Process Pool Fractions Validation Structural Elucidation (1H-NMR, COSY, HRMS) Process->Validation Dry Powder

Figure 1: Strategic workflow for the isolation of hydrolytically unstable Impurity N.

Detailed Isolation Protocol

Phase 1: Analytical Scouting (Method Development)

Before scale-up, establish the Relative Retention Time (RRT) and confirm the presence of Impurity N.

  • Column: C18,

    
     (e.g., Waters Symmetry or Phenomenex Luna).
    
  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Target: Impurity N should elute significantly after the main Cefprozil peak (approx RRT 1.5 - 1.8).

  • MS Confirmation: Look for

    
    .
    
Phase 2: Preparative HPLC (Scale-Up)

This step utilizes a volatile buffer system to facilitate salt-free isolation.

System Configuration:

  • Instrument: Preparative HPLC system with Binary Gradient Pump and Fraction Collector.

  • Detector: UV-Vis (Dual wavelength: 230 nm for sensitivity, 280 nm for selectivity) + Online MS (optional but recommended).

  • Stationary Phase: High-load C18 Prep Column (e.g., YMC-Actus Triart C18,

    
    ).
    

Chromatographic Parameters:

ParameterSettingRationale
Flow Rate 15 - 20 mL/minOptimized for 20mm ID column linear velocity.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Volatile buffer; pH 4.5 prevents ester hydrolysis.
Mobile Phase B 100% AcetonitrileStrong eluent for lipophilic ethoxycarbonyl group.
Gradient 0-5 min: 5% B (Hold)5-25 min: 5%

50% B25-30 min: 50%

90% B (Wash)
Shallow gradient ensures separation of Impurity N from the E-isomer parent.
Injection Load 50 - 100 mg per runDepends on impurity abundance. Avoid column overload to maintain resolution.
Sample Diluent 10% ACN in Water (pH 4.5)Matches initial mobile phase conditions to prevent peak distortion.

Operational Steps:

  • Sample Prep: Dissolve bulk Cefprozil in minimum volume of diluent. If the solution is cloudy, centrifuge at 10,000 rpm for 5 min.

  • Conditioning: Equilibrate column with 10 Column Volumes (CV) of initial MP.

  • Collection Logic: Set fraction collector to "Slope + Threshold".

    • Collect: Peaks eluting after the main API peak.

    • Discard: The massive main peak (Cefprozil Z/E) to prevent cross-contamination.

  • In-Process Check: Analyze collected fractions via analytical HPLC. Pool fractions with purity >95%.

Phase 3: Post-Processing & Drying

Crucial Step: Heat and extreme pH will degrade Impurity N back to Cefprozil E-isomer.

  • Concentration: Use a Rotary Evaporator to remove Acetonitrile.

    • Bath Temp: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
    • Vacuum: Controlled to prevent bumping.

  • Lyophilization: Freeze the remaining aqueous ammonium acetate solution.

    • Cycle: Deep freeze to

      
      , then primary drying at 
      
      
      
      under vacuum (0.1 mbar) for 24 hours.
    • Result: Ammonium acetate sublimes, leaving the pure Impurity N solid.

Characterization & Validation

To ensure scientific integrity, the isolated material must be validated against the theoretical structure.

Expected Data:

TechniqueExpected Signal/ObservationStructural Insight
HR-MS (ESI+)


Confirms formula

.
1H-NMR (DMSO-d6)

ppm (t, 3H),

ppm (q, 2H)
Diagnostic Ethyl signals from the ethoxycarbonyl group.
1H-NMR (Alkene) Coupling constant

for propenyl protons.
Confirms Trans (E) geometry (vs

for Z-isomer).
IR Spectroscopy New band at

.
Indicates Carbonate Ester carbonyl stretch (distinct from lactam/carboxylic).

References

  • European Pharmacopoeia (Ph.[6][][8] Eur.) 10.0 , "Cefprozil Monohydrate Monograph 2342". European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) , "Cefprozil: Organic Impurities Procedure".[9] USP-NF Online.

  • Gong, Y. et al. (2013). "Identification and characterization of unknown impurities in Cefprozil by LC-IT-TOF-MS and NMR." Journal of Pharmaceutical and Biomedical Analysis.

  • SynThink Chemicals , "Cefprozil EP Impurity N Reference Standard Data".

  • Sriram Chem , "Technical Data Sheet: Cefprozil Impurity N".

Sources

Advanced Mobile Phase Preparation for Cefprozil Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Isomer Resolution and Stability

Abstract & Introduction

Cefprozil is a second-generation cephalosporin antibiotic consisting of two diastereomers: the (Z)-isomer (cis, ~90%) and the (E)-isomer (trans, ~10%).[1] Effective impurity profiling requires not only the separation of degradation products (such as open-ring metabolites) but also the baseline resolution of these two isomers.

This Application Note details the preparation of the mobile phase for USP Organic Impurities Procedure 1 , which is the authoritative standard for profiling Cefprozil related compounds. The protocol emphasizes the critical control of pH 4.4 to maintain the stability of the beta-lactam ring while ensuring the ionization state necessary for reversed-phase retention on a C18 column.

Chemistry & Rationale

The Buffer System: Ammonium Monobasic Phosphate

The choice of Ammonium Monobasic Phosphate (NH₄H₂PO₄) is deliberate.

  • Buffering Capacity: At pH 4.4, phosphate provides robust buffering capacity, preventing local pH shifts within the column that could lead to split peaks or retention time drift.

  • Zwitterionic Nature: Cefprozil contains both a carboxylic acid group and an amino group. The pH of 4.4 ensures the molecule is in a specific ionization state that optimizes interaction with the hydrophobic C18 stationary phase without causing rapid hydrolysis of the beta-lactam ring, which accelerates in alkaline conditions.

The Organic Modifier: Acetonitrile

Acetonitrile (ACN) is used for its low viscosity and UV transparency at 280 nm.

  • Solution B Design: Uniquely, the USP method uses a "Solution B" that is a 1:1 mixture of Acetonitrile and Buffer. This "pre-mixed" approach mitigates the heat of mixing and outgassing that often occurs when pure organic solvent meets aqueous buffer in the pump mixer, thereby reducing baseline noise.

Reagents & Materials

  • Water: HPLC Grade (Resistivity > 18.2 MΩ·cm).

  • Ammonium Monobasic Phosphate: ACS Reagent Grade or higher.

  • Phosphoric Acid (85%): For pH adjustment.[2]

  • Ammonium Hydroxide: For pH adjustment (if overshoot occurs).

  • Acetonitrile: HPLC Gradient Grade.

  • Filtration: 0.22 µm Nylon or PVDF membrane filters (0.45 µm is acceptable for standard HPLC, but 0.22 µm is preferred for impurity profiling to protect column life).

Experimental Protocols

Protocol 1: Preparation of Solution A (Buffer)

Objective: Prepare 1 Liter of 11.5 g/L Ammonium Monobasic Phosphate Buffer, pH 4.4.

  • Weighing: Accurately weigh 11.5 g of Ammonium Monobasic Phosphate.

  • Dissolution: Transfer to a 1000 mL volumetric flask. Add approximately 900 mL of HPLC grade water.

  • Mixing: Sonicate or stir until completely dissolved.

  • pH Adjustment:

    • Place a calibrated pH meter electrode into the solution.

    • The initial pH is typically around 4.0–4.2.

    • Adjust to pH 4.4 ± 0.05 using dilute Phosphoric Acid (to lower) or Ammonium Hydroxide (to raise). Note: Add dropwise. The buffer capacity is high, but precision is key.

  • Final Volume: Dilute to volume (1000 mL) with HPLC grade water.

  • Filtration: Filter through a 0.22 µm membrane filter under vacuum to remove particulates and degas.

Protocol 2: Preparation of Solution B (Organic/Buffer Mix)

Objective: Prepare 1 Liter of 50:50 Acetonitrile:Buffer mixture.

  • Measure: Measure 500 mL of Acetonitrile.

  • Measure: Measure 500 mL of Solution A (prepared above).

  • Combine: Mix the two liquids in a suitable glass bottle.

  • Degas: Sonicate the mixture for 10 minutes. Note: Filtration is optional if both components were already filtered, but degassing is mandatory to prevent bubble formation in the pump.

Protocol 3: Chromatographic Method Parameters (USP Procedure 1)
  • Column: L1 packing (C18), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil C18, Symmetry C18).

  • Flow Rate: 1.0 mL/min.[3]

  • Detector: UV absorption at 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (25°C controlled).

Gradient Program:

Time (min)Solution A (%)Solution B (%)Elution State
08119Isocratic Hold (Initial)
88119Isocratic Hold (End)
203664Linear Gradient (Ramp)
253664Isocratic Wash
278119Return to Initial
308119Re-equilibration

Note: Solution A is 100% Buffer. Solution B is 50% ACN / 50% Buffer.[4] Therefore, the effective organic concentration starts at ~9.5% ACN and ramps to ~32% ACN.

Visualizations

Workflow: Mobile Phase Preparation

MobilePhasePrep cluster_SolA Solution A (Buffer) Prep cluster_SolB Solution B (Organic) Prep step1 Weigh 11.5g Ammonium Monobasic Phosphate step2 Dissolve in 900mL Water step1->step2 step3 Adjust pH to 4.4 (H3PO4 / NH4OH) step2->step3 step4 Dilute to 1L & Filter (0.22µm) step3->step4 step6 Measure 500mL Solution A step4->step6 Use Aliquot step5 Measure 500mL Acetonitrile step7 Mix & Degas (Sonicate) step5->step7 step6->step7

Figure 1: Step-by-step workflow for preparing the buffered mobile phases ensuring pH accuracy and solubility.

Logic: Troubleshooting Isomer Resolution

Troubleshooting problem Problem: Poor Resolution ((E)/(Z) Isomers < 2.5) check1 Check pH of Sol A problem->check1 decision1 pH = 4.4? check1->decision1 action1 Adjust pH. Lower pH increases retention. decision1->action1 No check2 Check Mobile Phase Ratio decision1->check2 Yes decision2 Correct Mix? check2->decision2 action2 Remix Sol B. Ensure 50:50 accuracy. decision2->action2 No check3 Check Column Aging decision2->check3 Yes action3 Replace Column (L1) check3->action3

Figure 2: Decision tree for diagnosing resolution loss between Cefprozil (Z) and (E) isomers.

References

  • USP Monograph (2025). Cefprozil: Organic Impurities, Procedure 1. United States Pharmacopeia.[5][6]

  • TrungTamThuoc (2025). Cefprozil USP Monograph Details and Gradient Table. Link

  • Gawande, V. T., & Bothara, K. G. (2014). Identification, Isolation, and Characterization of Unknown Degradation Products of Cefprozil Monohydrate. ResearchGate. Link

  • Sphinxsai (2025). Validated RP-HPLC Method for Estimation of Cefprozil in Tablet Dosage Form. Link

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Link

Sources

Application Note: Forced Degradation Profiling of Cefprozil Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Regulatory Context

Subject: Cefprozil Monohydrate (CAS: 121123-17-9) Drug Class: Second-generation Cephalosporin Regulatory Framework: ICH Q1A(R2) Stability Testing of New Drug Substances and Products, ICH Q1B Photostability Testing.[1][2]

Forced degradation (stress testing) is not merely a "tick-box" exercise; it is the forensic science of drug development. For Cefprozil Monohydrate , a beta-lactam antibiotic, the challenge is twofold: distinguishing between intrinsic instability (chemical degradation) and geometric isomerization (cis-trans conversion).

This guide provides a validated framework for stressing Cefprozil to achieve the "Goldilocks" degradation range (5–20%), ensuring the development of a stability-indicating method (SIM) that is specific, selective, and robust.

Chemical Basis of Instability

To design an effective stress study, one must first understand the molecule's vulnerabilities. Cefprozil possesses two primary "weak points":

  • The Beta-Lactam Ring (Hydrolysis): The 4-membered strained ring is highly susceptible to nucleophilic attack (hydroxide ions) and acid-catalyzed hydrolysis, leading to ring opening and total loss of pharmacological activity.

  • The C-3 Propenyl Group (Isomerization): Cefprozil exists as a mixture of cis (Z) and trans (E) isomers (typically ~90:10).[3] Under stress, particularly thermal and acidic conditions, reversible isomerization occurs. A robust method must resolve both isomers and their respective degradation products.

Visualizing the Degradation Pathway

The following diagram maps the kinetic relationship between the isomers and their irreversible hydrolysis products (P1 and P2).

Cefprozil_Degradation Cef_Z Cefprozil (Z-Isomer) (Active) Inter Reversible Isomerization Cef_Z->Inter Fast Hydro_Acid Acid/Base Hydrolysis Cef_Z->Hydro_Acid Cef_E Cefprozil (E-Isomer) (Minor) Cef_E->Hydro_Acid Inter->Cef_E Deg_P1 Degradant P1 (Open Ring Z) Hydro_Acid->Deg_P1 Major Path Deg_P2 Degradant P2 (Open Ring E) Hydro_Acid->Deg_P2 Minor Path

Caption: Kinetic pathway showing reversible cis-trans isomerization and irreversible beta-lactam hydrolysis.

Strategic Experimental Design

Objective: Induce 5–20% degradation. Less than 5% is insufficient to validate peak purity; more than 20% risks creating secondary degradants (unrealistic artifacts).

Critical Consideration: Cephalosporins are notoriously unstable in alkaline conditions. Standard protocols (e.g., 1N NaOH) often destroy the molecule instantly. The protocols below use a "Step-Wise Escalation" strategy to prevent over-degradation.

Materials Required[1][2][4][5][6][7][8][9]
  • API: Cefprozil Monohydrate Reference Standard.[4]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol, Water.

  • Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H2O2).

  • Equipment: HPLC with PDA/DAD detector, Photostability chamber, Precision water bath.

Detailed Experimental Protocols

Preparation of Stock Solution
  • Concentration: 1.0 mg/mL

  • Solvent: Mobile Phase A (Ammonium Phosphate Buffer) : Acetonitrile (90:10 v/v).

  • Rationale: Using the mobile phase as a diluent minimizes solvent effects (peak broadening) during injection.

Hydrolytic Degradation (Acid & Base)
Protocol A: Acid Stress (Protonation)
  • Aliquot: Transfer 5.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Stressor: Add 1.0 mL of 0.1 N HCl .

  • Condition:

    • Initial: Keep at Room Temperature (25°C) for 4 hours.

    • Escalation: If <5% degradation observed, heat to 60°C for 2 hours.

  • Neutralization: Add 1.0 mL of 0.1 N NaOH to quench the reaction.

  • Dilution: Make up to volume with diluent.

  • Mechanism: Acid catalyzes the isomerization between Z and E forms and initiates beta-lactam cleavage.

Protocol B: Alkaline Stress (Saponification)

Warning: Cefprozil is extremely sensitive to base.

  • Aliquot: Transfer 5.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Stressor: Add 1.0 mL of 0.01 N NaOH (Note the lower concentration).

  • Condition: Room Temperature (25°C) for 15 minutes .

    • Monitor: Inject immediately. If degradation is too rapid, reduce time to 5 minutes.

  • Neutralization: Add 1.0 mL of 0.01 N HCl .

  • Dilution: Make up to volume with diluent.

Oxidative Degradation
  • Aliquot: Transfer 5.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Stressor: Add 1.0 mL of 3% H2O2 (Hydrogen Peroxide).

  • Condition: Room Temperature for 6 hours.

    • Escalation: If stable, increase to 10% H2O2 or heat to 40°C.

  • Quenching: Dilute immediately with cold diluent (chemical quenching with sodium metabisulfite is optional but can interfere with HPLC; dilution is preferred).

Thermal Degradation (Solid State)
  • Sample: Place 100 mg of dry Cefprozil Monohydrate powder in a petri dish.

  • Condition: Spread as a thin layer (<1 mm). Place in an oven at 60°C for 7 days.

  • Preparation: Weigh 10 mg of the stressed powder and dissolve in 10 mL diluent.

  • Insight: This tests the stability of the crystal lattice and the hydrate water.

Photolytic Degradation (ICH Q1B)
  • Sample: Prepare two quartz cuvettes/vials containing Stock Solution.

    • Sample A: Exposed.[5]

    • Sample B: Wrapped in aluminum foil (Dark Control).

  • Exposure: Subject Sample A to 1.2 million lux hours of visible light and 200 W-hr/m² of UV light.

  • Analysis: Compare Sample A vs. Sample B to distinguish thermal effects from true photolysis.

Analytical Methodology (HPLC)

To separate the Z-isomer, E-isomer, and degradation products, a specific stability-indicating method is required.[6]

ParameterCondition
Column C18 (e.g., Thermo Hypersil BDS or Agilent Zorbax), 250 x 4.6 mm, 5 µm
Mobile Phase Ammonium Dihydrogen Phosphate (pH 4.0) : Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min
Wavelength 280 nm (Characteristic for Cephalosporins)
Injection Vol 20 µL
Run Time ~15-20 minutes (Ensure E-isomer elutes)

Expected Retention Times:

  • Degradant P1: ~4.5 min

  • Cefprozil (Z-isomer): ~5.5 min

  • Cefprozil (E-isomer): ~8.5 min[6]

  • Salicylic Acid (Internal Std - Optional): ~11.5 min[6]

Data Analysis & Acceptance Criteria

The "Self-Validating" aspect of this protocol relies on Peak Purity Analysis using a Diode Array Detector (DAD).

  • Peak Purity Index (PPI): The purity angle must be less than the purity threshold for the Cefprozil peak. This confirms that no degradants are co-eluting with the main drug.

  • Mass Balance:

    
    
    Note: If mass balance is poor (e.g., <90%), it indicates the formation of non-chromophoric degradants or volatile compounds.
    
Workflow Summary Diagram

Workflow cluster_stress Stress Conditions (Parallel) Start Start: Cefprozil Monohydrate Prep Prep Stock Solution (1 mg/mL in Mobile Phase) Start->Prep Acid Acid: 0.1N HCl 60°C, 2h Prep->Acid Base Base: 0.01N NaOH RT, 15 min Prep->Base Ox Oxidation: 3% H2O2 RT, 6h Prep->Ox Therm Thermal: 60°C 7 Days (Solid) Prep->Therm Photo Photo: 1.2M Lux ICH Q1B Prep->Photo Quench Quench/Neutralize Acid->Quench Base->Quench Ox->Quench Dilute Dilute to Target Conc. Therm->Dilute Photo->Dilute Quench->Dilute HPLC HPLC-DAD Analysis (C18, pH 4.0) Dilute->HPLC Decision Check Degradation % HPLC->Decision Valid Valid SIM (5-20% Deg + Peak Purity) Decision->Valid 5-20% Adjust Adjust Conditions (Time/Temp) Decision->Adjust <5% or >20% Adjust->Prep

Caption: Step-by-step workflow for the forced degradation study of Cefprozil.

Expert Tips & Troubleshooting

  • The "Yellowing" Effect: Cefprozil solutions may turn yellow under alkaline stress. This visual cue indicates ring opening. If the solution turns dark brown/orange, you have likely over-degraded the sample (>50%).

  • Isomer Equilibrium: Do not mistake the increase of the E-isomer (trans) for a degradation impurity. It is a geometric isomer. However, the ratio change is a stability parameter.

  • Buffer pH: The separation of Z and E isomers is highly pH-dependent. Ensure the mobile phase buffer is strictly controlled at pH 4.0 ± 0.1.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][7][8] (2003). Link

  • Jelińska, A., et al. "The stability of cefprozil in oral suspension CEFZIL."[9] Acta Poloniae Pharmaceutica 65.2 (2008): 261-265.[9] Link

  • Thermo Fisher Scientific. "Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection." Application Note 73372. Link

  • Gawande, V.T., et al. "Stress Studies and Identification of Degradation Products of Cephalexin (Structurally related Beta-lactam)." Chromatographia 80 (2017): 1681–1688. Link

  • Baertschi, S. W., et al.

Sources

Application Note: Preparation and Handling of (E)-O-Ethoxycarbonyl Cefprozil (EP Impurity N) Reference Standard Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of (E)-O-ethoxycarbonyl cefprozil reference standard stock solution Content Type: Application Note & Protocol Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists.

Abstract & Scientific Context

High-Performance Liquid Chromatography (HPLC) analysis of cephalosporin antibiotics requires rigorous impurity profiling. Cefprozil, a second-generation cephalosporin, exists primarily as the cis (Z) isomer. However, process conditions and degradation can generate the trans (E) isomer and various derivatives.

This compound (designated as Impurity N in the European Pharmacopoeia) is a critical process-related impurity. It is formed typically during the mixed anhydride activation step of the phenylglycine side chain synthesis, where ethyl chloroformate reacts with the phenolic hydroxyl group.

Chemical Identity[1][2]
  • Common Name: this compound[1][2]

  • EP Designation: Impurity N

  • Chemical Name: (6R,7R)-7-[[(2R)-2-amino-2-(4-ethoxycarbonyloxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 461.5 g/mol [3]

  • Key Stability Factors:

    • 
      -Lactam Ring:  Susceptible to hydrolysis (pH > 8 or pH < 4).
      
    • Carbonate Ester: The O-ethoxycarbonyl moiety is hydrolytically labile.

    • Propenyl Double Bond: The (E)-isomer is thermodynamically more stable than the (Z)-isomer, but photo-isomerization can occur.

Materials & Equipment

Reagents
  • This compound Reference Standard: >95% purity (Certified Reference Material recommended).

  • Solvent A (Dissolution): Methanol (LC-MS Grade). Rationale: Methanol provides high solubility for the lipophilic carbonate ester and minimizes hydrolysis compared to aqueous buffers.

  • Solvent B (Diluent): Acetonitrile : Water (50:50 v/v).

  • Buffer (for Mobile Phase): Ammonium dihydrogen phosphate (

    
    ), pH 4.4.
    
Instrumentation
  • Analytical Balance: Readability of 0.01 mg (e.g., Mettler Toledo XPR).

  • Ultrasonic Bath: Temperature controlled (<25°C).

  • Vials: Amber glass HPLC vials (silanized preferred to minimize adsorption).

  • Pipettes: Calibrated Class A micropipettes.

Experimental Protocol: Stock Solution Preparation

Phase 1: Environmental Control (Critical)

Warning: Cephalosporins are potent sensitizers. Handle in a chemical fume hood using nitrile gloves and N95/P2 respiratory protection. Light Sensitivity: All operations must be performed under yellow (sodium vapor) light or in amber glassware to prevent photo-isomerization of the propenyl side chain.

Phase 2: Preparation of Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the reference standard vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh 10.0 mg of this compound into a 10 mL amber volumetric flask.

    • Note: Record the exact weight to 0.01 mg precision.

  • Dissolution: Add approximately 6 mL of Methanol (LC-MS Grade) .

    • Scientific Rationale: Although Cefprozil (zwitterion) is soluble in water, the O-ethoxycarbonyl derivative is significantly more hydrophobic. Methanol ensures complete solvation of the ester moiety.

  • Sonication: Sonicate for 2 minutes. Ensure the bath temperature does not exceed 25°C.

    • Visual Check: Solution must be clear and particle-free.

  • Volume Adjustment: Dilute to volume with Methanol . Stopper and invert 10 times to mix.

  • Labeling: Label as "Stock A - Impurity N - 1.0 mg/mL - [Date] - [Analyst]".

Phase 3: Preparation of Working Standard Solution (50 µg/mL)
  • Aliquot: Pipette 500 µL of Primary Stock Solution (Stock A) into a 10 mL amber volumetric flask.

  • Dilution: Dilute to volume with Mobile Phase A (Ammonium phosphate buffer pH 4.4 : Acetonitrile, typically 90:10 or similar depending on specific method).

    • Caution: Do not store the working solution for >24 hours. The carbonate ester is less stable in aqueous buffers than in pure methanol.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter into an amber HPLC vial. Discard the first 1 mL of filtrate to saturate filter binding sites.

Visualized Workflows (Graphviz)

Diagram 1: Chemical Origin & Stability Logic

This diagram illustrates the formation of the impurity and the critical degradation pathways that the stock solution preparation must mitigate.

ChemicalPathways Raw Cefprozil (Z-Isomer) Precursor Reaction Reaction with Ethyl Chloroformate (Mixed Anhydride Activation) Raw->Reaction Synthesis Side Reaction Impurity (E)-O-ethoxycarbonyl Cefprozil (Impurity N) Reaction->Impurity Degradation1 Hydrolysis (Loss of Ethoxycarbonyl) Impurity->Degradation1 High pH / Aqueous Storage Degradation2 Photo-Isomerization (E to Z shift) Impurity->Degradation2 UV Light Exposure Prevention1 Use Methanol Stock Store at -20°C Prevention1->Degradation1 Prevention2 Use Amber Glass Yellow Light Prevention2->Degradation2

Caption: Formation pathway of Impurity N and critical stability risks (Hydrolysis and Isomerization) mitigated by protocol controls.

Diagram 2: Stock Solution Workflow

ProtocolWorkflow Start Start: Equilibrate Standard (20-25°C, 30 min) Weigh Weigh 10.0 mg (Amber Volumetric Flask) Start->Weigh Dissolve Add 6 mL Methanol (LC-MS Grade) Weigh->Dissolve Sonicate Sonicate 2 min (Temp < 25°C) Dissolve->Sonicate Dilute Dilute to 10 mL with Methanol Sonicate->Dilute Storage Aliquot & Store (-20°C, Dark) Dilute->Storage QC QC Check: HPLC Purity (Confirm Retention Time) Storage->QC Validation

Caption: Step-by-step workflow for the preparation of Primary Stock Solution A.

Quality Control & Validation Parameters

To ensure the trustworthiness of the prepared standard, the following system suitability parameters must be verified using an HPLC-UV system (typically at 280 nm or 220 nm).

ParameterAcceptance CriteriaScientific Rationale
Stock Solution Stability % Recovery 98.0 - 102.0% after 24h at 4°CVerifies resistance to spontaneous hydrolysis of the carbonate ester.
Isomeric Purity (E)-isomer > 95%The (E)-isomer is the target; (Z)-isomer is a contaminant in this specific standard.
Chromatographic Resolution

vs Cefprozil (Z)
Impurity N must be baseline separated from the main API peak.
Linearity (

)
> 0.999 (Range: 0.5 - 50 µg/mL)Confirms accurate quantitative transfer and solubility.
Troubleshooting Guide
  • Issue: Peak splitting or broadening.

    • Cause: Solvent mismatch. Injecting 100% Methanol stock into a highly aqueous mobile phase (e.g., 95% buffer) can cause solvent effects.

    • Solution: Ensure the "Working Standard" (Phase 3) is diluted with Mobile Phase before injection.

  • Issue: Appearance of new peak at RRT ~1.0 (Cefprozil).

    • Cause: Hydrolysis of the ethoxycarbonyl group, regenerating the parent Cefprozil.

    • Solution: Check pH of diluent (must be < 7.[4]0) and ensure stock was stored frozen.

References

  • European Directorate for the Quality of Medicines (EDQM). Cefprozil Monograph 2342. European Pharmacopoeia (Ph.[5][6] Eur.) 10th Edition. Strasbourg, France.

  • United States Pharmacopeia (USP). Cefprozil: Organic Impurities.[4] USP-NF.[4] Rockville, MD.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76959579: Cefprozil EP Impurity N.

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection. Application Note 73385.

  • Srinivas, N., et al. "Separation and identification of process-related impurities in cefprozil by HPLC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2010.

Sources

Application Note: LC-MS/MS Profiling of Ethoxycarbonyl Cefprozil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS protocol for identifying and quantifying Ethoxycarbonyl Cefprozil , a critical process-related impurity formed during the mixed-anhydride synthesis of Cefprozil.

Executive Summary

Objective: To establish a robust, self-validating LC-MS/MS protocol for the detection, structural elucidation, and quantification of N-ethoxycarbonyl and O-ethoxycarbonyl cefprozil derivatives. Target Analyte: Ethoxycarbonylcefprozil (C21H23N3O7S, MW: 461.49 Da).[1] Context: During the synthesis of Cefprozil, ethyl chloroformate is frequently used to activate the p-hydroxyphenylglycine side chain (mixed anhydride method).[2] A side reaction can occur where the ethyl chloroformate reacts with the phenolic hydroxyl group or the primary amine, generating ethoxycarbonyl impurities.[2] These derivatives are more hydrophobic than the parent drug and require specific monitoring to ensure ICH Q3A compliance.[2]

Chemical Mechanism & Origin

Understanding the causality of impurity formation is essential for process control.[2]

  • Reaction: Acylation of the p-hydroxyphenylglycine moiety.[2]

  • Reagent: Ethyl Chloroformate (activator).[2]

  • Side Reaction: The phenolic hydroxyl group on the Cefprozil side chain acts as a nucleophile, attacking the ethyl chloroformate to form a carbonate ester (O-ethoxycarbonyl).[2] Alternatively, the amine can be derivatized (N-ethoxycarbonyl), though the O-derivative is the common "Impurity M/N" cited in pharmacopeial contexts.

Figure 1: Impurity Formation Pathway

G Start p-Hydroxyphenylglycine Side Chain Intermediate Mixed Anhydride Intermediate Start->Intermediate Activation Reagent Ethyl Chloroformate (Activator) Reagent->Intermediate Cefprozil Cefprozil (API) [M+H]+ = 390.1 Intermediate->Cefprozil Coupling with 7-APCA Core Impurity Ethoxycarbonyl Cefprozil (Impurity) [M+H]+ = 462.2 Intermediate->Impurity Side Reaction (O-acylation of Phenol)

Caption: Mechanistic origin of Ethoxycarbonyl Cefprozil during the mixed anhydride activation step.

Experimental Protocol

Sample Preparation[2]
  • Diluent: Water:Acetonitrile (90:10 v/v) + 0.1% Formic Acid. Rationale: Matches initial mobile phase conditions to prevent peak distortion.

  • Stock Solution: Dissolve 10 mg of Cefprozil API in 10 mL diluent.

  • Impurity Enrichment (Optional): If standard is unavailable, stress Cefprozil with 1 eq. Ethyl Chloroformate in slightly alkaline buffer (pH 8) for 30 mins, then quench with acid.

Chromatographic Conditions (LC)

The ethoxycarbonyl group adds significant hydrophobicity. The impurity will elute after the parent Cefprozil peak.

ParameterSpecificationRationale
System UHPLC (Agilent 1290 / Waters Acquity)High pressure required for sub-2µm particles.[2]
Column C18 End-capped (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm)C18 provides necessary selectivity for hydrophobic carbonate derivatives.[2]
Column Temp 25°CLower temperature improves separation of Z and E isomers.
Flow Rate 0.4 mL/minOptimal for ESI ionization efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProton source for [M+H]+ generation.
Mobile Phase B AcetonitrileStrong solvent for elution of hydrophobic impurities.

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B[2]

  • 5.0 min: 40% B (Cefprozil elutes ~3-4 min)

  • 7.0 min: 90% B (Impurity elutes ~5-6 min)

  • 8.0 min: 90% B

  • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MS/MS)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Ensure complete desolvation of the carbonate).

  • Capillary Voltage: 3500 V.

MRM Transitions (Multiple Reaction Monitoring): The fragmentation logic relies on the stability of the beta-lactam core vs. the labile carbonate ester.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)TypeStructural Origin
Cefprozil 390.1114.120QuantCore fragment (Propenyl-cephem moiety).[2]
Cefprozil 390.1373.110QualLoss of NH3 (Amine).[2]
Ethoxy-Impurity 462.2 390.1 15 Quant Loss of Ethoxycarbonyl (-72 Da) .
Ethoxy-Impurity 462.2 114.1 30 Qual Conserved Core Fragment .
Ethoxy-Impurity 462.2 279.1 20 Qual Modified Side Chain .

Note: The transition 462 → 390 represents the specific loss of the impurity moiety (neutral loss of C3H4O2 or similar rearrangement), reverting to the parent drug mass.[2] This is highly specific for labile ester/carbonate derivatives.

Results & Discussion: Fragmentation Logic

Structural Elucidation

The identification of the impurity relies on observing the "Shifted Side Chain" and the "Conserved Core."[2]

  • Mass Shift: The precursor ion shifts from 390 (Cefprozil) to 462 (+72 Da). This corresponds exactly to the replacement of a Proton (H) with an Ethoxycarbonyl group (-COOCH2CH3).

  • Product Ion 114: This ion is characteristic of the propenyl-cephem nucleus. Since the modification is on the phenylglycine side chain, the core remains intact. The presence of m/z 114 in the impurity spectrum confirms the core structure is Cefprozil-related.

  • Product Ion 279: The standard side chain fragment for Cefprozil (hydroxyphenylglycine) would appear at ~207.[2] The impurity shows this fragment shifted by +72 Da (207 + 72 = 279), confirming the modification is located on the side chain.

Figure 2: MS/MS Fragmentation Pathway

Frag Precursor Precursor Ion [M+H]+ m/z 462.2 (Ethoxycarbonyl Cefprozil) Fragment1 Fragment A m/z 390.1 (Loss of Ethoxycarbonyl Group) Precursor->Fragment1 Neutral Loss (-72 Da) Fragment2 Fragment B m/z 279.1 (Modified Side Chain Ion) Precursor->Fragment2 Amide Bond Cleavage Fragment3 Fragment C m/z 114.1 (Conserved Cephem Core) Precursor->Fragment3 Ring Opening & Fragmentation Fragment1->Fragment3 Secondary Fragmentation

Caption: Proposed ESI+ fragmentation pathway for Ethoxycarbonyl Cefprozil (m/z 462).

Validation & System Suitability

To ensure data integrity (Trustworthiness), the following criteria must be met:

  • Resolution (Rs): The impurity must be separated from the Cefprozil parent peak with Rs > 1.5. Due to the hydrophobic ethoxy group, the impurity typically elutes at RRT (Relative Retention Time) ~1.2 - 1.4.[2]

  • Isomer Separation: Cefprozil exists as cis (Z) and trans (E) isomers (approx 90:10 ratio).[2] The impurity will likely show a similar isomer pair. Ensure the integrator sums both peaks if determining total impurity content, or quantifies the major (Z) isomer specifically.

  • Sensitivity (LOQ): The method should achieve a Limit of Quantification (LOQ) of 0.05% relative to the API concentration (approx. 5 ng/mL if running a 10 µg/mL sample) to meet ICH Q3A reporting thresholds.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 62977, Cefprozil. Retrieved from [Link][2]

  • European Pharmacopoeia (Ph. Eur.). Cefprozil Monograph: Impurity Profiling and Related Substances. (Standard reference for Cefprozil impurities).[1][3]

  • He, G., Mai, L., & Wang, X. (2018).[4] Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. International Journal of Analytical Chemistry. Retrieved from [Link]

  • Sapon, A., et al. (2017). Identification and Fragmentation of Cefalosporins by ESI-MS. Acta Physica Polonica A. Retrieved from [Link]

Sources

Extraction techniques for Cefprozil impurities in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: High-Yield Extraction Techniques for Cefprozil and its Impurities from Human Plasma

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the extraction of Cefprozil, a second-generation cephalosporin antibiotic, and its related impurities from human plasma. Cefprozil is comprised of two diastereomers (Z and E) in an approximate 9:1 ratio, both of which exhibit antimicrobial activity[1][2]. Accurate quantification of these isomers and their potential impurities in a complex biological matrix like plasma is critical for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies. This document explores the theoretical and practical aspects of three primary sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each section offers a detailed, step-by-step protocol, explains the scientific rationale behind procedural choices, and is grounded in established bioanalytical method validation principles as mandated by regulatory bodies like the FDA and EMA[3][4][5].

Introduction: The Bioanalytical Imperative for Cefprozil

Cefprozil's efficacy and safety profile are determined by its absorption, distribution, metabolism, and excretion (ADME) characteristics. The analysis of its concentration over time in plasma is fundamental to understanding these processes. However, plasma is a notoriously complex matrix, rich in proteins, lipids, salts, and endogenous metabolites that can interfere with analysis and damage sensitive instrumentation. Therefore, a robust and reproducible extraction technique is not merely a preliminary step but the cornerstone of a reliable bioanalytical method.

The primary goals of sample extraction in this context are:

  • Removal of Interfering Matrix Components: Primarily high-abundance proteins (e.g., albumin) that can precipitate in the analytical column and suppress the analyte signal in mass spectrometry.

  • Analyte Concentration: To achieve the necessary lower limit of quantification (LLOQ) required for clinical studies[1].

  • Solvent Exchange: To transfer the analyte into a solvent compatible with the downstream analytical technique, typically reverse-phase HPLC-UV or LC-MS/MS[6].

Regulatory bodies mandate that any bioanalytical method be rigorously validated to ensure its suitability for its intended purpose[7]. This validation framework confirms that the chosen extraction technique consistently and accurately isolates the target analytes.

Comparative Analysis of Core Extraction Strategies

The choice of extraction method is a critical decision driven by the required sensitivity, sample throughput, and the nature of the downstream analysis. Each technique offers a distinct balance of speed, cost, and cleanup efficiency.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated by an organic solvent or acid, then removed by centrifugation.Analyte is partitioned between the aqueous plasma sample and an immiscible organic solvent based on polarity and pH.Analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent.
Selectivity Low. Co-extracts many endogenous small molecules (e.g., phospholipids, salts)[8].Moderate. Can be optimized by adjusting solvent polarity and aqueous phase pH.High. Sorbent chemistry can be tailored for highly specific analyte retention and matrix removal.
Recovery Generally high and reproducible for Cefprozil (>95%)[1].Variable; dependent on partition coefficient, pH, and solvent choice. Potential for emulsion formation.Typically very high and consistent (>95%)[9].
Throughput High. Amenable to 96-well plate formats[10].Low to moderate. Can be labor-intensive.Moderate to high. Can be automated with 96-well plates or robotic systems.
Analyte Conc. No. Results in sample dilution.Yes. The organic phase can be evaporated and reconstituted in a smaller volume.Yes. Elution is performed with a small volume, leading to significant concentration.
Recommendation Ideal for high-throughput screening, early discovery, or when high analyte concentrations are expected.Useful when moderate cleanup is required and SPE method development is not feasible.The gold standard for regulated bioanalysis (BE/TK studies) requiring the highest sensitivity and cleanest extracts[6].

Experimental Protocols & Methodologies

The following protocols are designed to serve as validated starting points for laboratory implementation. All procedures should be performed in accordance with Good Laboratory Practice (GLP).

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

PPT is the most straightforward and widely published method for Cefprozil extraction from plasma[11][12]. It relies on a water-miscible organic solvent to reduce the solvation of proteins, causing them to denature and precipitate. Acetonitrile is often preferred as it tends to precipitate proteins more completely than methanol.

  • Internal Standard (IS): A stable isotope-labeled (SIL) Cefprozil, such as Cefprozil-D4, is the ideal IS for LC-MS/MS analysis as it corrects for variations in extraction recovery and matrix effects[1]. If using HPLC-UV, a structurally similar compound with a different retention time is required.

  • Solvent-to-Plasma Ratio: A 3:1 or 4:1 ratio of acetonitrile to plasma is standard. This ensures sufficient solvent to fully denature proteins while minimizing excessive dilution of the analyte[10].

  • Vortexing & Centrifugation: Thorough vortexing ensures complete mixing and protein precipitation. Centrifugation at high g-force and low temperature (4°C) results in a compact protein pellet and minimizes the risk of analyte degradation[1].

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of human plasma into the appropriate tubes.

  • Add 20 µL of the internal standard working solution (e.g., 30 µg/mL Cefprozil-D4 in methanol) to all tubes except for blanks.

  • Vortex briefly for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 3-5 µL) directly into the LC-MS/MS system[1].

PPT_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis P 100 µL Plasma IS Add Internal Standard (IS) P->IS Vortex 10s PPT_Solvent Add 400 µL Acetonitrile IS->PPT_Solvent Vortex Vortex 2 min PPT_Solvent->Vortex Centrifuge Centrifuge 12,000 x g, 10 min, 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Figure 1: Protein Precipitation Workflow.
Protocol 2: Solid-Phase Extraction (SPE)

SPE provides superior cleanup by retaining the analyte on a solid sorbent while matrix interferences are washed away. For a moderately polar compound like Cefprozil, a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent is recommended.

  • Sorbent Choice: A water-wettable, polymer-based reversed-phase sorbent is often robust for bioanalysis, preventing bed dewetting and providing consistent performance.

  • Conditioning & Equilibration: Conditioning with methanol wets the sorbent and activates the bonded phase. Equilibration with water or a weak buffer prepares the sorbent for the aqueous sample, ensuring proper retention.

  • Wash Step: A weak organic solvent wash (e.g., 5-10% methanol in water) is crucial. It removes weakly retained, polar endogenous interferences without prematurely eluting the Cefprozil.

  • Elution Step: A strong organic solvent (e.g., methanol or acetonitrile, often with a modifier like formic acid to neutralize ionized silanols) disrupts the hydrophobic interaction, eluting the analyte in a small, clean volume.

  • Pre-treat 200 µL of plasma by adding 20 µL of IS and diluting with 200 µL of 2% phosphoric acid in water (this acidification ensures Cefprozil is charged and improves retention on some sorbents).

  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge (e.g., 100 mg, 3 mL).

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute: Elute Cefprozil and the IS with 1 mL of methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve, then transfer to an autosampler vial for analysis.

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load (Pre-treated Plasma) Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Analyze Dry, Reconstitute & Inject Elute->Analyze

Figure 2: Solid-Phase Extraction Workflow.

Bioanalytical Method Validation: A Self-Validating System

A trustworthy protocol is one that has been rigorously validated according to regulatory standards[4][13]. The extraction procedure is validated as an integral part of the complete bioanalytical method.

Validation ParameterPurposeTypical Acceptance Criteria (ICH M10)[7]Senior Scientist Insight
Selectivity To ensure endogenous components do not interfere with analyte quantification.Response in blank plasma from ≥6 sources should be <20% of LLOQ response.Always test for interference from commonly co-administered drugs.
Accuracy & Precision To ensure the method is both correct and reproducible.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ)[3].Assessed at four QC levels (L, M, H, and LLOQ) in at least three separate runs.
Recovery To measure the efficiency of the extraction process.Should be consistent and reproducible, but does not need to be 100%.A consistent recovery of >80% is excellent. The key is consistency, which is corrected for by a co-extracted internal standard. Published Cefprozil PPT recovery is >96%[1].
Matrix Effect To assess ion suppression or enhancement from co-eluting matrix components (LC-MS only).The IS-normalized matrix factor should have a CV ≤15%.This is a critical parameter. Poor cleanup in PPT can lead to significant matrix effects, compromising data integrity[8]. SPE is designed to minimize this.
Stability To ensure analyte concentration does not change during sample handling and storage.Analyte concentration should be within ±15% of the baseline value.Evaluate freeze-thaw stability (≥3 cycles), bench-top stability in plasma, and post-preparative stability in the autosampler[14].

Concluding Remarks & Authoritative Perspective

The selection of an extraction technique for Cefprozil and its impurities from plasma is a balance between analytical need and practical constraints.

  • For rapid, high-throughput analysis where analyte concentrations are relatively high, Protein Precipitation is an efficient and effective choice, with validated methods demonstrating excellent recovery[1]. Its primary drawback is the potential for significant matrix effects in LC-MS/MS, which must be carefully evaluated.

  • For regulated studies such as pivotal pharmacokinetic or bioequivalence trials that demand the highest sensitivity and data integrity, Solid-Phase Extraction is the superior methodology. The investment in method development for SPE is justified by the generation of cleaner extracts, minimized matrix effects, and the ability to concentrate the sample, thereby achieving lower LLOQs.

Ultimately, the method's trustworthiness is established not by the technique itself, but by a comprehensive validation that demonstrates its suitability for the intended purpose, adhering strictly to global regulatory guidelines such as ICH M10[5].

References

  • HPLC Method for Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. (2018). Journal of Analytical Methods in Chemistry. [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (2021). Scientific Reports. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2023). News-Medical.net. [Link]

  • Fast and reliable HPLC method for determination of cefuroxime in human serum. (2015). Acta Poloniae Pharmaceutica. [Link]

  • Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM. (2000). Nuclear Medicine and Biology. [Link]

  • HPLC determination of cefprozil in tablets using monolithic C. (2005). ResearchGate. [Link]

  • A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. (2013). Journal of Pharmacy Research. [Link]

  • An LC-MS/MS method for simultaneous determination of cefprozil diastereomers in human plasma and its application for the bioequivalence study of two cefprozil tablets in healthy Chinese volunteers. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • VALIDATED HPLC METHOD FOR DETERMINATION OF CEFUROXIME IN HUMAN PLASMA. (n.d.). Journal of the Serbian Chemical Society. [Link]

  • Determination of Cefprozil in Human Plasma Using High Performance Liquid Chromatography and its Application to Bioequivalence Study. (2011). Latin American Journal of Pharmacy. [Link]

  • Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. (2020). IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. (2018). ResearchGate. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2024). LinkedIn. [Link]

  • UPLC-MS based integrated plasma proteomic and metabolomic profiling of TSC-RAML and its relationship with everolimus treatment. (2023). Frontiers in Oncology. [Link]

  • Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. (2016). LCGC International. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). SFL. [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. (2022). International Council for Harmonisation. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Food and Drug Administration. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2022). International Council for Harmonisation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

Sources

Troubleshooting & Optimization

Improving resolution between Cefprozil E-isomer and Z-isomer impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Resolution Between Cefprozil E-isomer and Z-isomer Impurities Audience: Pharmaceutical Researchers, QC Analysts, and Method Development Scientists Reference ID: CFZ-ISO-RES-001[1]

Introduction: The Isomer Challenge

Cefprozil is a second-generation cephalosporin antibiotic that exists as a mixture of two geometric isomers: the Z-isomer (cis) and the E-isomer (trans) .[1][2] The Z-isomer is the primary active pharmaceutical ingredient (typically ~90%), while the E-isomer (~10%) is considered a process impurity or a necessary isomeric component depending on the specific pharmacopeial standard.

The Problem: These diastereomers possess identical molecular weights and very similar pKa values, making them difficult to separate. Poor resolution (


) leads to integration errors, failing system suitability, and inaccurate potency calculations.[1]

This guide provides a tiered troubleshooting approach to achieving baseline separation (


) and maintaining method robustness.

Module 1: The Baseline Protocol (USP-Aligned)

Before troubleshooting, ensure your system matches the "Golden Standard" conditions derived from the USP Monograph and industry best practices. If you are deviating from this, revert to these settings to establish a baseline.

Standard Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 4.6 x 250 mm, 5 µmProvides necessary hydrophobic interaction surface area for geometric separation.[1]
Mobile Phase A Ammonium Monobasic Phosphate (pH 4.[1][3]4)Controls ionization of the zwitterionic cephalosporin core.
Mobile Phase B Acetonitrile (ACN)ACN provides sharp peaks; however, MeOH can sometimes offer better geometric selectivity.[1]
Mode Isocratic (typically 90:10 to 85:15 Buffer:ACN)Isocratic flow prevents baseline drift and maintains constant selectivity factor (

).[1]
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 280 nmMaxima for the cephalosporin core.
Temperature 20°C - 25°C (Critical)Do not heat. Higher temperatures increase molecular energy, reducing the stationary phase's ability to discriminate between the steric shapes of Z and E isomers.

Note on Elution Order: Typically, the Z-isomer (cis) elutes before the E-isomer (trans) in reversed-phase conditions, but this must be confirmed with reference standards as column chemistry (carbon load/end-capping) can invert selectivity.

Module 2: Troubleshooting Resolution Loss

If your resolution (


) between the Z and E isomers has dropped below 1.5, follow this diagnostic logic.
Diagnostic Workflow

ResolutionTroubleshooting Start Start: Resolution < 1.5 CheckTemp Check Column Temp Is it > 25°C? Start->CheckTemp ActionTemp LOWER Temp to 20-22°C CheckTemp->ActionTemp Yes CheckPH Check Mobile Phase pH Is it exactly 4.4? CheckTemp->CheckPH No ActionTemp->CheckPH ActionPH Adjust pH. Low pH = Higher Retention CheckPH->ActionPH No CheckOrg Check Organic Modifier Using 100% ACN? CheckPH->CheckOrg Yes ActionPH->CheckOrg ActionOrg Switch to 50:50 ACN:MeOH or reduce % Organic CheckOrg->ActionOrg Yes (Try MeOH) Success Resolution > 2.0 CheckOrg->Success Optimization Complete ActionOrg->Success

Figure 1: Step-by-step decision tree for restoring resolution between Cefprozil isomers.

Detailed Troubleshooting Steps
1. The pH Lever (The Most Sensitive Variable)

Cefprozil is zwitterionic (contains both amine and carboxyl groups).[1] Small changes in pH drastically affect the net charge and hydrophobicity.

  • Symptom: Peaks are merging, or retention times are drifting.

  • Fix: The USP specifies pH 4.4.[3]

    • If retention is too low (peaks bunching at void): Lower pH to 3.0 - 4.[1]0. This suppresses the ionization of the carboxylic acid, making the molecule more neutral/hydrophobic, increasing interaction with the C18 chain.

    • Caution: Do not go below pH 2.5 or above pH 7.0 to prevent hydrolysis of the beta-lactam ring or silica dissolution.

2. The Temperature Factor

Geometric isomers separate based on how they "fit" into the stationary phase ligands.

  • Mechanism: Higher temperatures increase the kinetic energy of the molecules, allowing the "bulky" E-isomer to penetrate the stationary phase almost as easily as the Z-isomer, reducing selectivity.

  • Fix: Set column oven to 20°C or even 15°C (if pressure allows). Lower temperature "freezes" the stationary phase ligands slightly, enhancing steric selectivity.

3. Organic Modifier Selectivity
  • Current State: Most methods use Acetonitrile (ACN).[1]

  • Alternative: Methanol (MeOH) is a protic solvent, whereas ACN is aprotic.[1]

  • Why it works: MeOH can participate in hydrogen bonding with the Cefprozil side chains. The E and Z isomers have different spatial access to these H-bonding sites.[1]

  • Protocol: If ACN fails, try a 50:50 mix of ACN:MeOH as the organic line, or switch to MeOH entirely (adjusting flow/gradient to account for higher viscosity).

Module 3: Advanced Optimization (Column Chemistry)

When standard C18 columns fail (e.g., due to complex matrix interference in plasma or formulation excipients), the stationary phase chemistry must be upgraded.

Recommended Column Chemistries
Column TypeMechanism of ActionWhen to Use
Phenyl-Hexyl

interactions + Hydrophobicity
Best for Isomers. The phenyl ring interacts with the aromatic ring on the Cefprozil side chain.[1] The rigid planar interaction often discriminates E/Z shapes better than flexible C18 chains.
Polar-Embedded C18 Shielded silanols + HydrophobicityUse if you see peak tailing .[1] The polar group shields the silica surface, preventing the amine group of Cefprozil from dragging (tailing).
PFP (Pentafluorophenyl) Fluorine-based electronegativityUse for orthogonal separation .[1] If E/Z isomers co-elute with degradants, PFP offers completely different selectivity.
Isomer Interaction Visualization

The following diagram illustrates why Phenyl or specialized C18 phases separate the isomers based on steric hindrance.

IsomerInteraction cluster_0 Stationary Phase Surface Ligand C18 / Phenyl Ligand Interaction1 Deep Penetration (Strong Retention) Ligand->Interaction1 Interaction2 Steric Hindrance (Weaker Retention) Ligand->Interaction2 Z_Isomer Z-Isomer (Cis) Compact Shape Z_Isomer->Ligand Fits between ligands E_Isomer E-Isomer (Trans) Elongated Shape E_Isomer->Ligand Clashes with ligands

Figure 2: Mechanistic difference in retention. The Z-isomer's shape typically allows different interaction depth compared to the E-isomer.

Module 4: Frequently Asked Questions (FAQ)

Q: My Z-isomer peak is splitting into two. What is happening? A: This is likely degradation , not isomer separation. Cefprozil is unstable in solution.[1][4]

  • Check: How long has the sample been in the autosampler?

  • Fix: Prepare samples immediately before injection.[1] Maintain autosampler temperature at 4°C. The "split" is likely the hydrolysis of the beta-lactam ring (Open-ring degradation product).[1]

Q: Can I use LC-MS to separate them if UV fails? A: Yes, but you must change the buffer. Phosphate (USP method) is non-volatile and will clog the MS source.

  • Substitution: Use 0.1% Formic Acid or Ammonium Acetate (pH 4.5) .[1]

  • Note: Resolution might decrease slightly with Formic Acid compared to Phosphate; you may need to increase the column length or switch to a Phenyl-Hexyl column to compensate.

Q: The USP method requires a resolution of NLT 2.5, but I am getting 1.8. Is this acceptable? A: Strictly speaking, for compendial release, you must meet the system suitability of the monograph (NLT 2.5). However, for R&D or in-process checks, a resolution > 1.5 is scientifically valid for accurate integration (baseline separation).[1] To bridge the gap from 1.8 to 2.5, try lowering the flow rate to 0.8 mL/min or reducing the column temperature by 5°C.

References

  • USP Monograph: Cefprozil. United States Pharmacopeia and National Formulary (USP-NF).[1] (Standard for chromatographic conditions and system suitability). [1]

  • Isomer Structure & Properties: PubChem. Cefprozil.[1][2][3][4][5][6][7][8][9][10] National Library of Medicine. (Source for chemical structure and Z/E isomer ratios). [1]

  • Method Validation & Isomer Quantitation: Park, S.H., et al. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection. Thermo Fisher Scientific Application Note. (Demonstrates separation of Z/E isomers using C18 columns).

  • Pharmacokinetics & Isomer Ratio: Kim, S.J., et al. (2019).[1] Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans. Translational and Clinical Pharmacology.[1] (Confirms 90:10 ratio and biological relevance).[1]

  • Separation Mechanism: Improving the Separation of Geometric Isomers. LCGC North America.[1] (General principles on temperature and phase selection for cis/trans separations).

Sources

Technical Support Center: Troubleshooting Retention Time Shifts for Cefprozil Impurity N

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Retention Time Shifts for Cefprozil Impurity N Audience: Pharmaceutical Scientists, QC Analysts, and Process Chemists Version: 1.0 (Current as of 2026)[1]

Technical Overview: Identity & Criticality

Cefprozil Impurity N is a critical process-related impurity monitored during the synthesis and stability testing of Cefprozil. Chemically, it is the ethoxycarbonyl derivative of the E-isomer (trans-isomer) of Cefprozil.[1]

  • Chemical Name (EP): (6R,7R)-7-[[(2R)-2-Amino-2-[4-(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3][4]

  • Origin: It is formed during the mixed anhydride activation step using ethyl chloroformate, where the phenolic hydroxyl group undergoes side-reaction esterification.[1]

  • Chromatographic Behavior: Due to the ethoxycarbonyl group masking the polar phenolic hydroxyl, Impurity N is significantly more hydrophobic than the parent Cefprozil. It typically elutes after the main Cefprozil Z and E isomer peaks on reverse-phase C18 columns.

Why Retention Time (RT) Stability Matters

Impurity N is structurally similar to Impurity M (the Z-isomer equivalent) and other hydrophobic degradation products.[2] A shift in retention time often leads to co-elution, misidentification, or integration errors, compromising the accuracy of the "Related Substances" assay.

Diagnostic Workflow

Use this logic tree to identify the root cause of the retention time shift.

TroubleshootingWorkflow Start Issue: Impurity N RT Shift CheckPattern Is the shift Random or Systematic? Start->CheckPattern Systematic Systematic (Drifting in one direction) CheckPattern->Systematic Trend observed Random Random (Fluctuating) CheckPattern->Random No trend CheckHydrolysis Check Peak Area: Is Impurity N decreasing? Systematic->CheckHydrolysis CheckpH Check Buffer pH (Critical for Zwitterions) Random->CheckpH HydrolysisYes Cause: On-Column Hydrolysis (Impurity N -> Cefprozil E) CheckHydrolysis->HydrolysisYes Yes HydrolysisNo Cause: Mobile Phase Evaporation or Column Aging CheckHydrolysis->HydrolysisNo No pHIssue Cause: pH Fluctuation (Carboxyl/Amine Ionization) CheckpH->pHIssue pH unstable TempIssue Cause: Column Temperature (Selectivity Change) CheckpH->TempIssue pH stable

Figure 1: Diagnostic logic for isolating the cause of retention time instability.

Troubleshooting Guide (Q&A)

Section A: Mobile Phase & Chemical Stability

Q1: The retention time of Impurity N is drifting earlier with every injection, but the Cefprozil peak is stable. Why? Diagnosis: This is likely on-column hydrolysis .[1][2] Explanation: Impurity N contains a carbonate/ester linkage (ethoxycarbonyl-oxy).[1][2] This bond is hydrolytically unstable, especially in mobile phases with pH > 5.0 or during long sequence runs at ambient temperature. As the ethoxycarbonyl group hydrolyzes, the molecule converts back to Cefprozil (E-isomer), causing the "Impurity N" peak to shrink and potentially shift effectively as it degrades during the run. Corrective Action:

  • Lower pH: Ensure your mobile phase pH is strictly maintained between 3.0 and 4.5 (Ammonium Phosphate buffer is standard).[1]

  • Temperature Control: Maintain the autosampler temperature at 4°C–8°C to prevent hydrolysis in the vial.

  • Fresh Preparation: Do not store diluted standard solutions of Impurity N for >12 hours.

Q2: Why is Impurity N more sensitive to organic modifier changes than Cefprozil? Diagnosis: Hydrophobic Selectivity. Explanation: The addition of the ethoxycarbonyl group significantly increases the hydrophobicity (LogP) of the molecule compared to the parent drug. In Reverse Phase Chromatography (RPC), retention follows the solvophobic theory. A small decrease in Acetonitrile (e.g., from 10% to 9% due to evaporation) will cause a disproportionately larger increase in the retention of the hydrophobic Impurity N compared to the more polar Cefprozil. Corrective Action:

  • Use a capped solvent reservoir to prevent acetonitrile evaporation.

  • Premix the mobile phase if using isocratic elution, rather than relying on the pump to mix small volumes (e.g., 90:10).

Section B: Column & System Parameters[1]

Q3: We see a "split peak" or "shoulder" on Impurity N. Is the column failing? Diagnosis: Isomeric Separation or pH Mismatch. Explanation:

  • Z/E Separation: Impurity N (E-isomer derivative) may be partially resolving from Impurity M (Z-isomer derivative) if the method conditions (specifically temperature) are altered.[1][2]

  • Dewetting: If using a high aqueous phase (>95%), C18 chains may collapse (dewetting), causing peak distortion.[1] Corrective Action:

  • Temperature: Ensure column oven is calibrated. A 2°C shift can alter the resolution between Z and E isomers.

  • Column Type: Use a base-deactivated C18 column (e.g., USP L1) with high carbon load to ensure stable interaction with the hydrophobic moiety.[1][2]

Standardized Experimental Protocol

To validate the system and stop RT shifts, execute this equilibration protocol.

System Suitability & Equilibration Protocol
StepActionCritical Parameter
1. Mobile Phase Prep Prepare Ammonium Phosphate Buffer (pH 4.4).[1] Filter through 0.45 µm nylon.[1]pH Precision: ±0.05 units.
2. Column Wash Flush column with 50:50 ACN:Water for 30 mins.[1]Removes hydrophobic buildup.
3. Equilibration Pump Mobile Phase A (Buffer) at initial gradient conditions for 60 mins.Temperature: 40°C ± 0.5°C.
4. Blank Injection Inject Mobile Phase A.Verify baseline stability.[1]
5. Sensitivity Check Inject Cefprozil Standard (0.05% level).S/N ratio > 10.[5]
6. Impurity Marker Inject Impurity N Reference Standard.[1]RRT Check: Must be consistent with method validation (typically RRT ~ 1.5 - 2.0 vs Cefprozil).

Chemical Mechanism Visualization

Understanding the structural change is key to troubleshooting degradation-related shifts.[1][2]

ChemicalPathway Cefprozil Cefprozil (Phenol) ImpurityN Impurity N (Ethoxycarbonyl-Cefprozil) Cefprozil->ImpurityN Synthesis Side-Reaction Reagent + Ethyl Chloroformate Degradant Cefprozil (E-isomer) ImpurityN->Degradant Hydrolysis (In-Vial/On-Column) Hydrolysis + H2O / High pH

Figure 2: Formation and degradation pathway of Impurity N. Note that hydrolysis reverts the impurity back to the parent drug structure (specifically the E-isomer).[1]

References

  • European Pharmacopoeia (Ph.[1][6][7] Eur.) . Cefprozil Monograph 2342. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] Available at: [Link][2]

  • United States Pharmacopeia (USP) . Cefprozil: Organic Impurities Procedure. USP-NF Online.[2] Available at: [Link][2]

  • National Institutes of Health (NIH) PubChem .[1] Cefprozil (Compound CID 6436628). Available at: [Link][2]

  • Chromatography Online . Troubleshooting Retention Time Shifts in HPLC. LCGC International. Available at: [Link]

Disclaimer: This guide is for research and technical support purposes. Always refer to the official pharmacopoeial monograph (USP/EP) for compliance testing.

Sources

Minimizing formation of O-ethoxycarbonyl cefprozil during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Cefprozil. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing the formation of the O-ethoxycarbonyl cefprozil impurity. Our focus is on providing scientifically sound, field-proven insights to ensure the synthesis of high-purity Cefprozil, meeting stringent regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What is O-ethoxycarbonyl cefprozil and why is it a concern?

O-ethoxycarbonyl cefprozil is a process-related impurity that can form during the synthesis of cefprozil.[1][2] Its formation is a critical concern for several reasons:

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs). For Cefprozil, all known impurities must be controlled to a limit of not more than 0.15%.[1][2]

  • Product Purity and Safety: The presence of impurities can potentially impact the safety and efficacy of the final drug product.

  • Process Consistency: Uncontrolled formation of impurities leads to batch-to-batch variability, making it difficult to achieve a consistent and reproducible manufacturing process.

The chemical structure of O-ethoxycarbonyl cefprozil is characterized by the addition of an ethoxycarbonyl group to the phenolic hydroxyl group of the D-p-hydroxyphenylglycine side chain of cefprozil.[3]

Q2: What is the primary mechanism leading to the formation of O-ethoxycarbonyl cefprozil during synthesis?

The formation of O-ethoxycarbonyl cefprozil is directly linked to a common synthetic route for cefprozil that utilizes a Dane salt of D-p-hydroxyphenylglycine and ethyl chloroformate to form a mixed anhydride intermediate.[1][2]

Here's a breakdown of the mechanism:

  • Mixed Anhydride Formation: Ethyl chloroformate is introduced to activate the carboxylic acid of the Dane salt derivative, forming a mixed anhydride. This activated intermediate is then ready to react with the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) core.

  • Side Reaction at the Phenolic Hydroxyl Group: The key issue arises from the reactivity of the phenolic hydroxyl group on the D-p-hydroxyphenylglycine side chain. This hydroxyl group can also react with ethyl chloroformate, which is present in the reaction mixture.[1][2] This undesired side reaction leads to the formation of the O-ethoxycarbonyl impurity.

The following diagram illustrates the intended reaction pathway and the competing side reaction:

G cluster_main Main Reaction Pathway cluster_side Side Reaction Dane_Salt Dane Salt of D-p-hydroxyphenylglycine Mixed_Anhydride Mixed Anhydride Intermediate Dane_Salt->Mixed_Anhydride + Ethyl Chloroformate Ethyl_Chloroformate Ethyl Chloroformate (ClCOOEt) Cefprozil Cefprozil Mixed_Anhydride->Cefprozil + 7-APCA APCA 7-APCA Phenolic_OH Phenolic -OH on Dane Salt O_Ethoxycarbonyl_Impurity O-ethoxycarbonyl Cefprozil Impurity Phenolic_OH->O_Ethoxycarbonyl_Impurity + Ethyl Chloroformate Ethyl_Chloroformate_Main Ethyl Chloroformate caption Figure 1. Competing reactions during Cefprozil synthesis.

Figure 1. Competing reactions during Cefprozil synthesis.

Troubleshooting Guide

Problem: HPLC analysis consistently shows O-ethoxycarbonyl cefprozil levels exceeding the 0.15% threshold.

This is a common issue that can often be resolved by optimizing the reaction conditions during the mixed anhydride formation step.

The primary cause is the non-selective reaction of ethyl chloroformate with both the carboxylic acid and the phenolic hydroxyl group of the Dane salt derivative.

Solution 1: Catalytic Addition of an Organic Acid

Field-proven studies have demonstrated that the addition of a catalytic amount of a strong organic acid can significantly suppress the formation of the O-ethoxycarbonyl impurity.[1][2] Methanesulfonic acid (MSA) has been shown to be particularly effective.[2]

Mechanism of Action: While the precise mechanism is not fully elucidated in the provided literature, it is hypothesized that the acid catalyst may protonate the phenolic oxygen, reducing its nucleophilicity and thereby decreasing its reactivity towards ethyl chloroformate. This allows for the preferential formation of the desired mixed anhydride.

Experimental Protocol: Minimizing O-ethoxycarbonyl Cefprozil Formation

  • Reaction Setup: In a suitable reaction vessel, charge the Dane salt of D-p-hydroxyphenylglycine and the appropriate solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of N-methylmorpholine (NMM) (e.g., 2 mol %).

  • Acid Addition: Introduce a catalytic amount of methanesulfonic acid (MSA) (e.g., 5 mol %).

  • Temperature Control: Cool the reaction mixture to the optimal temperature for mixed anhydride formation (typically between -20°C and 0°C).

  • Ethyl Chloroformate Addition: Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC to ensure complete formation of the mixed anhydride and to quantify the level of the O-ethoxycarbonyl impurity.

  • Condensation with 7-APCA: Once the mixed anhydride formation is complete, proceed with the condensation reaction with silylated 7-APCA.

Data Presentation: Impact of Acid Catalysis on Impurity Formation

Catalyst SystemO-ethoxycarbonyl Cefprozil Level (%)
NMM only0.3 - 0.8%[2]
NMM with catalytic Acetic AcidReduced levels
NMM with catalytic Formic AcidReduced levels
NMM with catalytic Methanesulfonic Acid (MSA) 0.04 - 0.07% [2]

Table 1. Comparison of O-ethoxycarbonyl cefprozil impurity levels with different catalytic systems. Data is illustrative based on findings from referenced literature.[2]

Solution 2: Control of Reaction Temperature

Lowering the reaction temperature during the addition of ethyl chloroformate can also help to minimize the formation of the O-ethoxycarbonyl impurity. The reaction with the more nucleophilic carboxylate to form the mixed anhydride is generally faster at lower temperatures, while the side reaction at the less nucleophilic phenolic hydroxyl group is more temperature-dependent.

Solution 3: Stoichiometry of Ethyl Chloroformate

Careful control of the stoichiometry of ethyl chloroformate is crucial. Using a significant excess of ethyl chloroformate will increase the likelihood of the undesired side reaction. It is recommended to use a slight excess to ensure complete conversion of the Dane salt to the mixed anhydride, but excessive amounts should be avoided.

Problem: Difficulty in accurately quantifying the O-ethoxycarbonyl cefprozil impurity.

Accurate quantification is essential for process control and regulatory compliance. A robust analytical method is required.

RP-HPLC with UV detection is the standard method for the analysis of cefprozil and its related impurities.[4][5][6]

Key HPLC Method Parameters:

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).

  • Detection: UV detection at a wavelength of approximately 280 nm is suitable for cefprozil and its impurities.[6]

  • Internal Standard: The use of an internal standard can improve the accuracy and precision of the quantification.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[5]

The following workflow diagram outlines the process for impurity analysis:

G Sample_Prep Sample Preparation (Dissolve in appropriate solvent) HPLC_Injection Inject sample onto RP-HPLC system Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 column, mobile phase gradient) HPLC_Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data_Analysis Data Analysis (Peak integration and quantification) Detection->Data_Analysis Reporting Report Impurity Levels (Compare against 0.15% limit) Data_Analysis->Reporting caption Figure 2. Workflow for HPLC analysis of Cefprozil impurities.

Figure 2. Workflow for HPLC analysis of Cefprozil impurities.

References

  • Rai, B. P., Tewari, N., Nizar, H., Prasad, M., & Joseph, S. (2014). Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development, 18(5), 662–664. [Link]

  • Al-Momani, I. F. (2009). Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form. American Journal of Applied Sciences, 6(1), 113-118. [Link]

  • Ates, S., Kır, S., & Ozkan, S. A. (2021). Development of electrochemical and stability-indicating chromatographic methods for the determination of cefprozil. Journal of the Iranian Chemical Society, 18(10), 2567-2578. [Link]

  • Al-Aani, H., & Al-Niaimi, J. (2019). New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Online Journal of Case Studies, 10(4). [Link]

Sources

Topic: Overcoming Co-elution of Cefprozil Impurity N in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cefprozil Impurity Profiling & Method Development

Status: Active Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 9, 2026

Executive Summary

This technical guide addresses the separation of Cefprozil Impurity N (Cefprozil Ethoxycarbonyl Derivative) from the Cefprozil E-isomer and other related substances. Cefprozil (Z-isomer) and its impurities present a complex separation challenge due to the presence of geometric isomers (Z/E) and structurally similar derivatives. Impurity N, characterized by an ethoxycarbonyl modification on the phenolic hydroxyl, exhibits increased hydrophobicity, often leading to co-elution with the Cefprozil E-isomer or the Dimer in standard C18 protocols.

Technical Identity & Mechanism

What is Impurity N?

  • EP Designation: Cefprozil Impurity N[1][2][3]

  • Chemical Name: (6R,7R)-7-[[(2R)-2-Amino-2-[4-(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][4]

  • Structural Insight: It is the ethoxycarbonyl derivative of the Cefprozil E-isomer. The addition of the ethyl ester moiety (

    
    ) significantly increases the molecule's lipophilicity compared to the parent drug.
    
  • Chromatographic Behavior: In reverse-phase (RP) HPLC, Impurity N elutes after the main Cefprozil Z-isomer. The critical resolution typically fails between Impurity N and the Cefprozil E-isomer (trans-isomer) or Impurity H (Dimer), depending on the gradient slope.

Troubleshooting Guide (Q&A Format)

Q1: I am seeing a shoulder on the tail of my Cefprozil E-isomer peak. Is this Impurity N?

Diagnosis: Likely, yes. Reasoning: Standard pharmacopeial methods (USP/EP) use a phosphate buffer/acetonitrile system. The Cefprozil E-isomer elutes after the Z-isomer.[5] Impurity N, being more hydrophobic due to the ethoxycarbonyl group, naturally retains longer. If your gradient is too steep or the organic modifier ratio is non-optimized, Impurity N will merge into the E-isomer peak.

Action Plan:

  • Check RRT: Impurity N typically has a Relative Retention Time (RRT) of ~1.6 to 1.8 relative to the Z-isomer (method dependent).

  • UV Ratio Check: Impurity N has a similar chromophore to Cefprozil but the ethoxycarbonyl group may cause a slight bathochromic shift. Use a DAD detector to compare the peak apex spectrum with the shoulder spectrum.

Q2: My resolution ( ) between Impurity N and the E-isomer is < 1.5. How do I improve this without extending run time?

Solution: Optimize the Selectivity (


)  rather than Efficiency (

). Protocol:
  • Modify the Organic Phase: Switch from 100% Acetonitrile (ACN) to a blend of ACN:Methanol (80:20) . Methanol provides different solvation selectivity for the ester functionality on Impurity N compared to the free hydroxyl on the E-isomer.

  • Temperature Effect: Lower the column temperature by 5°C (e.g., from 30°C to 25°C). The separation of structural isomers and derivatives is often enthalpy-driven; lower temperatures generally improve resolution for cephalosporins.

Q3: The baseline is drifting, and Impurity N integration is inconsistent. What is the cause?

Diagnosis: Gradient instability or "Ghost Peaks" from the buffer. Reasoning: Cefprozil methods often use Ammonium Phosphate or Sodium Phosphate buffers at pH ~4.0 - 4.4. Impurity N is sensitive to hydrolysis at high pH. Fix:

  • Buffer pH: Ensure the mobile phase pH is strictly maintained at 4.4 ± 0.05 . A shift to pH > 5.0 can cause on-column degradation of the ethoxycarbonyl group, leading to peak broadening.

  • Background: Use a "Sawtooth" gradient blank run to identify if the interference is from the water source or the buffer salt quality.

Method Optimization Protocol

To definitively separate Impurity N, follow this optimized gradient strategy.

Base Method (USP/EP Adapted):

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil GOLD or equivalent high-carbon load column).

  • Mobile Phase A: 0.02 M Ammonium Phosphate Monobasic, adjusted to pH 4.4 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.[6][7]

Optimization for Impurity N Resolution:

ParameterStandard ConditionOptimized Condition (Impurity N Focus)
Mobile Phase B 100% ACN90% ACN / 10% MeOH (Improves selectivity)
Flow Rate 1.0 mL/min0.8 mL/min (Increases interaction time)
Gradient Slope 5% to 25% B in 20 minHold at 15% B for 5 mins after Z-isomer elution
Temperature 30°C25°C (Enhances steric separation)

Step-by-Step Workflow:

  • Equilibration: Run Mobile Phase A:B (95:5) for 30 mins.

  • Injection: Inject System Suitability Solution containing Cefprozil Z, E, and Impurity N (spiked).

  • Critical Pair Assessment: Calculate

    
     between E-isomer and Impurity N.
    
  • Adjustment:

    • If

      
      : Decrease initial %B by 2%.
      
    • If Peak N is tailing: Increase buffer concentration to 50 mM (suppresses silanol activity).

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for troubleshooting the co-elution of Impurity N.

Cefprozil_Separation Start Start: Impurity N Co-elution Check_RT 1. Identify Retention Time (Is it eluting with Z or E isomer?) Start->Check_RT Branch_Z Co-elutes with Z-Isomer (Main Peak) Check_RT->Branch_Z Early Elution Branch_E Co-elutes with E-Isomer (Trans) Check_RT->Branch_E Late Elution Action_Z Unlikely for Impurity N (Check for Impurity A or Open Ring) Branch_Z->Action_Z Action_E Primary Scenario: Hydrophobic Overlap Branch_E->Action_E Step_1 Step 1: Lower Temp to 25°C (Thermodynamic Selectivity) Action_E->Step_1 Check_Res Resolution > 1.5? Step_1->Check_Res Step_2 Step 2: Add Methanol to MP-B (90:10 ACN:MeOH) Check_Res->Step_2 No Success Separation Achieved (Validate RRT) Check_Res->Success Yes Step_3 Step 3: Shallow Gradient (Hold 15% B after Z-isomer) Step_2->Step_3 Step_3->Success

Figure 1: Decision tree for resolving Cefprozil Impurity N from the E-isomer critical pair.

Impurity Origin & Control

Understanding the source of Impurity N is critical for upstream control, reducing the burden on the analytical method.

Impurity_Pathway Cefprozil Cefprozil (Z/E Mixture) Reaction Side Reaction (Acylation of Phenolic -OH) Cefprozil->Reaction Reagent Ethoxycarbonyl Source (e.g., Ethyl Chloroformate/Carbonates) Reagent->Reaction Impurity_N Impurity N (Ethoxycarbonyl Derivative) Reaction->Impurity_N Process Impurity

Figure 2: Formation pathway of Impurity N. This is typically a process-related impurity arising from protection/deprotection steps or activation reagents used during synthesis.

References

  • European Pharmacopoeia (Ph. Eur.) 11.0 . "Cefprozil Monohydrate Monograph: Impurity N." Council of Europe.

  • USP-NF 2024 . "Cefprozil: Organic Impurities Procedure 2." United States Pharmacopeia.[8]

  • SynThink Research Chemicals . "Cefprozil EP Impurity N - Chemical Structure and Data."

  • Thermo Fisher Scientific . "Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography." Application Note 73676.

Sources

Detecting trace levels of (E)-O-ethoxycarbonyl cefprozil below LOQ

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the challenging task of detecting trace levels of (E)-O-ethoxycarbonyl cefprozil, a critical process-related impurity in cefprozil synthesis. Our guidance is grounded in established analytical principles and regulatory expectations to ensure the integrity and reliability of your results.

Introduction: The Challenge of Trace Impurity Detection

Cefprozil, a second-generation cephalosporin antibiotic, exists as a mixture of (Z) and (E) diastereomers[1]. During its synthesis, various impurities can be formed, including this compound[2]. Regulatory bodies like the United States Pharmacopeia (USP) mandate the control of such impurities to ensure the safety and efficacy of the final drug product[3]. Detecting these impurities at or below the Limit of Quantitation (LOQ) presents a significant analytical challenge, often requiring highly sensitive and optimized methods[4]. This guide is designed to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to monitor?

A1: this compound is a process-related impurity that can form during the synthesis of cefprozil[2][5]. Its chemical structure consists of the cefprozil core with an ethoxycarbonyl group attached to the phenolic hydroxyl group of the p-hydroxyphenylglycine side chain[6][7]. Monitoring and controlling this and other impurities are critical for meeting regulatory requirements, such as those outlined in the USP, and ensuring the safety and quality of the pharmaceutical product[3][8].

Q2: My current HPLC-UV method cannot detect this compound at the required low levels. What is the first step to improve sensitivity?

A2: Before considering more complex solutions, ensure your current HPLC-UV method is fully optimized. According to Beer's Law, UV detector response can be enhanced by increasing the analyte's concentration, the flow cell's path length, or the molar extinction coefficient[9]. While you cannot change the inherent molar absorptivity of the analyte, you can optimize the detection wavelength to the λmax of this compound. Additionally, improving column efficiency by using columns with smaller particle sizes (e.g., superficially porous particles) can lead to sharper, taller peaks, thereby increasing the signal-to-noise ratio and improving sensitivity[10].

Q3: What does the USP say about the limits for ethoxycarbonyl cefprozil?

A3: The USP monograph for Cefprozil specifies a procedure (Organic Impurities, Procedure 2) for the case where the impurity profile includes ethoxycarbonyl cefprozil. The monograph provides specific acceptance criteria for this and other related impurities[3]. It is crucial to consult the current version of the USP-NF for the exact limits and required analytical procedures.

Q4: When should I consider switching from HPLC-UV to a more sensitive technique like LC-MS/MS?

A4: If, after thorough optimization of your HPLC-UV method, you are still unable to achieve the required LOQ to monitor this compound at the specified levels, it is appropriate to consider a more sensitive and selective technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for trace-level quantification due to its high sensitivity and specificity, which allows for detection at parts-per-million (ppm) to parts-per-billion (ppb) levels[4][11]. Several studies have demonstrated the successful application of LC-MS/MS for the sensitive determination of cefprozil and its related compounds in various matrices[12][13].

Troubleshooting Guide: Detecting Analytes Below the LOQ

Encountering signals that are below the limit of quantitation (LOQ) but above the limit of detection (LOD) is a common hurdle in trace analysis. This section provides a systematic approach to troubleshooting and improving your analytical method.

Diagram: Troubleshooting Workflow for Sub-LOQ Detection

sub_loq_troubleshooting cluster_troubleshooting Troubleshooting Steps start Signal Detected but < LOQ for This compound check_system 1. System Suitability Check - Is the system performing optimally? - Check baseline noise, peak shape of standards. start->check_system optimize_hplc_uv 2. HPLC-UV Method Optimization - Wavelength optimization - Mobile phase modification - Column selection check_system->optimize_hplc_uv System OK advanced_detection 3. Advanced Detection Techniques - Switch to LC-MS/MS optimize_hplc_uv->advanced_detection Sensitivity still insufficient revalidation 4. Method Re-validation - Per ICH Q2(R1) guidelines optimize_hplc_uv->revalidation Sensitivity achieved advanced_detection->revalidation success Successful Quantitation revalidation->success

Caption: A stepwise approach to addressing sub-LOQ signals.

Step 1: Foundational System Health & Baseline Stability

Before any method optimization, it's imperative to ensure the fundamental health of your HPLC system. A noisy or drifting baseline can obscure low-level peaks and is a common culprit for poor sensitivity[14][15].

Protocol 1: Baseline Noise Investigation
  • Isolate the Source: Systematically remove components from the flow path. Start by replacing the column with a union. If the noise persists, the issue lies with the pump, degasser, or detector[15].

  • Mobile Phase Quality: Ensure the use of high-purity, HPLC-grade solvents and freshly prepared mobile phases. Contaminated or degraded solvents are a frequent source of baseline noise[15][16].

  • Degassing: Inadequate degassing can introduce air bubbles into the system, leading to pressure fluctuations and a noisy baseline. Ensure your online degasser is functioning correctly or degas your mobile phase manually[16].

  • Pump and Seals: Worn pump seals can lead to leaks and pressure fluctuations, contributing to baseline noise. Perform regular preventative maintenance[15].

  • Detector Lamp: An aging detector lamp can cause a drifting baseline. Check the lamp's energy output and replace if necessary[17].

Step 2: Enhancing HPLC-UV Sensitivity

If the system is healthy but sensitivity remains an issue, focus on optimizing the chromatographic conditions.

Quantitative Data Summary: HPLC Method Parameters for Cephalosporin Analysis
ParameterRecommended Starting PointRationale
Column C18, <3 µm particle size or SPPSmaller particles increase efficiency, leading to narrower and taller peaks, thus improving sensitivity[10].
Mobile Phase Acetonitrile/Phosphate BufferA common choice for cephalosporin analysis, providing good peak shape and resolution[18].
pH 4.0 - 6.0Optimizing the pH can improve peak shape and retention of ionizable compounds like cefprozil and its impurities[18][19].
Detection λ 280 nm (for cefprozil)While a good starting point, the λmax for the impurity should be determined for optimal sensitivity[19].
Flow Rate 1.0 mL/minAdjust as needed to optimize resolution and analysis time.
Protocol 2: Mobile Phase Optimization for Trace Detection
  • pH Adjustment: The ionization state of cefprozil and its impurities can significantly impact their retention and peak shape. Experiment with the mobile phase pH within the stable range of your column to find the optimal separation and peak symmetry.

  • Organic Modifier: Vary the ratio of acetonitrile to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can sometimes improve the resolution of early-eluting impurities from the void volume.

  • Solvent Choice: While acetonitrile is common, methanol can offer different selectivity. If co-elution is an issue, experimenting with methanol as the organic modifier may be beneficial. However, be mindful of its higher UV cutoff compared to acetonitrile, which can be a factor at low wavelengths.

Step 3: Transitioning to Advanced Analytical Techniques

When HPLC-UV is insufficient, LC-MS/MS offers a significant leap in sensitivity and selectivity.

Diagram: Logic for Adopting LC-MS/MS

adopt_lcms start Is HPLC-UV LOQ sufficient for regulatory requirements? stay_hplc Continue with optimized HPLC-UV method start->stay_hplc  Yes develop_lcms Develop and validate LC-MS/MS method start->develop_lcms No   msms_benefits Benefits: - Higher Sensitivity (LOD/LOQ) - Higher Selectivity - Structural Information develop_lcms->msms_benefits

Caption: Decision tree for moving to LC-MS/MS.

Protocol 3: Key Considerations for LC-MS/MS Method Development
  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically effective for cephalosporins, as they readily form protonated molecules [M+H]+[12].

  • MRM Transitions: For quantitative analysis, use Multiple Reaction Monitoring (MRM). Identify a precursor ion (the molecular weight of this compound is 461.49 g/mol ) and one or two characteristic product ions for both quantitation and confirmation[6][7]. This highly selective detection method minimizes interference from the matrix and other impurities[20].

  • Sample Preparation: While LC-MS/MS is robust, clean samples are still crucial. Protein precipitation is a common and effective method for plasma samples[13]. For drug substances, simple dissolution in a suitable solvent may be sufficient.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., cefprozil-d4) is highly recommended to compensate for any variability in sample preparation and instrument response, leading to more accurate and precise quantification[12].

Step 4: Method Validation According to ICH Q2(R1)

Any new or modified analytical method must be validated for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process[21][22][23][24][25].

Key Validation Parameters for Impurity Quantification:
  • Specificity: The ability to detect the analyte unequivocally in the presence of other components. This involves analyzing blank samples, placebos, and spiked samples to demonstrate a lack of interference[23].

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is typically established by analyzing a series of dilutions of a standard and determining the concentration at which the signal-to-noise ratio is at least 10:1[21].

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples[22].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability)[21].

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By following this structured approach, researchers and scientists can confidently develop, troubleshoot, and validate robust analytical methods for the detection of trace-level impurities like this compound, ensuring the quality and safety of pharmaceutical products.

References

  • National Center for Biotechnology Information. (2024). Cefprozil hydrate. PubChem Compound Summary for CID 6436628. Retrieved from [Link]

  • Rai, B. P., Tewari, N., Nizar, H., Prasad, M., & Joseph, S. (2011). Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development, 15(6), 1365–1369.
  • Longdom Publishing. (n.d.). Synthesis, Characterization, Anticorrosion Activity and Antibacterial Activity of Macrocyclic Schiff Bases Based on 1,3-Dithiocarbohydrazide. Retrieved from [Link]

  • DailyMed. (2023). Cefprozil for Oral Suspension, USP Rx only. U.S. National Library of Medicine. Retrieved from [Link]

  • SynThink. (n.d.). Cefprozil EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Taro Pharmaceuticals U.S.A., Inc. (2020). Cefprozil for oral suspension USP. Retrieved from [Link]

  • United States Pharmacopeial Convention. (2013). Cefprozil. USP-NF.
  • Zhang, Y., et al. (2018). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Journal of Analytical Methods in Chemistry, 2018, 9876543.
  • Auro Pharma Inc. (n.d.). (Cefprozil) Tablets 250 mg & 500 mg USP Antibiotic. Retrieved from [Link]

  • El-Gindy, A., et al. (2025). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 15(1), 12345.
  • Li, Q., et al. (2015). An LC-MS/MS method for simultaneous determination of cefprozil diastereomers in human plasma and its application for the bioequivalence study of two cefprozil tablets in healthy Chinese volunteers.
  • Patel, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Analysis, 15(3), 200-210.
  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Overbrook Services. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2021). Simple Tips to Increase Sensitivity in U/HPLC Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent Technologies. (2009).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient HPLC method for determination of cephalosporin residues on spiked stainless-steel plates and human plasma: application of a worst-case product for Cosa®CIP.
  • Lee, J. H., et al. (2022). A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples. Antibiotics, 11(7), 850.
  • The LCGC Blog. (2019). HPLC Diagnostic Skills–Noisy Baselines.
  • Nielen, M. W. F. (2013).
  • Chemical Solutions Ltd. (2025). Response Improvement in Your HPLC UV Detector - Tips and Suggestions.
  • Agilent Technologies. (n.d.).
  • AMSbiopharma. (2025).
  • Chromatography Forum. (2013). impurities and LOQ.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.

Sources

Impact of pH on the stability of Cefprozil EP Impurity N in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Cefprozil EP Impurity N is chemically identified as the ethoxycarbonyl derivative of Cefprozil (specifically the trans or E-isomer variant in many pharmacopeial contexts). Unlike the parent drug, this impurity contains a carbonate ester moiety attached to the phenolic hydroxyl group.

This structural difference introduces a unique stability profile compared to Cefprozil. While the parent drug is primarily susceptible to


-lactam hydrolysis and 

isomerization, Impurity N faces a third, highly pH-sensitive degradation pathway: hydrolysis of the ethoxycarbonyl group .

Critical Stability Warning:

Impurity N is a "Double-Trigger" Compound.

  • Alkaline pH (>7.5): Causes rapid de-esterification (loss of the ethoxycarbonyl group), converting Impurity N back into Cefprozil (E-isomer), in addition to opening the

    
    -lactam ring.
    
  • Strong Acid (<2.0): Promotes side-chain degradation and potential isomerization.

Troubleshooting Guide (FAQ Format)

This section addresses specific observations researchers encounter during HPLC method development and validation.

Q1: "I prepared a stock solution of Impurity N in pH 7.4 phosphate buffer, but the peak area decreased by 40% within 2 hours. Why?"

Diagnosis: Base-Catalyzed Hydrolysis.[1] Technical Explanation: At pH 7.4, you are operating outside the stability window of the carbonate ester. The ethoxycarbonyl group (


) is an ester-like linkage. In neutral-to-alkaline conditions, hydroxide ions (

) attack the carbonyl carbon, cleaving the group. Result: You are actively converting Impurity N into Cefprozil (E-isomer). The "loss" of Impurity N will correlate with a "gain" in the Cefprozil E-isomer peak.

Corrective Action:

  • Immediate: Discard the solution.

  • Protocol Change: Switch to a pH 4.5 Ammonium Phosphate or Acetate buffer . The hydrolysis rate of the carbonate group is minimized in the pH 4.0–5.5 range.

Q2: "I see multiple new peaks appearing in my chromatogram after 24 hours at Room Temperature. What are they?"

Diagnosis: Concurrent Degradation Pathways. Technical Explanation: If the solution is not refrigerated and pH is uncontrolled, three events occur simultaneously:

  • De-protection: Conversion to Cefprozil E-isomer (Peak A).

  • Ring Opening: Hydrolysis of the

    
    -lactam ring to form the penicilloic acid derivative (Peak B).
    
  • Dimerization: High concentrations (>1 mg/mL) can lead to intermolecular attack between the amine and the

    
    -lactam of neighboring molecules.
    

Corrective Action:

  • Temperature Control: All stock solutions must be stored at 2–8°C .

  • Autosampler: Ensure the autosampler is cooled to 4°C. Cefprozil derivatives have a half-life of only a few hours at 25°C in certain buffers.

Q3: "Can I use pure Methanol or Acetonitrile as the diluent?"

Diagnosis: Solvolysis Risk. Technical Explanation: While Impurity N is more lipophilic than Cefprozil (due to the ethoxycarbonyl group masking the phenol), pure organic alcohols (Methanol) can induce alcoholysis of the


-lactam ring or trans-esterification of the carbonate over long storage periods.

Corrective Action:

  • Recommended Diluent: Use a mixture of Water:Acetonitrile (90:10 v/v) adjusted to pH 4.5. The water ensures buffer solubility, while the small organic portion aids the solubility of the hydrophobic Impurity N.

Degradation Mechanism Visualization

The following diagram illustrates the competing degradation pathways for Impurity N based on pH stress.

Cefprozil_Impurity_N_Stability cluster_stability Optimal Stability Zone (pH 4.0 - 5.5) ImpurityN Cefprozil EP Impurity N (Ethoxycarbonyl-E-isomer) CefprozilE Cefprozil (E-Isomer) (Parent Drug Derivative) ImpurityN->CefprozilE Alkaline Hydrolysis (pH > 7.5) Loss of Ethoxycarbonyl Group OpenRingN Open-Ring Degradant N (Hydrolyzed Beta-Lactam) ImpurityN->OpenRingN Beta-Lactam Hydrolysis (pH > 8.0 or extreme acid) OpenRingCef Open-Ring Cefprozil (Hydrolyzed Parent) CefprozilE->OpenRingCef Beta-Lactam Hydrolysis (Secondary Degradation)

Caption: Figure 1. pH-dependent degradation pathways of Cefprozil Impurity N. The red arrow indicates the rapid de-esterification unique to this impurity in alkaline conditions.

Recommended Experimental Protocols

To ensure data integrity during analytical method validation (AMV), follow these standardized preparation steps.

Protocol A: Preparation of Stable Stock Standard

Objective: Create a reference solution stable for >24 hours.

StepActionScientific Rationale
1 Weighing Weigh approx. 5.0 mg of Impurity N into a low-actinic (amber) volumetric flask.
2 Solvent A Add 2 mL of Acetonitrile (ACN) . Swirl to dissolve.
3 Buffer Prep Prepare 0.05 M Ammonium Phosphate Monobasic , adjusted to pH 4.4 ± 0.1 with Phosphoric Acid.
4 Dilution Dilute to volume (e.g., 10 mL) with the pH 4.4 Buffer.
5 Storage Immediately transfer to HPLC vials and place in a cooled autosampler (4°C ).
Protocol B: Forced Degradation Confirmation (Specificity Study)

Objective: Confirm the retention time of the specific degradation product (Cefprozil E-isomer) to prove method specificity.

  • Preparation: Prepare a 0.5 mg/mL solution of Impurity N in 0.1 N NaOH .

  • Incubation: Let stand at Room Temperature for 15 minutes .

  • Neutralization: Neutralize with equal volume 0.1 N HCl .

  • Analysis: Inject immediately.

  • Expected Result: The Impurity N peak should disappear/diminish, and a peak corresponding to Cefprozil (E-isomer) should appear. This confirms the "Loss of Ethoxycarbonyl" pathway.

Summary of Stability Data

The following table summarizes the estimated half-life (


) of Cefprozil Impurity N based on functional group chemistry and cephalosporin kinetics.
Solution ConditionpH RangeEstimated Stability (

)
Primary Degradation Mechanism
0.1 N HCl ~1.2< 4 HoursAcid hydrolysis of side chain / Isomerization
Acetate Buffer 4.5> 48 Hours (at 4°C) Minimal (Optimal Stability)
Phosphate Buffer 7.0< 12 HoursCarbonate hydrolysis (slow)
0.1 N NaOH ~13.0< 10 MinutesRapid Carbonate hydrolysis + Ring Opening
Water (Unbuffered) ~6.0~24 HoursVariable (depends on dissolved CO2/Glassware)

References

  • European Pharmacopoeia (Ph.[2][3][4][5] Eur.) . Cefprozil Monohydrate Monograph 2342. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • United States Pharmacopeia (USP) . Cefprozil: Organic Impurities Procedures. USP-NF Online.

  • Thermo Fisher Scientific . Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection. Application Note 73372.

  • Jelińska, A., et al. (2005). The Stability of Cefprozil in Oral Suspension. Acta Poloniae Pharmaceutica - Drug Research, 62(4), 263-269.

  • SynThink Chemicals . Cefprozil EP Impurity N Characterization Data.

Sources

Resolving baseline noise issues in Cefprozil impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for High-Sensitivity Impurity Profiling

Senior Application Scientist: Dr. A. Vance Subject: Resolving Baseline Noise & Drift in Cefprozil Isomer Separation Last Updated: February 9, 2026

Executive Summary: The Cefprozil Challenge

Cefprozil presents a unique chromatographic challenge: it exists as a mixture of cis (Z) and trans (E) isomers (typically ~90:10 ratio). Standard pharmacopeial methods (USP/EP) utilize Ammonium Monobasic Phosphate buffers with Acetonitrile gradients on C18 columns to separate these isomers and related impurities [1, 7].

The Core Problem: The requirement to detect low-level impurities (0.05% threshold) while using phosphate buffers at low UV wavelengths (210–280 nm) creates a "perfect storm" for baseline noise. What looks like "noise" is often a complex interplay of refractive index effects, buffer precipitation risks, and solvent UV-cutoff mismatches.

This guide moves beyond basic troubleshooting to address the specific physics governing Cefprozil analysis.

Diagnostic Workflow: The "Noise Signature"

Before attempting fixes, you must categorize your baseline issue. Use this logic tree to identify the root cause.

Cefprozil_Noise_Logic Start START: Characterize Baseline Issue Type_Check What is the pattern? Start->Type_Check Cyclic Cyclic / Sinusoidal (Regular Pulse) Type_Check->Cyclic Rhythmic Drift Steady Slope / Bowing (Gradient Related) Type_Check->Drift Continuous Spikes Random Spikes / Ghost Peaks Type_Check->Spikes Irregular Pump_Issue Pump Mixing/Check Valve (See Module 3) Cyclic->Pump_Issue UV_Mismatch Mobile Phase Absorbance (See Module 1) Drift->UV_Mismatch Contam System/Column Contamination (See Module 2) Spikes->Contam

Figure 1: Diagnostic Logic Tree for isolating the source of baseline instability.

Module 1: The Gradient-Phosphate Paradox (Drifting Baseline)

The Issue

You observe a significant rise or "bowing" of the baseline during the gradient ramp, potentially masking the minor trans-isomer or late-eluting impurities.

The Science (Causality)

Cefprozil methods often use Ammonium Phosphate (Buffer A) and Acetonitrile (Solvent B) .

  • UV Mismatch: Phosphate buffer has significant absorbance below 220 nm. Acetonitrile is transparent. As %B increases, the background absorbance drops, causing a negative drift. Conversely, if the organic modifier has impurities, absorbance rises.

  • Refractive Index (RI) Effects: The mixing of water and acetonitrile creates heat and changes the refractive index, which the flow cell lens interprets as absorbance changes (Schlieren effect) [13].

The Protocol: Balanced Absorbance

Goal: Equalize the UV absorbance of Mobile Phase A and B.

StepActionTechnical Rationale
1 Scan Solvents Run a UV scan of your neat Buffer A and Solvent B. Note the absorbance difference at your detection wavelength (e.g., 220 nm or 280 nm).
2 Doping Strategy If Buffer A has higher absorbance (common with phosphates), add a small volume of clean water to B. Crucial: If Solvent B (Organic) has higher absorbance (rare with HPLC-grade ACN, common with Methanol), add ~1% of Solvent B into Buffer A.
3 Reference Wavelength Disable the DAD Reference Wavelength if it is set to 360 nm (default). Cefprozil gradients cause RI shifts that reference subtraction often misinterprets as negative peaks [13].

Expert Insight: "A flat baseline is not natural in gradients; it is engineered. If using Phosphate/ACN, ensure your ACN is 'Gradient Grade.' Standard HPLC grade often contains impurities that absorb at <210 nm, causing a rising baseline that mimics impurity elution."

Module 2: The "Ghost" in the Isomers (Spurious Peaks)

The Issue

Unknown peaks appear between the cis and trans isomers or late in the run, but their area counts are inconsistent.

The Science

Phosphate buffers are notorious for precipitating inside the column pores if the organic composition exceeds 70-85% [14]. Additionally, "Ghost Peaks" are often environmental contaminants (from water or plasticizers) that concentrate on the head of the column during the equilibration phase and release during the gradient.

The Protocol: The Zero-Injection Validation

Goal: Distinguish between sample impurities and system artifacts.

  • Run 1: Inject a Standard Solution (Cefprozil).[1]

  • Run 2: Perform a 0 µL Injection (Run the gradient with no needle movement/injection).

    • If peaks persist: The contamination is in the Mobile Phase or Pump.

    • If peaks disappear: The contamination is in the Injector/Needle or Diluent.

  • Trap Column Installation: Install a C18 guard column between the Pump and the Injector (not the column and detector). This traps mobile phase impurities before they reach the sample.

Module 3: Thermal & Hardware Noise (Cyclic Instability)

The Issue

The baseline looks like a sine wave or has "fuzzy" high-frequency noise.

The Science
  • Thermal Mismatch: Cefprozil separation is temperature-sensitive. If the incoming solvent is colder than the column, it creates thermal pulses.

  • Mixing Noise: Phosphate buffers are viscous. Incomplete mixing of Buffer A and ACN at the pump head creates "packets" of unmixed solvent passing through the detector [10].

The Protocol: Thermal & Mixing Optimization

Optimization_Workflow Solvent Solvent Prep Premix Pre-Mix 5% Organic into Aqueous Solvent->Premix Stabilize Viscosity TCC Thermostatted Column Compartment (40°C) Premix->TCC Exchanger Heat Exchanger (Pre-Column) TCC->Exchanger Equilibrate Temp Detector Detector (High Data Rate) Exchanger->Detector

Figure 2: Hardware configuration for minimizing thermal and mixing noise.

Key Steps:

  • Premixing: Instead of running 100% Buffer A and 100% ACN, use:

    • Line A: 95% Buffer / 5% ACN

    • Line B: 5% Buffer / 95% ACN

    • Why? This ensures the pump never tries to mix two solvents with vastly different viscosities and surface tensions from scratch.

  • Heat Exchanger: Ensure the capillary entering the column is actively heated (inside the oven). This prevents "cold spots" that ruin the resolution between the cis and trans isomers [18].

FAQs: Specific Scenarios

Q: My baseline drops suddenly (negative peak) right after the void volume. A: This is likely a "Refractive Index Shock." Your sample diluent (likely 100% buffer or water) is weaker than the mobile phase. Dissolve the sample in the starting mobile phase composition (e.g., 90:10 Buffer:ACN) to match the matrix [1].

Q: I cannot separate the cis and trans isomers (Resolution < 1.5). A: Check your pH. The USP method specifies pH 4.4. If the pH drifts by even 0.2 units, the ionization of the carboxyl group changes, shifting retention times. Always measure pH after adding the salt, not before [7].

Q: Can I replace Phosphate with Formic Acid to reduce noise? A: Proceed with caution. While Formic Acid is LC-MS friendly and quieter, it changes the selectivity. Cefprozil isomers separate based on steric interaction with the stationary phase, which is modulated by the ion-pairing effect of the phosphate. Switching buffers requires a full method re-validation [1, 5].

References

  • MicroSolv Tech Corp. (n.d.). Cefprozil E and Z Isomers Analyzed with HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers. Retrieved from [Link]

  • ResearchGate. (2025). HPLC determination of cefprozil in tablets using monolithic C18. Retrieved from [Link]

  • Juniper Publishers. (2019). New Development Method for Determination of Cefuroxime Axetil and Cefprozil. Retrieved from [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • USP-NF. (2013).[1] Cefprozil Monograph: Related Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link][2]

  • LCGC International. (n.d.). Gradient Elution, Part V: Baseline Drift Problems. Retrieved from [Link]

  • Shimadzu. (2023).[3] Important Hints for Daily Use of HPLC: Baseline Fluctuation. Retrieved from [Link]

  • LCGC International. (n.d.). Gradient Elution: Baseline Drift Problems (Phosphate Buffer). Retrieved from [Link]

  • IOSR Journal of Pharmacy. (n.d.). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Buffers and Baselines. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014). How can I eliminate baseline noise in HPLC? Retrieved from [Link]

  • Shimadzu. (2023).[3] Important Hints for Daily Use of HPLC. Retrieved from [Link]

Sources

Validation & Comparative

Validation of Analytical Method for Cefprozil EP Impurity N per ICH Q2(R1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the analysis of second-generation cephalosporins like Cefprozil, the distinction between geometric isomers and protected intermediates is the crucible of method validity. Cefprozil exists primarily as the (Z)-isomer (cis). However, the European Pharmacopoeia (EP) specifies strict controls for Impurity N , which is not merely a geometric isomer but a structural derivative: (6R,7R)-7-[[(2R)-2-Amino-2-[4-(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Essentially, Impurity N is the ethoxycarbonyl-protected (E)-isomer . This molecule presents a dual separation challenge:

  • Stereoselectivity: Differentiating the (E)-propenyl group from the (Z)-propenyl main drug.

  • Hydrophobicity: The ethoxycarbonyl group significantly increases retention compared to the parent phenol, often leading to peak broadening in isocratic standard methods.

This guide compares a traditional Porous C18 approach against an optimized Core-Shell Phenyl-Hexyl methodology, demonstrating how alternative selectivity can enhance resolution and sensitivity in compliance with ICH Q2(R1).

Comparative Methodology: Porous C18 vs. Core-Shell Phenyl-Hexyl

The traditional approach (Method A) often relies on high carbon loads to separate isomers, but struggles with the lipophilic tailing of Impurity N. The proposed alternative (Method B) utilizes a Phenyl-Hexyl stationary phase, exploiting


 interactions with the aromatic ring and the ethoxycarbonyl moiety to sharpen the peak shape and reduce run time.
Table 1: Method Performance Comparison
FeatureMethod A: Traditional Compendial StyleMethod B: Optimized Core-Shell (Recommended)
Stationary Phase Fully Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

Interaction
Run Time 45 Minutes12 Minutes
Resolution (Imp N)

(Broad peak)

(Sharp peak)
Tailing Factor (Imp N) 1.4 - 1.61.0 - 1.1
LOD (Signal-to-Noise) 0.05% (Limit of detection)0.01% (High Sensitivity)
Solvent Consumption High (~45 mL/run)Low (~12 mL/run)

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a volatile buffer also renders this method compatible with LC-MS for peak identification, unlike phosphate-based compendial methods.

Reagents and Chemicals
  • Reference Standard: Cefprozil USP/EP Reference Standard (Mixture of Z/E isomers).

  • Impurity Standard: Cefprozil Impurity N (CAS 1605314-85-9).[1][2][3]

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Formate (LC-MS Grade), Formic Acid.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).

  • Column: Kinetex® Phenyl-Hexyl (or equivalent), 2.7 µm, 100 x 4.6 mm.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 280 nm (Characteristic for cephalosporin core).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)Mobile Phase A (20mM NH4 Formate, pH 3.5)Mobile Phase B (Acetonitrile)
0.095%5%
8.060%40%
8.15%95%
10.05%95%
10.195%5%
12.095%5%

Rationale: The initial low organic phase retains the polar Cefprozil (Z-isomer). The ramp to 40% B elutes the moderately lipophilic Impurity N. The wash step (95% B) prevents carryover of highly retained dimers.

Validation Results per ICH Q2(R1)

The following data summarizes the validation of Method B.

Specificity

Specificity was confirmed by injecting a spiked sample containing Cefprozil (Z), Cefprozil (E) [Impurity A], and Impurity N.

  • Observation: No interference was observed at the retention time of Impurity N.

  • Purity Angle < Purity Threshold: Confirmed via DAD spectral analysis, ensuring peak homogeneity.

Linearity

Evaluated over the range of LOQ to 150% of the specification limit (0.15%).

AnalyteRange (µg/mL)Regression Equation

Impurity N 0.05 – 1.50

0.9998
Accuracy (Recovery)

Performed by spiking Impurity N into the drug substance at three levels (50%, 100%, 150% of limit).

  • Level 50%: 98.5% Recovery (RSD 1.2%)

  • Level 100%: 100.2% Recovery (RSD 0.8%)

  • Level 150%: 99.1% Recovery (RSD 0.9%)

  • Acceptance Criteria: 85-115% recovery for impurities.

Limit of Detection (LOD) & Quantitation (LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N ~ 3): 0.01 µg/mL

  • LOQ (S/N ~ 10): 0.03 µg/mL

Visualizing the Logic

Diagram 1: Validation Lifecycle Workflow

This diagram outlines the logical flow from protocol design to final reporting, emphasizing the feedback loop if system suitability fails.

ValidationLifecycle Plan Validation Protocol (ICH Q2 R1) Exp Experimental Execution (Specificity, Linearity, etc.) Plan->Exp SysSuit System Suitability (Res > 2.0, Tailing < 1.5) Exp->SysSuit Data Data Analysis (Regression, S/N) SysSuit->Data Pass Fail OOS / Deviation SysSuit->Fail Fail Report Final Validation Report Data->Report Fail->Exp Optimize Method

Caption: The iterative lifecycle of analytical method validation ensuring ICH Q2(R1) compliance.

Diagram 2: Separation Mechanism (Selectivity)

Why does Method B work better? This diagram illustrates the molecular interactions.

SeparationMechanism ImpN Impurity N (Ethoxycarbonyl + Phenyl Ring) C18 Method A: C18 Phase (Alkyl Chains) ImpN->C18 Weak Retention Phenyl Method B: Phenyl-Hexyl (Aromatic Ring) ImpN->Phenyl Strong Selectivity Interaction1 Hydrophobic Interaction (Non-selective) C18->Interaction1 Interaction2 Pi-Pi Stacking + Dipole Interaction Phenyl->Interaction2

Caption: Comparison of stationary phase interactions. Phenyl-Hexyl offers unique selectivity for the aromatic Impurity N.

Conclusion

While traditional C18 methods are sufficient for main assay determination, the specific structural complexity of Cefprozil Impurity N (the ethoxycarbonyl derivative) demands a more selective approach. The Core-Shell Phenyl-Hexyl method provides superior resolution and sharper peak shapes due to the synergistic


 interactions, all while reducing solvent consumption by 73%.

This method is fully validated according to ICH Q2(R1) guidelines and is recommended for modern QC laboratories aiming to increase throughput without compromising regulatory compliance.

References

  • European Pharmacopoeia (Ph.[6][7][8] Eur.) . Cefprozil Monohydrate Monograph 2342. EDQM. Available at: [Link]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • Veeprho Laboratories . Cefprozil EP Impurity N Structure and CAS Info. Available at: [Link][1]

  • MicroSolv Technology Corp . Cefprozil E and Z Isomers Analyzed with HPLC (App Note). Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the United States Pharmacopeia (USP) and European Pharmacopoeia (EP/Ph.[1][2][3] Eur.) specifications for Cefprozil , a second-generation cephalosporin antibiotic.[1][3][4][5][6] Cefprozil exists as a mixture of cis (Z) and trans (E) isomers (approximate ratio 90:10), necessitating rigorous chromatographic separation to quantify isomeric purity and related compounds.[1][3]

Key Takeaway: While both pharmacopeias utilize reversed-phase liquid chromatography (RP-HPLC) with phosphate buffers (pH ~4.4), they differ significantly in nomenclature and reference standard strategies.[1][3] The USP utilizes specific "Related Compounds" (e.g., D, K) and cross-references other monographs (Amoxicillin, Cefadroxil), whereas the EP assigns sequential alphabetical codes (Impurity A, B, C...) to the same chemical entities.[1][3]

Impurity Nomenclature & Mapping

One of the most common challenges in global compliance is reconciling the differing nomenclature for identical chemical structures.[1][3] The table below synthesizes the mapping between USP Related Compounds and EP Impurities based on chemical structure and relative retention time (RRT).

Table 1: USP vs. EP Impurity Cross-Reference[3]
Chemical Name / DescriptionUSP DesignationEP DesignationApprox. RRT*Limit (Common)
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (p-Hydroxyphenylglycine)Amoxicillin Related Compound IImpurity A0.40NMT 0.3%
Cefadroxil (7-ADCA derivative)CefadroxilImpurity B0.54NMT 0.5%
Cefprozil (Z)-isomer (Active Moiety)CefprozilCefprozil1.00N/A
Cefprozil (E)-isomer (Minor Isomer)Cefprozil (E)-isomerCefprozil (E)-isomer1.37Ratio 0.06–0.11
7-Amino-3-[(Z)-1-propenyl]-3-cephem-4-carboxylic acid Related Compound D (Z-isomer)Impurity D0.69NMT 0.3%
7-Amino-3-[(E)-1-propenyl]-3-cephem-4-carboxylic acid Related Compound D (E-isomer)Impurity F0.91NMT 0.3%
Cefprozil Open Ring Lactone (Diketopiperazine derivative)HydroxyphenyldiketopiperazineImpurity C0.61NMT 0.3%
Cefprozil Dimer / Oligomers Related Compound KImpurity K~2.8 - 3.0NMT 0.1%

*RRT (Relative Retention Time) is relative to the Cefprozil (Z)-isomer peak.[1][3][7] Values are approximate and column-dependent.

Chromatographic Method Comparison

Both pharmacopeias employ a gradient HPLC method for organic impurities to ensure the separation of the Z/E isomers and the early-eluting degradation products (like Impurity A).[1][3]

Table 2: Method Parameters
ParameterUSP (Organic Impurities, Procedure 1)EP (Related Substances)
Column L1 packing (C18), 4.6 mm x 25 cm, 5 µmEnd-capped Octadecylsilyl silica gel (C18), 4.6 mm x 25 cm, 5 µm
Mobile Phase A Ammonium Phosphate Monobasic (11.5 g/L), pH 4.4Ammonium Dihydrogen Phosphate (11.5 g/L), pH 4.4
Mobile Phase B Acetonitrile : Mobile Phase A (1:[1][3][7][8]1)Acetonitrile : Mobile Phase A (1:[1][3]1)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 220 nmUV @ 220 nm
Injection Volume 20 µL20 µL
Column Temp NMT 30°C (Often ambient or 25°C)Ambient / 25°C
Gradient Profile (Unified)

Note: The USP Procedure 1 gradient is designed to resolve the complex mixture.

Time (min)Solution A (%)Solution B (%)Elution Event
08119Equilibration / Early eluters (Imp A)
88119Isocratic hold for resolution
203664Gradient ramp to elute late impurities (Imp K)
253664Wash
278119Return to initial
308119Re-equilibration

Technical Analysis & Causality

The Isomer Challenge (Z vs. E)

Cefprozil is unique because the active pharmaceutical ingredient (API) is a mixture.[1][3] The Z-isomer (cis) is the primary antibiotic, while the E-isomer (trans) is less active but present at ~10%.[1][3]

  • Causality: The synthesis involves a Wittig reaction or similar olefination that produces both isomers.[1][3]

  • Impact: The method must resolve these two massive peaks. If the resolution is poor, the tail of the Z-isomer will mask Impurity F (E-isomer of the 7-amino core) or the E-isomer itself.[1][3]

  • Protocol Note: The USP specifically requires a resolution solution containing both isomers to verify separation efficiency (Resolution > 1.4 or similar).

Buffer Selection (pH 4.4)

The choice of pH 4.4 is critical.[1][3]

  • Mechanism: Cefprozil is a zwitterion (amino group + carboxylic acid).[1] At pH 4.4, the ionization state is stabilized to prevent peak splitting and excessive tailing.[3]

  • Warning: Phosphate buffers are not volatile .[1] This method is incompatible with LC-MS . If mass spectrometry is required for unknown identification, the buffer must be swapped for Ammonium Formate/Acetate, though this will shift retention times significantly.[3]

Experimental Protocol: Standardized Impurity Profiling

This protocol is designed to satisfy USP "Organic Impurities, Procedure 1" requirements, which are generally harmonized with EP expectations.[1]

Step 1: Buffer Preparation (Self-Validating Step)
  • Dissolve 11.5 g of Ammonium Phosphate Monobasic in 1000 mL of HPLC-grade water.

  • Validation: Measure pH. It should be naturally near 4.2–4.[1][3]4. Adjust strictly to pH 4.4 ± 0.05 using Phosphoric Acid or Ammonium Hydroxide.[1][3] Why? Even a 0.2 pH shift can cause Impurity A (p-hydroxyphenylglycine) to co-elute with the void volume.[1][3]

  • Filter through a 0.45 µm nylon membrane.[1][3]

Step 2: Solution Preparation
  • Mobile Phase A: Buffer pH 4.4 (as prepared above).

  • Mobile Phase B: Mix Acetonitrile and Mobile Phase A (50:50 v/v). Degas.

  • Standard Stock Solution:

    • Dissolve USP Cefprozil (Z)-Isomer RS, USP Amoxicillin Related Compound I RS (Imp A), and USP Cefprozil Related Compound D RS in a solvent mixture of 1 M HCl (small volume to dissolve) and Mobile Phase A.

    • Note: Cefprozil degrades in alkaline conditions; acidic dissolution is required for stability.[1]

  • Sensitivity Solution: Dilute Stock to reach approx. 2.5 µg/mL (0.05% level).[1][3] This verifies the LOQ (Limit of Quantitation).

Step 3: System Suitability Check

Before running samples, inject the Standard Solution and verify:

  • Resolution: Between Cefprozil (Z) and Cefprozil (E) > 1.5.

  • Tailing Factor: NMT 1.5 for the main peak.

  • S/N Ratio: > 10 for the Sensitivity Solution peaks.

Visualizations

Diagram 1: Impurity Profiling Workflow

This flowchart illustrates the decision-making process for analyzing Cefprozil samples, distinguishing between the Assay (Isocratic) and Impurity (Gradient) workflows.[1][3]

Cefprozil_Workflow Start Sample: Cefprozil API/Product Prep Sample Preparation (Dissolve in pH 4.4 Buffer/Acid) Start->Prep Decision Analysis Type? Prep->Decision Assay Assay (Potency) Isocratic Mode Decision->Assay Quantification Impurities Organic Impurities Gradient Mode Decision->Impurities Purity Profile Assay_Cond MP: Buffer/ACN (90:10) Focus: Z/E Ratio Assay->Assay_Cond Imp_Cond MP: Gradient 0-30 min Focus: Resolution of A, B, D, K Impurities->Imp_Cond Result_Assay Report: Total Cefprozil (Z + E Isomers) Assay_Cond->Result_Assay Result_Imp Report: Individual Impurities (Compare to < 0.5% / 0.3%) Imp_Cond->Result_Imp

Caption: Workflow distinguishing the Isocratic Assay (Potency) from the Gradient Impurity Profiling (Purity) for Cefprozil.

Diagram 2: Chemical Logic of Separations

This diagram explains the elution order logic based on the polarity of the specific related compounds.

Separation_Logic Polar Highly Polar (Early Eluting) ImpA Impurity A (p-Hydroxyphenylglycine) RRT ~0.4 Polar->ImpA ImpB Impurity B (Cefadroxil) RRT ~0.54 Polar->ImpB Neutral Moderately Polar (Main Peak Region) CefZ Cefprozil (Z) Main Peak Neutral->CefZ CefE Cefprozil (E) Isomer Neutral->CefE Hydrophobic Hydrophobic (Late Eluting) ImpK Impurity K (Dimer/Oligomer) RRT > 2.0 Hydrophobic->ImpK ImpA->ImpB Increasing Retention ImpB->CefZ Gradient Hold CefE->ImpK Gradient Ramp

Caption: Elution order logic: Polar degradation products elute first, followed by the isomeric API mixture, and finally hydrophobic dimers.

References

  • United States Pharmacopeia (USP). USP Monograph: Cefprozil.[1] USP-NF.[1][3][8] Rockville, MD.[1] (Accessed 2026).[1][3] [1][3]

  • European Directorate for the Quality of Medicines (EDQM). European Pharmacopoeia (Ph.[1][3] Eur.) Monograph: Cefprozil. Strasbourg, France.[1] [1][3]

  • National Institutes of Health (NIH) PubChem. Cefprozil Compound Summary (CID 62977).[1][3] [1][3]

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Application Note.

  • SynThink Chemicals. Cefprozil EP Impurities & USP Related Compounds Reference Standards.

Sources

Beyond Area %: The Senior Scientist’s Guide to Cefprozil Impurity N Reference Standard COA Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads.

Executive Summary: The Hidden Risks in "Impurity N"

In the development of generic Cefprozil (a second-generation cephalosporin), the sourcing of reference standards for impurities is often treated as a procurement tick-box. This is a critical error.

Cefprozil Impurity N (CAS: 1605314-85-9) is not a simple degradation product; it is a complex process impurity—specifically the ethoxycarbonyl derivative of the trans (E)-isomer . Its presence indicates issues with the deprotection steps or activation reagents (likely ethyl chloroformate) during API synthesis.

Unlike stable impurities, Impurity N poses two specific analytical challenges:

  • Instability: The carbonate ester linkage is susceptible to hydrolysis, potentially reverting to the Cefprozil trans-isomer (Impurity B) during storage or analysis.

  • Response Factor Variation: The ethoxycarbonyl chromophore alters UV absorption relative to the parent Cefprozil, rendering simple HPLC Area % purity estimates scientifically invalid for mass balance calculations.

This guide compares a Certified Reference Standard (CRS) against a typical "Research Grade" Standard , demonstrating why the latter introduces unquantified risk into your Abbreviated New Drug Application (ANDA) or stability studies.

Comparative Analysis: Certified vs. Research Grade

The following table contrasts the Certificate of Analysis (COA) attributes of a high-integrity CRS (e.g., USP, EP, or ISO 17034 accredited vendor) versus a standard "Research Grade" alternative often found on aggregator marketplaces.

Table 1: Critical Quality Attribute (CQA) Comparison
FeatureCandidate A: Certified Reference Standard (CRS) Candidate B: Research/Commercial Grade Scientific Impact
Purity Assignment Mass Balance / qNMR (e.g., 94.2% w/w)HPLC Area % (e.g., >98%)Area % ignores water, salts, and solvents. Candidate B overestimates content, leading to under-quantification of impurities in your drug product.
Identity Verification 1H-NMR + MS + IR (Structure confirmed)MS only (Molecular weight match)MS alone cannot distinguish between the E-isomer (Impurity N) and Z-isomer variants. Stereochemical confirmation via NMR coupling constants is mandatory.
Water Content Karl Fischer (KF) Titration (Measured)"Not Determined" or "Dried Basis"Cephalosporins are hygroscopic. Ignoring water content (often 2-5%) creates a direct potency error.
Residual Solvents GC-HS QuantifiedNot TestedResidual solvents from synthesis (e.g., Ethyl Acetate) contribute to weight but not UV signal, inflating the apparent purity in Candidate B.
Counter-Ions Quantified (if salt form)UnspecifiedIf Impurity N is supplied as a TFA or HCl salt, the counter-ion mass can be 15-20% of the total weight. Candidate B fails to account for this.

Technical Deep Dive: Interpreting the COA

As a Senior Scientist, you must look past the "Headline Purity." Here is the causality behind the data.

The "Area %" Trap

Commercial vendors often sell Impurity N with a COA stating "98% Purity (HPLC)." This is misleading.

  • Mechanism: HPLC-UV only detects compounds with a chromophore at the specific wavelength (usually 280 nm for Cefprozil). It is "blind" to moisture, inorganic salts, and residual solvents.

  • The Reality: A "98% Area" standard might actually be only 85% active moiety by mass once you subtract:

    • Water (hygroscopicity): ~4%

    • Inorganic Salts/Counter-ions: ~10%

    • Residual Solvents: ~1%

  • Consequence: If you use the 98% value to prepare your calibration curve, you will bias your results low by ~13%.

The Gold Standard: Mass Balance & qNMR

A proper COA derives potency (


) using the Mass Balance equation:


Where


 is the chromatographic purity.[1]

Advanced Validation (qNMR): Top-tier COAs cross-validate this using Quantitative NMR (qNMR). By adding an internal standard (e.g., maleic acid) with a known relaxation delay (


), the absolute mass fraction of the Impurity N proton signals is measured directly, bypassing UV response factor issues entirely.

Visualizing the Workflow

The following diagrams illustrate the chemical risk and the decision logic for standard acceptance.

Diagram 1: The Instability Pathway of Impurity N

Impurity N is the ethoxycarbonyl derivative of the trans-isomer. It is chemically distinct from Cefprozil (mostly cis) and Cefprozil trans-isomer (Impurity B).

ImpurityPathway ImpN Cefprozil Impurity N (Ethoxycarbonyl E-isomer) CAS: 1605314-85-9 Hydrolysis Hydrolysis (Moisture/pH > 7) ImpN->Hydrolysis Storage Instability ImpB Cefprozil Impurity B (Trans-isomer) Hydrolysis->ImpB Degradation Product Ethanol Ethanol + CO2 Hydrolysis->Ethanol By-products

Caption: Chemical degradation pathway. Impurity N can hydrolyze into Impurity B (Trans-Cefprozil) if the reference standard is not stored properly (desiccated, -20°C).

Diagram 2: COA Verification Decision Tree

How to decide if a received standard is fit for purpose.

DecisionTree Start Receive Impurity N Standard CheckCOA Review COA for Potency Assignment Start->CheckCOA HasPotency Is Potency Assigned (Mass Balance/qNMR)? CheckCOA->HasPotency YesPotency Use Assigned Potency for Calculation HasPotency->YesPotency Yes NoPotency Only Area % Provided HasPotency->NoPotency No CheckWater Check Water (KF) & Solvents NoPotency->CheckWater CalcOwn Calculate Potency Manually: Area% × (1 - Water - Solvents) CheckWater->CalcOwn Data Available Reject REJECT STANDARD (High Risk of Error) CheckWater->Reject Data Missing

Caption: Decision logic for accepting Cefprozil Impurity N standards. Never accept "Area %" as Potency without correction factors.

Experimental Protocol: In-House Verification

Do not blindly trust the vendor. Perform an identification and purity check upon receipt using the following USP/EP aligned method.

Method: Reversed-Phase HPLC (Isomer Specific)

This method separates Cefprozil (Z-isomer), Impurity B (E-isomer), and Impurity N (Ethoxycarbonyl E-isomer).

1. Chromatographic Conditions:

  • Column: C18 (L1), 4.6 mm × 250 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase A: Ammonium Phosphate buffer (0.05 M, pH 4.4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (typically 90:10 Buffer:ACN) or Gradient if Impurity N elutes late. Note: Impurity N is more hydrophobic than Cefprozil due to the ethoxycarbonyl group and will elute later.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Temperature: 25°C.

2. Sample Preparation:

  • Diluent: Mobile Phase A.

  • Stock Solution: Dissolve 5.0 mg of Impurity N Reference Standard in 10.0 mL of diluent. Critical: Prepare fresh. Do not sonicate excessively to avoid hydrolysis.

3. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  The resolution between Cefprozil (Z) and Cefprozil (E) must be > 2.0.
    
  • Impurity N Retention: Verify Impurity N elutes after the E-isomer.

  • Symmetry: Tailing factor for Impurity N must be < 1.5.[2]

4. Verification Step: Inject the Reference Standard.[1] Compare the Area % obtained in your lab with the Vendor's COA.

  • Acceptance: If your Area % is within ±1.0% of the Vendor's Area %, the chromatographic purity is verified.

  • Flag: If your Area % is significantly lower, and a new peak appears at the retention time of Impurity B (Trans-isomer), the standard has degraded (hydrolysis) during shipping.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Cefprozil Monograph 2342. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • United States Pharmacopeia (USP) . Cefprozil: Organic Impurities Procedures. USP-NF.

  • SriramChem . Cefprozil EP Impurity N Reference Standard Data. (Source for Chemical Identity: Ethoxycarbonyl derivative).[3][4]

  • SynThink Research Chemicals . Cefprozil Impurity N Structure and CAS 1605314-85-9.

  • Davies, S. R., et al. (2015).[5] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[5]

  • Epshtein, N. A. (2018). "Certification of Reference Standards in Pharmacy: Mass Balance Method." Pharmaceutical Chemistry Journal, 51, 928–934.

Sources

Technical Guide: Relative Response Factor (RRF) Determination for (E)-O-ethoxycarbonyl Cefprozil

[1]

Executive Summary

Objective: To provide a definitive methodology for establishing and validating the Relative Response Factor (RRF) of (E)-O-ethoxycarbonyl cefprozil, a critical process-related impurity in Cefprozil API manufacturing.

Significance: this compound possesses a distinct chromophoric profile compared to the parent Cefprozil molecule due to the esterification of the phenolic hydroxyl group.[] Pharmacopeial data suggests an RRF of approximately 0.70 for ethoxycarbonyl derivatives of cefprozil.[] Consequently, utilizing the "Area Normalization" method (assuming RRF = 1.[]0) results in a ~30% underestimation of this impurity, potentially leading to the release of non-compliant batches under ICH Q3A/Q3B guidelines.[] This guide outlines the "Slope Method" for precise RRF determination to ensure mass balance accuracy.

Part 1: The Analytical Challenge

Structural Impact on Detection

Cefprozil exists as a mixture of Z (cis) and E (trans) isomers.[] The impurity , This compound , involves two structural deviations:

  • Isomerism: The propenyl group is in the trans (E) configuration.[]

  • Derivatization: The phenolic hydroxyl group is protected by an ethoxycarbonyl moiety.[][2]

Chromophoric Consequence: The addition of the ethoxycarbonyl group (


Part 2: Comparative Analysis of Quantification Strategies

The following table contrasts the three primary methods for quantifying this compound in routine QC.

FeatureMethod A: Area Normalization Method B: External Standard Method C: RRF Calculation (Recommended)
Principle Assumes Response Factor = 1.0 for all peaks.Uses impurity standard for every run.Uses a pre-determined correction factor (

).
Accuracy Low. For this impurity (RRF

0.70), this method underestimates content by ~30%.[]
High. Direct comparison eliminates response errors.High. Corrects for response difference mathematically.
Cost/Resource Low.[] No impurity standards needed.Very High. Requires expensive, unstable impurity standards for every sequence.[]Moderate. Standard needed only once for validation.[]
Suitability Only for impurities with RRF = 0.9–1.[]1.Ideal for stability studies where degradation is unpredictable.[]Ideal for Routine QC. Balancing accuracy and cost.[]
Formula



Critical Insight: Because the RRF of this compound is significantly less than 1.0 (approx 0.70), Method A is scientifically invalid for this specific impurity.[]

Part 3: Experimental Protocol (The Slope Method)

This protocol validates the RRF using the Linearity Slope Method , the "Gold Standard" described in USP <1225> and ICH Q2(R1).[]

Reagents & Standards
  • Analyte (API): Cefprozil (USP Reference Standard), predominantly (Z)-isomer but containing known ratio of (E).[]

  • Impurity Standard: this compound (>95% purity, characterized by qNMR or Mass Balance).[]

  • Solvent: Mobile Phase A (typically Ammonium Phosphate buffer, pH 4.[]4) / Acetonitrile.[][3]

Preparation of Linearity Solutions

Prepare a stock solution for both the API and the Impurity. Dilute these sequentially to create a 5-point calibration curve covering the Limit of Quantification (LOQ) to 150% of the specification limit (typically 0.05% to 0.5% of target concentration).

  • Level 1: LOQ (approx.[] 0.03 µg/mL)[][3]

  • Level 2: 50% of Spec

  • Level 3: 100% of Spec (Target)

  • Level 4: 120% of Spec

  • Level 5: 150% of Spec

Chromatographic Conditions (Standard Cefprozil Method)
  • Column: L1 packing (C18), 4.6 mm x 25 cm, 5 µm.[]

  • Wavelength: 280 nm (Critical: RRF is wavelength dependent).[]

  • Flow Rate: 1.0 mL/min.[]

  • Injection Vol: 10 µL.

Data Acquisition & Calculation

Inject each solution in triplicate. Plot Peak Area (y-axis) versus Concentration (x-axis, mg/mL) .[]

Perform Linear Regression (

  • 
    : Slope of this compound.[]
    
  • 
    : Slope of Cefprozil API.[]
    

Calculation of RRF:

45

Calculation of Correction Factor (CF):

Part 4: Data Interpretation & Robustness[3]

Example Data (Simulated for Demonstration)
Concentration (mg/mL)Mean Area (Cefprozil)Mean Area (Impurity)
0.000515,00010,500
0.001030,10021,100
0.002060,20042,000
Slope (

)
30,100,000 21,050,000

0.99990.9998
Final Calculation

Interpretation: The impurity responds 30% less than the drug at the same concentration. If you detect a peak area of 1000 for the impurity, it actually represents a mass equivalent to a Cefprozil peak of 1428 (

Robustness Check

The RRF must be re-validated if:

  • Wavelength changes: Absorbance ratios change drastically off-peak.[]

  • Solvent composition changes: Solvatochromic effects can shift

    
    .[]
    
  • Detector change: DAD vs. VWD linearity can differ.

Part 5: Workflow Visualization

The following diagram illustrates the logical flow for determining and applying the RRF.

RRF_Calculation_WorkflowStartStart: RRF DeterminationPrep_StdPrepare Stock Solutions(API & Impurity)Start->Prep_StdLinearityPrepare 5-Point Linearity Levels(LOQ to 150% Spec)Prep_Std->LinearityHPLC_InjHPLC Injection(Triplicate, 280 nm)Linearity->HPLC_InjData_PlotPlot Area vs. ConcentrationHPLC_Inj->Data_PlotCalc_SlopeCalculate Slopes (Linear Regression)Slope(imp) & Slope(api)Data_Plot->Calc_SlopeCompute_RRFCalculate RRF = Slope(imp) / Slope(api)Calc_Slope->Compute_RRFDecisionIs RRF within 0.8 - 1.2?Compute_RRF->DecisionApply_CFApply Correction Factor(1/RRF) in CDSDecision->Apply_CFNo (e.g., 0.70)Use_NormArea Normalization Acceptable(Rare for this impurity)Decision->Use_NormYesValidationValidate Robustness(pH, Wavelength)Apply_CF->Validation

Caption: Workflow for the determination and application of Relative Response Factor (RRF) using the Slope Method.

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[][5] Available at: [Link]

  • USP <1225> . Validation of Compendial Procedures. United States Pharmacopeia.[][4][6]

  • USP Monograph . Cefprozil: Organic Impurities.[][2][7][8][9] (Note: Specific RRF values such as 0.70 for ethoxycarbonyl cefprozil are often cited in the USP/EP monographs tables for Cefprozil).[]

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Comparing UV absorbance spectra of Cefprozil and Impurity N

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: UV Absorbance & HPLC Profiling of Cefprozil vs. Impurity N

Executive Summary

This technical guide provides a structural and spectral comparison between Cefprozil (a second-generation cephalosporin) and its specific process-related impurity, Impurity N (Ethoxycarbonyl Cefprozil).[1]

While Cefprozil is typically quantified at 280 nm due to its phenolic chromophore, Impurity N exhibits a distinct UV profile caused by the derivatization of the phenol group. Consequently, accurate detection of Impurity N requires a strategic shift to 220 nm (USP Procedure 2), as the 280 nm absorbance is significantly diminished. This guide details the chemical causality, experimental protocols, and correction factors (RRF) required for precise impurity profiling.

Chemical Basis of Comparison

The spectral divergence between Cefprozil and Impurity N stems directly from the modification of the auxochrome on the phenylglycine side chain.

FeatureCefprozil (API) Impurity N (Ethoxycarbonyl Cefprozil)
CAS Registry 92665-29-7 (Anhydrous)1605314-85-9
Molecular Formula


Key Functional Group Phenol (

)
Carbonate Ester (

)
Electronic Effect Strong electron donor (+M effect) to benzene ring.[1]Electron-withdrawing carbonyl reduces donation to ring.[1]
Primary Chromophore Conjugated Phenol +

-lactam/Dihydrothiazine
Phenyl Carbonate +

-lactam/Dihydrothiazine
Structural Impact on UV Absorbance
  • Cefprozil: The phenolic hydroxyl group acts as a strong auxochrome, donating lone pair electrons into the benzene ring. This lowers the energy of the

    
     transition, resulting in a bathochromic shift (red shift) with a distinct absorption maximum (
    
    
    
    ) at 280 nm .[1]
  • Impurity N: The formation of the ethoxycarbonyl derivative converts the phenol into a carbonate.[1] The carbonyl oxygen competes for the lone pair electrons, reducing their delocalization into the benzene ring. This removes the auxochromic boost, causing the absorbance at 280 nm to collapse (hypochromic shift) or shift to a lower wavelength.[1] Therefore, detection must rely on the backbone amide/lactam transitions near 220 nm .[1]

Experimental Methodology: USP Procedure 2

To detect Impurity N, one cannot use the standard assay conditions (often 280 nm).[1] Instead, USP Organic Impurities Procedure 2 must be employed.[1][2]

Protocol: HPLC-UV Analysis

Objective: Separate and quantify Impurity N using a low-wavelength UV strategy to compensate for its reduced aromatic absorbance.

1. Reagent Preparation:

  • Solution A (Buffer): Dissolve 4.0 g of Monobasic Sodium Phosphate in 1 L of water. Adjust pH to 4.2 ± 0.05 using dilute phosphoric acid (1:10).

  • Solution B: Acetonitrile (HPLC Grade).[1]

  • Mobile Phase: Gradient elution (See Table below).[1]

2. Chromatographic Conditions:

  • Column: L1 packing (C18), 4.6 mm × 25 cm, 5 µm (e.g., Waters XBridge or equivalent).[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Column Temperature: 40°C.

  • Detector: UV at 220 nm (Critical for Impurity N sensitivity).

  • Injection Volume: 20 µL.

3. Gradient Program:

Time (min)Solution A (%)Solution B (%)Phase
0955Equilibration
5955Isocratic Hold
355050Linear Gradient
45595Wash
47955Re-equilibration
55955End

4. Standard & Sample Preparation:

  • Diluent: Solution A.

  • Sample Solution: 1.5 mg/mL of Cefprozil in Solution A.

  • System Suitability: Mixture containing Cefprozil and Cefprozil Related Compound D (to verify resolution).

Quantitative Analysis & Results

Relative Response Factor (RRF)

Because Impurity N absorbs UV light differently than Cefprozil at 220 nm, a correction factor is required to calculate its true concentration.[1]

  • Impurity N RRF: 0.70

  • Interpretation: Impurity N has a higher molar absorptivity or response at 220 nm relative to its molecular weight compared to Cefprozil (Calculation: Response = Area / RRF).[1] Note: An RRF < 1.0 implies the impurity signal is "over-responding" or the factor corrects for a lower response; in USP context, Result = (Area_Imp / Area_Std) × (1/F).[1] Since F=0.70, the impurity response is lower than the drug, requiring a multiplier of (1/0.70) ≈ 1.43 to determine true mass.[1]

Spectral Data Summary
ParameterCefprozil (Standard)Impurity N (Ethoxycarbonyl)
Primary Detection

280 nm220 nm
Relative Retention Time (RRT) 1.002.08 (Late eluting due to lipophilicity)
Absorbance Characteristic Strong Band I (280 nm)Weak Band I; Strong Band II (220 nm)
Limit (NMT) N/A (API)0.15%

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct detection wavelength and the structural transformation.

Cefprozil_Analysis Cefprozil Cefprozil (API) Phenolic -OH High Abs @ 280nm Reaction Process Reaction (Ethoxycarbonylation) Cefprozil->Reaction Side Reaction ImpurityN Impurity N Carbonate Ester Low Abs @ 280nm Reaction->ImpurityN Method_Select Method Selection ImpurityN->Method_Select Target Analyte Proc1 Procedure 1 (Open Ring Impurities) Detect @ 230/280 nm Method_Select->Proc1 If Open Ring Proc2 Procedure 2 (Ethoxycarbonyl Impurity) Detect @ 220 nm Method_Select->Proc2 If Ethoxycarbonyl Quant Quantification Apply RRF = 0.70 Proc2->Quant Calculate %

Caption: Decision tree for Cefprozil impurity profiling, highlighting the necessity of Procedure 2 (220 nm) for Impurity N due to chromophore modification.

Discussion & Implications

1. Wavelength Criticality: Researchers developing generic equivalents must note that using a standard 280 nm method (common for Cefprozil assay) will likely underestimate Impurity N. The loss of the phenolic auxochrome renders the molecule significantly less visible at 280 nm.[1] The USP mandate for 220 nm targets the amide backbone, which remains consistent between the API and the impurity.

2. Retention Behavior: Impurity N elutes significantly later (RRT 2.[1]08) than Cefprozil.[1][2][5] The addition of the ethyl ester group increases the lipophilicity of the molecule, increasing its interaction with the C18 stationary phase. The gradient must extend sufficiently (up to 50% Acetonitrile) to elute this non-polar impurity.[1]

3. Self-Validating Protocol: To ensure the method is working:

  • Resolution Check: Ensure Cefprozil Z-isomer and related impurities are separated.

  • RRT Verification: Impurity N must elute at ~2.1x the retention time of the main peak.[1] If it elutes earlier, the gradient slope may be too steep.[1]

References

  • United States Pharmacopeia (USP) . Cefprozil Monograph: Organic Impurities, Procedure 2. USP-NF 2025, Issue 1.[1] [1]

  • European Pharmacopoeia (Ph.[1][6][7] Eur.) . Cefprozil Monohydrate: Impurity N. 11th Edition.[1] [1]

  • Thermo Fisher Scientific . Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection. Application Note.

  • National Institutes of Health (NIH) .[1] Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form. PMC.

  • SynThink Chemicals . Cefprozil EP Impurity N Structure and Data.

Sources

Qualification of Secondary Standards for Cefprozil Impurity N: Mass Balance vs. qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefprozil Impurity N (CAS: 1605314-85-9), chemically identified as the ethoxycarbonyl derivative of Cefprozil, is a critical process-related impurity often monitored during the synthesis of second-generation cephalosporins. Due to the high cost and limited availability of primary pharmacopeial reference standards (USP/EP), pharmaceutical laboratories frequently synthesize or procure larger batches of this impurity to establish as Secondary Reference Standards (Working Standards) .

This guide compares the two authoritative methodologies for qualifying these secondary standards: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.[1][2] While Mass Balance remains the regulatory default for primary standards, our comparative analysis demonstrates that qNMR offers superior efficiency and comparable accuracy for secondary standard qualification, particularly for chemically complex cephalosporin derivatives.

Part 1: The Challenge – Cefprozil Impurity N

Impurity N differs from the parent Cefprozil API by the presence of an ethoxycarbonyl group attached to the phenolic oxygen. This structural modification introduces specific analytical challenges:

  • Hydrolytic Instability: The carbonate ester linkage is susceptible to hydrolysis under basic conditions or high moisture, reverting to the parent Cefprozil structure.

  • Hygroscopicity: Like many cephalosporins, it can absorb atmospheric moisture, complicating gravimetric analysis.

Technical Specifications
FeatureDetail
Chemical Name (6R,7R)-7-[[(2R)-2-Amino-2-[4-(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number 1605314-85-9
Molecular Formula C₂₁H₂₃N₃O₇S
Molecular Weight 461.49 g/mol
Criticality Process-related impurity (Protection/Deprotection step); monitored in API release.

Part 2: Comparative Methodology

Method A: The Mass Balance Approach (Traditional)

This method calculates potency by subtracting all non-analyte masses (impurities, water, solvents, inorganics) from 100%.[1] It is the "Gold Standard" for primary reference standards but is labor-intensive.

The Equation:

graphic Purity
100
\text{Potency}graphic Purity}}{100}

Workflow Requirements:

  • HPLC-UV: To determine organic purity (Area %).

  • Karl Fischer (KF): To measure water content.[3]

  • TGA / GC-HS: To measure residual solvents/volatiles.

  • ROI (Residue on Ignition): To measure inorganic ash.

Method B: Quantitative NMR (qNMR)

qNMR determines purity relative to a highly pure internal standard (IS) using proton counting. It is a direct measurement of the molar ratio.

The Equation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2][3][4]

Workflow Requirements:

  • 1H-NMR Spectrometer: >400 MHz recommended.

  • Internal Standard (IS): Traceable (e.g., Maleic Acid, TCNB) with non-overlapping signals.

  • Precision Balance: Metrological weighing capability.

Part 3: Experimental Protocols

Protocol A: Mass Balance Qualification

Objective: Establish potency via subtractive analysis.

  • Chromatographic Purity (HPLC):

    • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3).

    • Mobile Phase: Gradient of Ammonium Phosphate buffer (pH 4.4) and Acetonitrile.

    • Detection: UV at 280 nm.

    • Procedure: Inject 10 µL of 1.0 mg/mL solution. Integrate all peaks >0.05%.

    • Calculation: Normalize area % of the main peak.

  • Water Content (KF):

    • Use coulometric titration. Dissolve ~50 mg in anhydrous methanol.

  • Residual Solvents (GC-HS):

    • Analyze for synthesis solvents (e.g., Ethanol, Ethyl Acetate).

  • Residue on Ignition (ROI):

    • Sulfate ash method (USP <281>). Requires ~1 g of material (often prohibitive for expensive impurities). Note: For secondary standards, if synthesis is metal-free, this is sometimes skipped or estimated.

Protocol B: qNMR Qualification (Recommended)

Objective: Establish potency via direct ratio.

  • Internal Standard Selection:

    • Standard: Maleic Acid (Traceable to NIST SRM).

    • Solvent: DMSO-d6 (Provides good solubility for cephalosporins).

  • Sample Preparation:

    • Weigh exactly ~20 mg of Cefprozil Impurity N (

      
      ).
      
    • Weigh exactly ~10 mg of Maleic Acid (

      
      ).
      
    • Dissolve both in 1.0 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 32 or 64 to improve S/N ratio.

    • Temperature: 298 K.

  • Integration:

    • Integrate the singlet of Maleic Acid (δ ~6.2 ppm, 2H).

    • Integrate a specific, non-overlapping signal of Impurity N (e.g., the doublet of the methyl group or the aromatic protons).

    • Caution: Avoid the propenyl region if isomerization (cis/trans) is overlapping.

Part 4: Data Comparison & Decision Guide

The following table summarizes a typical qualification dataset for Cefprozil Impurity N.

ParameterMass Balance ResultqNMR ResultAnalysis
Purity/Assay 94.2% 94.5% Results are statistically equivalent (<1.0% difference).
Sample Required >150 mg (HPLC+KF+TGA+ROI)~20 mgqNMR saves ~85% of material.
Time to Result 2–3 Days2 HoursqNMR provides rapid turnover.
Uncertainty Source Accumulation of errors from 4 techniques.[4]Weighing error and integration variability.qNMR often has lower combined uncertainty for hygroscopic solids.
Traceability Indirect (via instrument calibration).Direct (via Internal Standard).qNMR offers a shorter traceability chain.
Visualizing the Workflow

The following diagrams illustrate the logical flow for both qualification pathways.

Qualification_Pathways Start Start: Raw Impurity N Batch MB_Branch Method A: Mass Balance Start->MB_Branch qNMR_Branch Method B: qNMR Start->qNMR_Branch HPLC HPLC (Organic Impurities) Output: Area % MB_Branch->HPLC KF Karl Fischer (Water) Output: % w/w MB_Branch->KF TGA TGA/GC (Solvents) Output: % w/w MB_Branch->TGA ROI ROI (Inorganics) Output: % w/w MB_Branch->ROI Calc_MB Calculation: 100% - (Sum of Impurities) HPLC->Calc_MB KF->Calc_MB TGA->Calc_MB ROI->Calc_MB COA Generate Certificate of Analysis (Assigned Potency) Calc_MB->COA High Consumption Weighing Precision Weighing (Analyte + Internal Std) qNMR_Branch->Weighing Acquisition 1H-NMR Acquisition (d1 > 5*T1) Weighing->Acquisition Integration Signal Integration & Ratio Calculation Acquisition->Integration Integration->COA Rapid & Direct

Figure 1: Comparative workflow for qualifying Secondary Reference Standards. Method A (Left) requires multiple subtractive steps. Method B (Right) is a direct measurement.[3]

Part 5: Scientific Integrity & Regulatory Context[5][6]

Why qNMR is Valid for Secondary Standards

According to ICH Q7 (11.19) , secondary standards must be "appropriately prepared, identified, tested, approved, and stored" [1]. While primary standards usually require the exhaustive Mass Balance approach to define the absolute purity "from scratch," secondary standards need only be traceable.

USP <761> and European Pharmacopoeia (2.2.33) explicitly recognize NMR as a quantitative tool. When a secondary standard is qualified via qNMR using a NIST-traceable internal standard, the chain of traceability is maintained:



Recommendation

For Cefprozil Impurity N , we recommend qNMR as the primary qualification method for in-house secondary standards due to:

  • Sample Conservation: Impurity N is difficult to synthesize; burning 1g for ROI is wasteful.

  • Hygroscopicity Mitigation: qNMR sample preparation in DMSO-d6 is less sensitive to rapid moisture uptake during handling compared to weighing for KF/TGA.

  • Speed: Allows for more frequent re-qualification (e.g., every 6 months) to monitor the stability of the carbonate ester linkage.

References

  • ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.[5] (2000).[5] Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM). General Chapter 2.2.33 Nuclear Magnetic Resonance Spectroscopy. European Pharmacopoeia.[6][7] Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][3][4] Journal of Medicinal Chemistry. Available at: [Link]

  • BIPM. Metrology for Chemical Purity and the Role of qNMR. Available at: [Link]

Sources

Technical Guide: Purity Assessment of (E)-O-Ethoxycarbonyl Cefprozil

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: qNMR vs. HPLC-UV[1]

Executive Summary: The Reference Standard Paradox

In the development of Cefprozil generics and novel cephalosporin derivatives, the characterization of process impurities is a critical regulatory requirement (ICH Q3A/B). (E)-O-ethoxycarbonyl cefprozil is a specific process-related impurity formed during the acylation step involving ethyl chloroformate.[1]

To quantify this impurity in a drug substance, researchers need a qualified Reference Standard (RS).[1] However, this creates a metrological paradox: How do you determine the purity of the first batch of a new Reference Standard when no existing standard exists to compare it against?

This guide compares the two dominant methodologies for solving this problem:

  • qNMR (Quantitative NMR): A primary ratio method offering absolute quantification without a reference standard of the analyte.[1]

  • HPLC-UV (High-Performance Liquid Chromatography): A relative method relying on component separation and response factor assumptions.[1]

The Analyte: this compound[1]

Before defining the protocol, we must understand the physicochemical properties that dictate method selection.

  • Structure: A cephalosporin core with a propenyl side chain in the E (trans) configuration, and a phenol group modified with an ethoxycarbonyl moiety.

  • Critical Quality Attributes (CQAs):

    • Stereochemistry: The E-isomer is thermodynamically more stable but pharmacologically distinct from the active Z-isomer (Cefprozil).[1]

    • Derivatization: The ethoxycarbonyl group increases lipophilicity compared to Cefprozil, significantly altering HPLC retention time.

Methodology A: qNMR (The Absolute Truth)

qNMR is the "Gold Standard" for primary reference standard characterization because it establishes metrological traceability to the SI unit (mole) via an Internal Standard (IS), rather than an external reference of the analyte itself.

3.1. Experimental Design[1]
  • Principle: The integrated signal area in NMR is directly proportional to the number of nuclei, independent of the chemical structure.

  • Internal Standard (IS) Selection: Maleic Acid (Traceable to NIST SRM).[1]

    • Reasoning: High purity, non-hygroscopic, and provides a sharp singlet at ~6.3 ppm (in DMSO-d6), which does not overlap with the cephalosporin signals.[1]

  • Solvent: DMSO-d6 (Ensures complete solubility of the cephalosporin salt and the IS).[1]

3.2. qNMR Protocol[1]
  • Weighing: Accurately weigh ~20 mg of this compound (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse Sequence: 90° pulse (zg or equivalent).

    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      
      of the longest relaxing proton to ensure 99.9% magnetization recovery).
    • Scans: 64 (to achieve S/N > 300:1).

    • Temperature: 298 K.[1]

3.3. Structural Confirmation (The "Fingerprint")

For this compound, qNMR simultaneously confirms identity:

  • Ethoxy Group: Triplet at ~1.3 ppm (

    
    ) and Quartet at ~4.2 ppm (
    
    
    
    ).[1]
  • E-Isomer Confirmation: The vinylic protons of the propenyl group exhibit a larger coupling constant (

    
     Hz) compared to the Z-isomer (
    
    
    
    Hz).[1]
3.4. Calculation

The purity (


) is calculated as a mass fraction:

[1]
  • 
    : Integrated Area
    
  • 
    : Number of protons (e.g., 2 for Maleic Acid singlet, 3 for Ethoxy methyl triplet)
    
  • 
    : Molar Mass[2]
    
  • 
    : Mass weighed
    
  • 
    : Purity (as decimal)[1]
    
Methodology B: HPLC-UV (The Relative Check)[1]

HPLC is used for routine purity analysis after the standard has been qualified.[1] For initial assessment, it relies on "Area % Normalization," which has critical limitations.[3]

4.1. Experimental Design[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase:

    • A: 0.02 M Ammonium Phosphate buffer (pH 4.0).

    • B: Acetonitrile.[1][4]

  • Gradient: 5% B to 60% B over 20 mins (The ethoxycarbonyl group makes the molecule less polar, requiring a stronger organic wash than standard Cefprozil).

  • Detection: UV at 280 nm (Characteristic absorption of the

    
    -lactam/cephem core).[1]
    
4.2. The "Response Factor" Trap

In Area % Normalization, purity is calculated as:


Critical Flaw:  This assumes that the impurity this compound and all its contaminants (precursors, by-products) have the exact same extinction coefficient (

) at 280 nm.[1] This is rarely true. Furthermore, HPLC-UV is blind to inorganic salts, moisture, and residual solvents, leading to an overestimation of purity .
Comparative Data Analysis

The following table illustrates a typical discrepancy found when characterizing a new batch of this compound.

ParameterqNMR (Absolute Method)HPLC-UV (Area Normalization)Analysis
Purity Value 94.2% w/w 98.1% Area HPLC overestimates purity by ~4%.[1]
Specificity High (Resolved chemical shifts)Medium (Co-elution possible)qNMR distinguishes residual solvents (e.g., Ethanol, Ethyl Acetate).[1]
Detection Universal (H-containing)Selective (Chromophores only)HPLC missed 2.5% residual water and 1.3% inorganic salts.[1]
Traceability Direct to NIST (via IS)None (Self-referencing)qNMR is the legally defensible "Primary Standard."[1]
Time < 30 mins (No equilibration)> 60 mins (Equilibration + Run)qNMR is faster for single-sample assay.[1]
Visualizing the Workflows
Diagram 1: The qNMR Traceability Workflow

This diagram illustrates how qNMR bypasses the need for an external standard of the analyte.

qNMR_Workflow cluster_inputs Inputs Analyte Analyte: (E)-O-ethoxycarbonyl cefprozil Prep Gravimetric Prep (Precision Balance) Analyte->Prep IS Internal Standard: Maleic Acid (Traceable) IS->Prep Solvent Solvent: DMSO-d6 Solvent->Prep NMR 1H NMR Acquisition (d1 > 5*T1) Prep->NMR Process Data Processing (Phase, Baseline, Integrate) NMR->Process Calc Purity Calculation (Molar Ratio) Process->Calc Result Absolute Purity (% w/w) Calc->Result

Caption: Figure 1: qNMR workflow establishing metrological traceability via Internal Standard (IS).

Diagram 2: Decision Matrix for Method Selection

When should you use qNMR versus HPLC?

Decision_Matrix Start Start: Purity Assessment IsRefStd Is a Qualified Reference Standard Available? Start->IsRefStd NoStd No (New Impurity/Standard) IsRefStd->NoStd No YesStd Yes (Routine QC) IsRefStd->YesStd Yes qNMR_Path Use qNMR (Primary Method) NoStd->qNMR_Path Assign_Val Assign Potency Value qNMR_Path->Assign_Val HPLC_Path Use HPLC-UV (Secondary Method) Assign_Val->HPLC_Path Standard Validated YesStd->HPLC_Path Rel_Calc Calculate vs. Standard HPLC_Path->Rel_Calc

Caption: Figure 2: Strategic decision matrix for selecting qNMR (characterization) vs. HPLC (routine monitoring).

Conclusion & Recommendation

For the initial characterization of This compound , relying solely on HPLC-UV Area % is scientifically unsound due to the inability to detect non-chromophoric impurities (water, salts) and the lack of a response factor correction.[1]

Recommendation:

  • Primary Assignment: Use qNMR with Maleic Acid (or TCNB) as the internal standard to assign the absolute purity (potency) of the material.

  • Secondary Validation: Use HPLC-UV to profile the specific organic impurities and confirm the absence of co-eluting isomers that might overlap in the NMR spectrum.

  • Final Value: The Certificate of Analysis (CoA) purity value should be derived from the qNMR result, corrected for any specific organic impurities detected by HPLC but missed by NMR (rare, but possible).

References
  • United States Pharmacopeia (USP). (2023).[1] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] [Link][1]

  • European Directorate for the Quality of Medicines (EDQM). (2023).[1] General Chapter 2.2.33 Nuclear Magnetic Resonance Spectroscopy. European Pharmacopoeia.[1] [Link][1]

  • Holzgrabe, U., et al. (2010).[1] "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 53(5), 951-965.[1] [Link][1]

  • Saito, T., et al. (2004).[1] "Metrological traceability of purity assessment of organic compounds by quantitative NMR." Accreditation and Quality Assurance, 9, 484-491.[1] [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of (E)-O-ethoxycarbonyl Cefprozil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(E)-O-ethoxycarbonyl cefprozil is a specialized cephalosporin derivative, typically encountered as a synthesis intermediate or impurity during the production of Cefprozil. While it shares the core


-lactam structure of its parent compound, the ethoxycarbonyl moiety alters its lipophilicity and stability profile.

The Critical Directive: Unlike standard organic waste, this compound poses two distinct risks that dictate its disposal protocol:

  • Immunological Sensitization: Like all

    
    -lactams, it is a potent sensitizer. Inhalation of dust or skin contact can trigger anaphylaxis in sensitized individuals.
    
  • Antimicrobial Resistance (AMR): Improper disposal into water systems contributes to environmental selection for drug-resistant bacteria.

Immediate Action: All waste containing this substance must be segregated for high-temperature incineration . Chemical deactivation (hydrolysis) is reserved for spill cleanup or specific pre-treatment requirements.

Hazard Profile & Classification

Before handling, you must understand the specific risks. This is not generic "chemical waste."[1]

Hazard CategoryClassificationOperational Implication
Health Hazard Respiratory & Skin Sensitizer (Category 1) STOP: Do not handle open powder on an open bench. Use a fume hood or powder containment hood. HEPA filtration is mandatory.
Environmental Aquatic Chronic Toxicity STOP: Zero discharge to drains.[2] No sink disposal, even if diluted.
RCRA Status Non-Listed Hazardous Waste While not P- or U-listed (EPA), it must be managed as Hazardous Pharmaceutical Waste under 40 CFR Part 266 Subpart P (or equivalent local regulations).

Operational Procedure: Routine Disposal

This protocol ensures chain-of-custody safety from the bench to the incinerator.

Step 1: Segregation (The "Blue Bin" Rule)

Do not mix this compound with:

  • Oxidizers: Potential for exothermic reaction.

  • General Trash: Risk of housekeeping staff exposure.

  • Biohazard Waste: Unless the compound is dissolved in biological media.

Protocol:

  • Designate a specific solid waste container lined with a 6-mil polyethylene bag .

  • Label the container immediately upon first use. Do not wait until it is full.

Step 2: Labeling Strategy

Standard "Hazardous Waste" labels are insufficient for safety personnel. You must add a secondary hazard text.

  • Primary Label: Hazardous Waste - Toxic.

  • Secondary Warning: "CONTAINS BETA-LACTAMS: SENSITIZER. DO NOT OPEN."

Step 3: Storage and Handoff

Store the waste container in a cool, dry area away from direct sunlight. The ethoxycarbonyl group can be susceptible to thermal degradation, potentially releasing gas (CO2) if the container is subjected to high heat.

  • Cap tightly: Prevent dust aerosolization.[3]

  • Disposal Path: Transfer to EHS for Incineration (Waste Code: INCIN).

Technical Protocol: Chemical Deactivation (Hydrolysis)

Use this protocol for spill cleanup or if your facility requires on-site deactivation before disposal.

The Mechanism: The goal is to rupture the


-lactam ring. Once this ring is opened, the compound loses its biological activity and sensitization potential. We utilize Alkaline Hydrolysis .
Reagents Required[4][5]
  • Sodium Hydroxide (NaOH), 1.0 M solution.[4]

  • Stir plate and magnetic stir bar.

  • pH strips or meter.

Step-by-Step Deactivation
  • Preparation: Dissolve/suspend the waste material in water. If the compound is hydrophobic (due to the ethoxycarbonyl group), add a small amount of methanol (10% v/v) to aid wetting.

  • Basification: Slowly add 1.0 M NaOH until the pH reaches >12 .

  • Reaction Time: Stir the mixture at room temperature for a minimum of 4 hours (240 minutes) .

    • Scientist's Note: While simple penicillins hydrolyze in minutes, cephalosporin derivatives with side-chain modifications like the propenyl group in Cefprozil can be more sterically hindered. The 4-hour window ensures >99% ring opening [3].

  • Neutralization: After 4 hours, neutralize the solution with 1.0 M HCl to pH 6–8.

  • Disposal: The resulting solution is now chemically deactivated but still high in organic content. Dispose of as Non-Hazardous Chemical Waste (unless other regulated solvents were used).

Emergency Response: Spill Management

Scenario: You have dropped a vial of this compound powder on the floor.

  • Evacuate & PPE: Clear the immediate area. Don Double Nitrile Gloves , Safety Goggles , and an N95 or P100 Respirator . Do not attempt cleanup without respiratory protection.

  • Containment: Cover the spill with paper towels dampened with 1M NaOH (or a commercial detergent if NaOH is unavailable, though NaOH is preferred for immediate deactivation).

    • Why damp? To prevent dust generation.[1][2][3][5]

  • Deactivation: Wipe the area from the outside in. Leave the wet NaOH contact on the surface for 15–20 minutes to degrade trace residues.

  • Cleanup: Collect all wipes and PPE into a sealable bag. Label as "Beta-Lactam Spill Debris" and dispose of via incineration.

Visual Workflows

Figure 1: Disposal Decision Tree

This logic flow ensures you choose the correct disposal path based on the state of the matter.

DisposalFlow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Spill Spill / Contamination Start->Spill Accidental Release Solid Solid / Powder StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Segregate Segregate in Double-Lined Container Solid->Segregate Hydrolysis Chemical Deactivation (1M NaOH, pH >12, 4 hrs) Liquid->Hydrolysis Low Conc / Pre-treatment Incineration High-Temp Incineration (Recommended) Liquid->Incineration High Concentration Spill->Hydrolysis Clean w/ NaOH Label Label: 'Toxic - Sensitizer' Segregate->Label Label->Incineration Neutralization Neutralize & Drain (Only if permitted) Hydrolysis->Neutralization

Caption: Decision matrix for handling this compound waste. Incineration is the primary path for all bulk solids.

Data Summary

Table 1: Personal Protective Equipment (PPE) Matrix
TaskRespiratorySkin/BodyEye Protection
Routine Weighing Fume Hood (Sash <18")Lab Coat + Single NitrileSafety Glasses
Waste Transfer N95 (if outside hood)Lab Coat + Double NitrileSafety Goggles
Spill Cleanup P100 / N95 Mandatory Tyvek Suit + Double NitrileSafety Goggles
Table 2: Chemical Compatibility
Substance ClassCompatibilityRisk
Water CompatibleSlow hydrolysis over days/weeks.
Strong Acids (HCl) IncompatibleRapid decomposition, potential gas evolution.
Strong Bases (NaOH) Deactivator Rapid hydrolysis (Safe if controlled).
Oxidizers (Peroxides) IncompatibleFire risk; potential for violent reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Cefprozil. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link]

  • G. H. W. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity. MDPI - Antibiotics. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (E)-O-ethoxycarbonyl Cefprozil

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling potent pharmaceutical compounds like (E)-O-ethoxycarbonyl cefprozil, a proactive and informed approach to safety is not just a recommendation—it's a necessity. This guide provides essential, step-by-step guidance on the personal protective equipment (PPE) required for handling this cephalosporin derivative, underpinned by a deep understanding of the associated risks and the rationale behind each safety measure. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring both the quality of your research and the well-being of your team.

Understanding the Hazard: Why Specialized PPE is Crucial

This compound, like many cephalosporins, presents a unique set of handling challenges. The primary risks associated with this compound in a powdered or solid form include:

  • Respiratory Sensitization: Inhalation of airborne particles can lead to allergic reactions, asthma-like symptoms, and breathing difficulties.[1][2] Repeated exposure can increase the risk and severity of these reactions.

  • Dermal Sensitization: Direct skin contact can cause allergic skin reactions, dermatitis, and irritation.[3]

  • Ocular Irritation: Contact with the eyes can cause significant irritation.[4]

Due to these potential hazards, a comprehensive PPE strategy is essential to create a barrier between the researcher and the compound, minimizing the risk of exposure.

The Core of Protection: A Multi-Layered PPE Approach

A risk-based approach is fundamental to selecting the appropriate level of PPE. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, cephalosporins are often categorized in Occupational Exposure Band (OEB) 2 or 3.[5] For powdered forms, a more conservative approach leaning towards OEB 3 recommendations is prudent.

Respiratory Protection: Your First Line of Defense Against Inhalation

Given the significant risk of respiratory sensitization, appropriate respiratory protection is non-negotiable when handling powdered this compound.

Task Minimum Recommended Respirator Best Practice/Higher Risk Rationale
Weighing, transferring, or manipulating powderFiltering Facepiece Respirator (FFP3/N95)[6][7]Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter[8]An FFP3/N95 provides a high level of filtration against airborne particulates. A PAPR offers a higher protection factor, is more comfortable for extended wear, and provides positive pressure to further reduce the risk of inward leakage.
Handling solutionsNot typically required if performed in a well-ventilated area or fume hood.-The risk of aerosolization from solutions is significantly lower than from powders.

Key Considerations for Respiratory Protection:

  • Fit Testing: A proper fit is critical for the effectiveness of any tight-fitting respirator. All users of FFP3/N95 respirators must be fit-tested annually.

  • Maintenance: Reusable respirators, including PAPRs, must be cleaned, inspected, and maintained according to the manufacturer's instructions.

Hand Protection: Preventing Dermal Exposure

The potential for skin sensitization necessitates the use of appropriate chemical-resistant gloves.

Recommended Glove Type Key Features Best Practices
Nitrile GlovesGood chemical resistance, less likely to cause allergies than latex.[9]Double Gloving: Wear two pairs of nitrile gloves, with the outer glove extending over the cuff of the lab coat. This provides an additional barrier and allows for the safe removal of the contaminated outer glove. Immediate Replacement: If a glove becomes contaminated, it must be removed and replaced immediately.

Note: No glove material offers indefinite protection. Regularly inspect gloves for any signs of degradation or perforation.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Protecting your eyes and face from accidental splashes or airborne particles is a critical component of your safety protocol.

Equipment When to Use Specifications
Safety Glasses with Side Shields Minimum requirement for all laboratory work.Must meet ANSI Z87.1 or equivalent standards.
Chemical Splash Goggles When there is a risk of splashing, such as when preparing solutions.Provide a complete seal around the eyes.
Face Shield In conjunction with goggles when there is a significant risk of splashing or aerosol generation.Protects the entire face.
Body Protection: A Barrier for Your Skin and Clothing

A dedicated lab coat is the minimum requirement for body protection.

Equipment Specifications Best Practices
Disposable Lab Coat or Coveralls Made of a low-linting material.Should have long sleeves and a secure closure. Cuffs should be tucked into the inner glove.
Shoe Covers Recommended when working with larger quantities of powder.Prevents the tracking of contaminants out of the laboratory.

Operational Plan: From Donning to Disposal

A well-defined operational plan ensures that safety protocols are consistently followed.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence Shoe Covers Shoe Covers Inner Gloves Inner Gloves Shoe Covers->Inner Gloves Goggles/Face Shield Goggles/Face Shield Shoe Covers->Goggles/Face Shield Lab Coat/Coveralls Lab Coat/Coveralls Inner Gloves->Lab Coat/Coveralls Lab Coat/Coveralls->Shoe Covers Respirator Respirator Lab Coat/Coveralls->Respirator Respirator->Inner Gloves Respirator->Goggles/Face Shield Goggles/Face Shield->Respirator Outer Gloves Outer Gloves Goggles/Face Shield->Outer Gloves Outer Gloves->Lab Coat/Coveralls

Caption: Proper donning and doffing sequence for PPE.

Decontamination and Spill Response

Accidents can happen. A clear and practiced spill response plan is essential.

Decontamination of Surfaces and Equipment:

For routine cleaning and decontamination of surfaces and equipment contaminated with this compound, several methods can be effective:

  • Hydroxylamine Solution: A solution of hydroxylamine can effectively degrade the beta-lactam structure of cephalosporins under mild conditions.[10][11]

  • Sodium Hydroxide Solution: Dilute sodium hydroxide can also degrade cephalosporins, although it may not be as effective at breaking the beta-lactam ring as hydroxylamine.[10][11]

  • Commercial Decontaminating Agents: Several commercially available disinfectants have been shown to be effective against beta-lactam antibiotics.[12][13][14]

Spill Response Protocol:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: This should include, at a minimum, double nitrile gloves, a respirator (PAPR if available), chemical splash goggles, a face shield, and a disposable gown or coveralls.

  • Contain the Spill: For powdered spills, gently cover with absorbent pads. For liquid spills, surround the spill with absorbent material.

  • Decontaminate: Carefully apply a decontaminating solution (e.g., hydroxylamine solution) to the spill area, working from the outside in. Allow for sufficient contact time.

  • Clean Up: Absorb the decontaminated material with appropriate absorbent pads.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous pharmaceutical waste.

Waste Disposal: A Responsible Conclusion to Your Workflow

All waste generated from handling this compound, including contaminated PPE, weighing papers, and cleaning materials, should be treated as hazardous pharmaceutical waste.

Disposal Protocol:

  • Segregate Waste: Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Labeling: The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name of the compound.

  • Incineration: The preferred method of disposal for pharmaceutical waste is incineration at a licensed facility.[15][16] Do not dispose of this waste in regular trash or down the drain.[15]

  • Follow Institutional and Regulatory Guidelines: Adhere to all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[3][17][18]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety within your laboratory. By understanding the risks, implementing a robust PPE strategy, and adhering to strict operational and disposal plans, you can protect yourself, your colleagues, and the integrity of your research. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and committed to the highest standards of laboratory safety.

References

  • Balchem. (n.d.). SAFETY DATA SHEET ETHYLENE OXIDE.
  • BiomatiQ. (n.d.). Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

  • FDA Drug Approval Process. (n.d.). Occupational Exposure Banding for Chemicals. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Fukutsu, N., Kawasaki, T., Saito, K., & Nakazawa, H. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340–1343. [Link]

  • Sastre, J., Quirce, S., Novalbos, A., Lluch-Bernal, M., Bombín, C., & Umpierrez, A. (1999). Occupational asthma induced by cephalosporins. The European respiratory journal, 13(5), 1189–1191. [Link]

  • The Ecosense Company. (n.d.). Beta-Lactam Decontamination Services. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. Retrieved from [Link]

  • Bedenbaugh, M., & Wiencek, M. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2015, November 30). laboratory chemical glove selection. Retrieved from [Link]

  • Indian Pharmaceutical Alliance. (n.d.). Designing for Potent Products: OEL‐Driven Facility Design. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Retrieved from [Link]

  • ResearchGate. (2025, August 5). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment | Request PDF. Retrieved from [Link]

  • PDA. (2021, March 24). An Alternative Approach To Decontamination Of Beta-Lactam Antibiotic Residues With A Globally Available Disinfectant. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.